2',6'-Dihydroxy-4,4'-dimethoxychalcone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNEWMDVUHUCV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146849 | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94441-99-3 | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chalcone 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a natural chalcone (B49325) that has garnered significant interest in the scientific community due to its potential therapeutic properties. Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural feature imparts a wide range of biological activities, and this compound is no exception, demonstrating promising anticancer and anti-inflammatory effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its biological activities with a focus on the underlying signaling pathways.
Natural Sources of this compound
This compound and its close structural analogs have been isolated from a variety of plant species. The primary reported natural sources for the target compound and its related derivatives are summarized in the table below. While quantitative data for this compound is not widely available, the provided data for a similar chalcone from Piper aduncum offers a representative yield.
| Plant Species | Plant Part | Compound Isolated | Yield |
| Vitex quinata | Leaves | This compound | Not Reported |
| Cephalotaxus sinensis | Herbs | This compound | Not Reported |
| Chromolaena tacotana | Inflorescences | 2',4'-Dihydroxy-4',6'-dimethoxychalcone* | Not Reported |
| Piper aduncum | Inflorescences | 2',6'-Dihydroxy-4'-methoxychalcone | 90 mg from 150 g of dried inflorescences |
| Pityrogramma calomelanos | Aerial Parts | 2',6'-Dihydroxy-4'-methoxy-dihydrochalcone | Not Reported |
Note: The compound from Chromolaena tacotana is likely this compound based on spectral data presented in the source literature, despite the typographical variation in the name.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol based on the successful isolation of the closely related 2',6'-dihydroxy-4'-methoxychalcone from Piper aduncum inflorescences, which can be adapted for other plant sources.[1]
Plant Material Collection and Preparation
-
Collect the desired plant parts (e.g., inflorescences, leaves).
-
Air-dry the plant material at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction
-
Perform successive extractions of the powdered plant material with solvents of increasing polarity. A common sequence is hexane, dichloromethane (B109758), and methanol.
-
For each solvent, soak the plant material for a sufficient period (e.g., 24-48 hours) with occasional agitation.
-
Filter the extract after each solvent extraction and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.
Chromatographic Purification
-
The dichloromethane extract, often rich in chalcones, is typically subjected to further purification.
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel as the stationary phase.
-
Dissolve the crude dichloromethane extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Further Purification (if necessary):
-
Combine fractions containing the target compound, as identified by TLC.
-
Perform repeated column chromatography or preparative TLC on the combined fractions until a pure compound is obtained.
-
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the chalcone chromophore.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activities and Signaling Pathways
This compound and its analogs exhibit significant anticancer and anti-inflammatory properties. The following sections detail the key signaling pathways modulated by these compounds.
Anticancer Activity: Induction of Apoptosis and Autophagy
In cancer cells, 2',4'-dihydroxy-4',6'-dimethoxychalcone has been shown to induce programmed cell death through two primary mechanisms: apoptosis and autophagy.[2][3][4][5]
-
Mitochondrial Apoptosis Pathway: The chalcone triggers the intrinsic apoptosis pathway by increasing the production of reactive oxygen species (ROS). This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately activating caspases and leading to cell death.[6]
-
mTOR Signaling and Autophagy: The compound has been observed to inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation. Inhibition of mTOR can induce autophagy, a cellular process of self-degradation that can lead to cell death in some contexts.[2][3][4]
-
Cell Cycle Arrest: This chalcone can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][3][4]
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of related chalcones are primarily mediated by the suppression of key pro-inflammatory signaling pathways.[7][8][9][10][11]
-
NF-κB Pathway: These chalcones can inhibit the activation of the transcription factor NF-κB. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon inflammatory stimuli, it translocates to the nucleus and promotes the expression of pro-inflammatory genes. The chalcone prevents this translocation, thereby reducing the production of inflammatory mediators.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes p38, ERK, and JNK, is another crucial signaling cascade in inflammation. The chalcone has been shown to inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of this compound from a natural source and subsequent screening for its biological activities.
Conclusion
This compound is a promising natural product with demonstrated potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding of its natural origins, a template for its isolation and characterization, and an overview of its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed quantitative analysis of its prevalence in various natural sources and comprehensive preclinical and clinical evaluation.
References
- 1. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: An In-depth Technical Guide Based on Structural Analogs
Disclaimer: Extensive literature searches for the biological activity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (CAS 94441-99-3), also known as Gymnogrammene, did not yield specific studies on its anticancer, anti-inflammatory, or antioxidant properties. Therefore, this technical guide provides a comprehensive overview of the biological activities of its closest structural analogs. The presented data, experimental protocols, and proposed mechanisms of action are derived from research on these related chalcone (B49325) derivatives and should be interpreted as potential, but not confirmed, activities of this compound.
Core Structure and Analogs
This compound belongs to the chalcone family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The biological activity of chalcones is highly dependent on the substitution pattern of the aromatic rings. This guide focuses on the activities of key analogs to infer the potential therapeutic profile of this compound.
Anticancer Activity of a Close Analog: 2',4'-Dihydroxy-4',6'-dimethoxychalcone
A structurally similar chalcone, 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (DDC), has demonstrated notable anticancer properties, particularly against breast cancer cell lines.[1]
Quantitative Data: Cytotoxicity of 2',4'-Dihydroxy-4',6'-dimethoxy-chalcone (DDC)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Luminal A Breast Cancer | 25.3 ± 1.2 | 48 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30.1 ± 1.5 | 48 | [1] |
Mechanism of Action: Autophagy and Apoptosis
DDC has been shown to induce cancer cell death through the concurrent activation of autophagy and intrinsic apoptosis.[1] It triggers cell cycle arrest in the G0/G1 phase and alters the mitochondrial outer membrane potential.[1] Key molecular events include the activation of autophagic LC3-II and mitochondrial pro-apoptotic proteins.[1]
Signaling Pathway
The anticancer effects of DDC are associated with the modulation of key signaling pathways that regulate cell survival and death. In silico studies suggest potential interactions with anti-apoptotic proteins, including mTOR and Mcl-1.[1]
Experimental Protocols
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of the chalcone analog for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Protein Extraction: Treated cells are lysed, and protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3, Bcl-2, caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.
Anti-inflammatory Activity of a Dihydrochalcone (B1670589) Analog
The dihydrochalcone analog, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[2][3]
Quantitative Data: Inhibition of Inflammatory Mediators by DHMDC
| Cell Line/Model | Mediator | Inhibition | Concentration/Dose | Reference |
| RAW 264.7 Macrophages | IL-1β | Significant Reduction | Not specified | [2][3] |
| RAW 264.7 Macrophages | TNF-α | Significant Reduction | Not specified | [2][3] |
| RAW 264.7 Macrophages | Nitrite (B80452) (NO) | Significant Reduction | Not specified | [2][3] |
| Swiss Mice (Carrageenan-induced inflammation) | Neutrophil Migration | Significant Reduction | 3 mg/kg (p.o.) | [2][3] |
Mechanism of Action
DHMDC exerts its anti-inflammatory effects by modulating the secretion of inflammatory proteins from macrophages and by blocking the cleavage of L-selectin (CD62L) on neutrophils.[2][3]
Experimental Workflow
Experimental Protocols
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment and Stimulation: Cells are pre-treated with DHMDC for 1 hour before stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine and Nitrite Measurement: Levels of IL-1β, TNF-α (using ELISA kits), and nitrite (using the Griess reaction) are quantified in the supernatant.
-
Animal Model: Male Swiss mice are used.
-
Treatment: Mice are treated orally with DHMDC (3 mg/kg) or vehicle.
-
Induction of Inflammation: One hour after treatment, carrageenan is injected into the pleural cavity.
-
Sample Collection: Four hours after carrageenan injection, the animals are euthanized, and the pleural exudate is collected.
-
Cell Counting: The total number of leukocytes in the exudate is determined using a Neubauer chamber.
Antioxidant Activity
While direct antioxidant data for this compound is unavailable, chalcones, in general, are known to possess antioxidant properties due to their phenolic hydroxyl groups and the α,β-unsaturated ketone moiety, which can act as radical scavengers.
Potential Mechanisms of Antioxidant Action
-
Radical Scavenging: The hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals, thereby neutralizing them.
-
Chelation of Metal Ions: Chalcones can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species.
Experimental Protocols for Antioxidant Activity Assessment
-
Sample Preparation: A solution of the test compound is prepared in methanol.
-
Reaction Mixture: The sample solution is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance with that of a control.
Conclusion and Future Directions
Although direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the data from its structural analogs suggest a promising potential for this compound as a therapeutic agent. The presence of dihydroxy and dimethoxy substitutions on the chalcone scaffold is a common feature in many biologically active molecules.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific anticancer, anti-inflammatory, and antioxidant properties. Head-to-head comparisons with its known active analogs would provide valuable insights into the structure-activity relationships of this class of compounds and could pave the way for the development of novel therapeutics.
References
A Technical Guide to the Mechanism of Action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide focuses on the mechanism of action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its closely related isomers. While detailed molecular studies on this compound are emerging, a substantial body of research on its isomers provides a framework for understanding its potential biological effects. This document summarizes the known anti-inflammatory, anticancer, and neuroprotective activities of this chalcone (B49325) family, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to guide future research and drug development efforts.
Introduction
This compound is a polyphenolic compound characterized by the classic chalcone scaffold: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Its therapeutic potential is suggested by studies on the broader family of dihydroxy-dimethoxychalcone derivatives, which have demonstrated significant biological activities. Research indicates that these compounds can modulate key cellular signaling pathways implicated in inflammation, cancer progression, and neurodegeneration. This guide will synthesize the current understanding of these mechanisms, with a clear distinction between data specific to this compound and its more extensively studied isomers.
Anti-Inflammatory Mechanism of Action
The anti-inflammatory properties of dihydroxy-dimethoxychalcones are among their most well-documented effects. The primary mechanisms involve the suppression of pro-inflammatory mediators and the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Known Effects of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
A closely related dihydrochalcone, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been shown to exert anti-inflammatory effects both in vitro and in vivo. In lipopolysaccharide (LPS)-activated macrophage models, it significantly reduces the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as nitrite (B80452) levels[1][2]. Furthermore, it modulates the function of neutrophils by blocking the cleavage of the adhesion molecule CD62L, which is crucial for leukocyte migration to inflammatory sites[1][2].
Potential Signaling Pathways (Inferred from Isomers)
Detailed studies on isomers like 2'-hydroxy-4',6'-dimethoxychalcone and 2',4-dihydroxy-3',4',6'-trimethoxychalcone reveal inhibition of the NF-κB and MAPK signaling pathways as a core mechanism.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6). Chalcones have been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of p65, thereby blocking this inflammatory cascade[3][4][5].
-
MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the production of inflammatory mediators. Various chalcone derivatives have been observed to suppress the LPS-induced phosphorylation of p38 and JNK, which are key upstream regulators of inflammatory gene expression[3][4][5].
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs
Disclaimer: As of December 2025, a thorough review of scientific literature reveals a significant lack of specific data on the anti-inflammatory properties of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Therefore, this technical guide provides a comprehensive overview of the anti-inflammatory activities of structurally related chalcones to infer the potential mechanisms and properties of the target compound. The primary analog discussed is 2'-hydroxy-4,4'-dimethoxychalcone, which shares a significant portion of the core structure.
Introduction to Chalcones and Their Anti-inflammatory Role
Chalcones are a class of flavonoid compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These naturally occurring molecules, abundant in fruits, vegetables, and medicinal plants, have garnered considerable attention for their diverse pharmacological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The anti-inflammatory potential of chalcones is primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Anti-inflammatory Activity of a Close Structural Analog: 2'-hydroxy-4,4'-dimethoxychalcone
The most closely related compound for which anti-inflammatory data is available is 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC). Research has evaluated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
The inhibitory effect of 2'-hydroxy-4,4'-dimethoxychalcone on NO production is summarized in the table below. For context, the activity of other related chalcones from the same study is also included.
| Compound | Concentration (µM) | NO Production Inhibition (%) vs. LPS control | Reference |
| 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC) | 20 | ~23.10% | [3] |
| 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC) | 20 | ~79.75% | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 20 | ~83.95% | [3] |
Note: The data indicates that while 2'-hydroxy-4,4'-dimethoxychalcone possesses inhibitory activity against NO production, other structural isomers show more potent effects.
Inferred Mechanisms of Anti-inflammatory Action from Related Chalcones
Based on extensive studies of other dihydroxy-dimethoxy chalcone (B49325) derivatives, the anti-inflammatory effects of this compound are likely mediated through the modulation of critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Several chalcone derivatives have been shown to inhibit NF-κB activation.[1][4] This is often achieved by preventing the degradation of the inhibitory protein IκBα. In an unstimulated state, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Chalcones can inhibit this process, thereby keeping NF-κB inactive in the cytoplasm.[4]
Caption: Proposed inhibition of the NF-κB pathway by this compound.
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation (phosphorylation) of these kinases by stimuli like LPS leads to the production of inflammatory mediators.
Studies on compounds like 2'-hydroxy-3,6'-dimethoxychalcone have demonstrated a concentration-dependent inhibition of LPS-induced phosphorylation of ERK and p38.[2] By preventing the activation of these key kinases, chalcones can effectively suppress the downstream inflammatory cascade.
Caption: Inferred modulation of the MAPK signaling pathway by this compound.
Downstream Effects on Inflammatory Mediators
The inhibition of the NF-κB and MAPK pathways by chalcone analogs leads to a reduction in the expression and secretion of several key inflammatory molecules:
-
iNOS and COX-2: These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2), respectively. Chalcones have been shown to suppress the expression of both iNOS and COX-2 proteins in LPS-stimulated macrophages.[4]
-
Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is significantly decreased in the presence of anti-inflammatory chalcones.[5][6]
Caption: A generalized experimental workflow for assessing the anti-inflammatory effects of chalcones.
Detailed Methodologies from Analog Studies
The following protocols are based on the methodologies used in studies of structurally similar chalcones and serve as a guide for potential experimental setups for this compound.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure: Cells are seeded in appropriate well plates (e.g., 24-well or 6-well plates) at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours. Subsequently, the cells are pre-treated with various concentrations of the chalcone compound for 1-2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for mediator analysis, or shorter times like 15-20 minutes for signaling pathway analysis).[2][5]
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure: After the incubation period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[2]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate solution to produce a measurable color change. The absorbance is read using a microplate reader, and concentrations are calculated based on a standard curve.[5]
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins within cell lysates, such as iNOS, COX-2, total and phosphorylated forms of MAPK proteins (p38, ERK), and IκBα.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a loading control like β-actin used for normalization.[2][4]
-
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory properties of this compound is currently unavailable, the data from structurally similar compounds, particularly 2'-hydroxy-4,4'-dimethoxychalcone, strongly suggest that it possesses anti-inflammatory potential. The likely mechanisms of action involve the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of nitric oxide, pro-inflammatory cytokines, and enzymes like iNOS and COX-2.
Future research should focus on synthesizing and evaluating this compound using the established in vitro and in vivo models outlined in this guide. Such studies are crucial to confirm its therapeutic potential and to elucidate the specific structure-activity relationships that govern the anti-inflammatory efficacy of this class of chalcones.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells | MDPI [mdpi.com]
A Technical Guide to the Antioxidant Effects of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are characterized by an open-chain scaffold consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structure serves as a template for a wide array of synthetic and naturally occurring compounds that exhibit a broad spectrum of pharmacological activities. Among these, their antioxidant properties have garnered significant attention within the scientific and drug development communities. This guide provides an in-depth overview of the antioxidant effects of chalcone (B49325) derivatives, focusing on their mechanisms of action, structure-activity relationships, quantitative efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Antioxidant Action
Chalcone derivatives exert their antioxidant effects through multiple mechanisms, primarily categorized as direct and indirect antioxidant actions.
-
Direct Antioxidant Action (Radical Scavenging): Chalcones can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings is crucial for this activity, as they can donate a hydrogen atom or an electron to stabilize free radicals.[1][2]
-
Indirect Antioxidant Action (Cellular Signaling Pathways): A significant aspect of the antioxidant activity of chalcones lies in their ability to modulate cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The most prominent of these is the Keap1-Nrf2 signaling pathway.[3][4] Chalcones, often acting as Michael acceptors, can react with cysteine residues on the Keap1 protein, a negative regulator of Nrf2.[5] This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of a suite of protective enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[5][6]
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of chalcone derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for several chalcone derivatives from prominent antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Chalcone Derivatives
| Chalcone Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 8.22 | Ascorbic Acid | 2.17 | [7] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6.89 | Ascorbic Acid | 2.17 | [7] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 3.39 | Ascorbic Acid | 2.17 | [7] |
| 2'-hydroxychalcone | ~30-40 | Ascorbic Acid | Not stated | [8] |
| 2',4,4'-trihydroxy-3,5-dimethoxychalcone | >100 ppm | Not stated | Not stated | [9] |
| 2',4-dihydroxy-3,3',5-trimethoxy-5'-propylchalcone | ~72.6% at 100 ppm | Not stated | Not stated | [9] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Chalcone Derivatives
| Chalcone Derivative | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| JVC3 | 53.76 | Ascorbic Acid | 91.21 | [10] |
| JVC4 | 50.34 | Ascorbic Acid | 91.21 | [10] |
| JVC5 | 83.15 | Ascorbic Acid | 91.21 | [10] |
| JVC1 | 85.3 | Ascorbic Acid | 91.21 | [10] |
Table 3: Other In Vitro Antioxidant Assays for Chalcone Derivatives
| Chalcone Derivative | Assay Type | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| 2'-hydroxychalcone | Nitric Oxide Scavenging | ~40-50 | Ascorbic Acid | Not stated | [8] |
| 2'-hydroxychalcone | Superoxide Scavenging | ~30-40 | Ascorbic Acid | Not stated | [8] |
| 2'-hydroxychalcone | Hydrogen Peroxide Scavenging | ~60-70 | Ascorbic Acid | Not stated | [8] |
| 4-ethoxy-2"-hydroxychalcone Cd Complex | FRAP | 11.63 µM at 10 µg/mL | Ascorbic Acid | Not stated | [11] |
Structure-Activity Relationship (SAR)
The antioxidant activity of chalcones is intricately linked to their chemical structure. Key SAR observations include:
-
Hydroxyl Groups: The number and position of hydroxyl groups on both aromatic rings are paramount. Generally, an increased number of hydroxyl groups enhances antioxidant activity. An ortho-dihydroxy (catechol) moiety in either ring significantly increases radical scavenging potential.[12]
-
Methoxy Groups: Methoxy groups can also contribute to antioxidant activity, although generally to a lesser extent than hydroxyl groups. Their electron-donating nature can stabilize the phenoxy radical formed after hydrogen donation.[1]
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor system is crucial for the indirect antioxidant mechanism involving Nrf2 activation.[3][4]
-
Substituent Position: The position of substituents influences activity. For instance, a 2'-hydroxy group on the A-ring can form a hydrogen bond with the adjacent carbonyl oxygen, which can affect the molecule's conformation and antioxidant capacity.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant activity of chalcone derivatives. Below are protocols for two of the most widely used assays.
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.[13][14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test chalcone derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the chalcone derivatives and the positive control in a suitable solvent (e.g., methanol, DMSO) to create stock solutions. Prepare a series of dilutions from these stock solutions.
-
Assay Protocol:
-
To a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Prepare a blank well containing the solvent instead of the sample.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation. The pre-formed radical has a blue-green color, which is reduced in the presence of antioxidants, and the decolorization is measured spectrophotometrically.[15][16]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test chalcone derivatives
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17][18]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Preparation of Test Samples: Prepare serial dilutions of the chalcone derivatives and the positive control.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Key Signaling Pathway: Keap1-Nrf2 Activation
The activation of the Nrf2 pathway is a cornerstone of the indirect antioxidant effects of many chalcones. This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or electrophilic compounds like chalcones, specific cysteine residues in Keap1 are modified. This conformational change in Keap1 disrupts its ability to target Nrf2 for degradation.[5] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates, and translocates into the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., SOD, CAT) and phase II detoxification enzymes (e.g., NQO1, GSTs), thereby bolstering the cell's defense against oxidative damage.[5][19]
Conclusion
Chalcone derivatives represent a versatile and promising class of antioxidant agents. Their ability to act through both direct radical scavenging and modulation of key cellular defense pathways like Nrf2 makes them attractive candidates for further investigation in the context of diseases associated with oxidative stress. A thorough understanding of their structure-activity relationships and the use of standardized experimental protocols are essential for the rational design and development of novel, potent chalcone-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Study on the Relationship between the Structure and Antioxidant Activities of Chalcones -Journal of the Korean Wood Science and Technology [koreascience.kr]
- 10. ijcea.org [ijcea.org]
- 11. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 12. researchgate.net [researchgate.net]
- 13. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 14. marinebiology.pt [marinebiology.pt]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. iris.uniroma1.it [iris.uniroma1.it]
An In-depth Technical Guide to 2',6'-Dihydroxy-4,4'-dimethoxychalcone (CAS Number: 94441-99-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a naturally occurring chalcone (B49325), a class of compounds belonging to the flavonoid family, which has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological effects, with a particular focus on its potential as an anticancer, anti-inflammatory, and anti-melanogenic agent. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is characterized by the following physicochemical properties:
| Property | Value | Reference |
| CAS Number | 94441-99-3 | N/A |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.30 g/mol | [1] |
| IUPAC Name | (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |
| Synonyms | This compound | [1] |
| Appearance | Yellow solid | [2] |
Synthesis
The primary method for the synthesis of this compound is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones, which can be adapted for this compound. A grinding technique has been shown to be an efficient and environmentally friendly alternative to conventional methods.[3]
Materials:
-
2,6-dihydroxy-4-methoxyacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization apparatus
Procedure:
-
In a mortar, combine 2,6-dihydroxy-4-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent).
-
Add solid sodium hydroxide (2.5 equivalents) to the mixture.
-
Grind the mixture at room temperature for approximately 15-30 minutes.[3] The progress of the reaction can be monitored by TLC.
-
Upon completion, add the reaction mixture to crushed ice and acidify with 10% HCl to a pH of 2-3.
-
Collect the resulting precipitate by vacuum filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization from ethanol to yield this compound.[4]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity
This compound and its analogs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and anti-melanogenic effects.
Anticancer Activity
This chalcone has shown significant inhibitory effects against various cancer cell lines, particularly breast cancer.[5]
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 4.19 ± 1.04 | [6] |
| ZR-75-1 | Breast Cancer | 9.40 ± 1.74 | [6] |
| MDA-MB-231 | Breast Cancer | 6.12 ± 0.84 | [6] |
Anti-inflammatory Activity
Chalcone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.
| Assay | Cell Line | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | [7] |
| Pro-inflammatory Cytokines | RAW 264.7 | Decreased production of TNF-α and IL-6 | [7] |
Anti-melanogenic Activity
Certain chalcones have been found to inhibit melanin (B1238610) synthesis, suggesting their potential use in treating hyperpigmentation disorders.
| Assay | Cell Line | Effect | Reference |
| Melanin Content | B16F10 | Reduction in α-MSH-induced melanin production | [7] |
| Tyrosinase Activity | B16F10 | Inhibition of intracellular tyrosinase activity | [7] |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-ERK, p-Akt, Bcl-2) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[8]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature. A typical dilution is 1:2000 to 1:20,000.[8]
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mechanism of Action: Signaling Pathways
This compound and its analogs exert their biological effects by modulating several key intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Some chalcones have been shown to inhibit this pathway, leading to anticancer effects.[7]
Caption: Inhibition of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer. Chalcones can inhibit this pathway, leading to apoptosis and cell cycle arrest.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
cAMP/PKA Signaling Pathway in Melanogenesis
The cAMP/PKA pathway plays a central role in stimulating melanin production. Chalcones can inhibit this pathway, leading to their anti-melanogenic effects.[7]
Caption: Inhibition of the cAMP/PKA signaling pathway in melanogenesis by this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure and properties of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. This chalcone (B49325), a member of the flavonoid family, has garnered interest for its potential therapeutic applications. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Identification
This compound is a natural product belonging to the chalcone class of flavonoids. Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1] |
| Molecular Formula | C₁₇H₁₆O₅[1] |
| Molecular Weight | 300.31 g/mol [1] |
| Canonical SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O[1] |
| InChIKey | NXHNEWMDVUHUCV-VMPITWQZSA-N[1] |
| CAS Number | 94441-99-3, 20621-49-2[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes available computed data. It is important to note that some experimental values found in the literature, such as melting points, often refer to the dihydrochalcone (B1670589) derivative and should be treated with caution.
Table of Physicochemical Properties:
| Property | Value | Source |
| Calculated XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 300.09977361 Da | PubChem[1] |
| Monoisotopic Mass | 300.09977361 Da | PubChem[1] |
| Topological Polar Surface Area | 76 Ų | PubChem[1] |
| Heavy Atom Count | 22 | PubChem[1] |
Solubility:
-
Soluble in DMSO.[2]
-
General solubility for similar chalcones includes chloroform, dichloromethane, and ethyl acetate.
Biological Activities and Signaling Pathways
Chalcones, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. While specific studies on this compound are not abundant, research on closely related chalcones provides insights into its potential mechanisms of action.
Anti-inflammatory Activity
Chalcones have been shown to modulate inflammatory pathways. For instance, some chalcone derivatives inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved through the modulation of the NF-κB and MAPK signaling pathways.
Diagram: Simplified NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
Anticancer Activity
Several chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For example, some chalcones can upregulate pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent apoptosis. They may also induce cell cycle arrest, for instance at the G1 phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).
Diagram: Apoptosis Induction Pathway
Caption: Chalcones may induce apoptosis via the mitochondrial pathway.
Antioxidant Activity
The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings is crucial for this activity. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate the antioxidant potential of these compounds.
Experimental Protocols
Synthesis of this compound
The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. For the synthesis of this compound, 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) would be reacted with 4-methoxybenzaldehyde (B44291).
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (General Procedure):
-
Reactant Preparation: Dissolve equimolar amounts of 2',6'-dihydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde in a suitable solvent such as ethanol.
-
Reaction Initiation: Add a solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the reactant mixture with constant stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and precipitate the product in cold water.
-
Isolation and Purification: Filter the crude product, wash it with water, and dry it. Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound.
Protocol Outline:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the sample solutions to a solution of DPPH in methanol. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its anticipated anti-inflammatory, anticancer, and antioxidant properties. This guide has provided a summary of its known structural and physicochemical characteristics, along with insights into its potential biological activities and relevant experimental protocols. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery and development. The provided methodologies and visualizations aim to facilitate these future investigations.
References
Unveiling 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Isolation, Synthesis, and Biological Significance of a Promising Bioactive Chalcone (B49325)
This technical guide provides a comprehensive overview of 2',6'-dihydroxy-4,4'-dimethoxychalcone, a flavonoid molecule of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, methods of isolation and synthesis, and known biological activities. The information is presented to facilitate further research and application of this compound.
Discovery and Natural Occurrence
This compound belongs to the chalcone subclass of flavonoids, which are open-chain polyphenolic compounds. While specific reports on the natural isolation of this compound are limited, it has been reported in plant species such as Vitex quinata and Pityrogramma calomelanos. A closely related compound, 2',6'-dihydroxy-4'-methoxychalcone, has been successfully isolated from the inflorescences of Piper aduncum and the leaves and twigs of Piper hostmannianum. Another similar chalcone, 2',4-dihydroxy-4',6'-dimethoxychalcone (B491223), has been extracted from the inflorescences of Chromolaena tacotana. The general methodology for isolating these chalcones from their natural sources involves solvent extraction followed by chromatographic purification.
Isolation and Characterization
The isolation of chalcones from plant material typically follows a standardized workflow. The process begins with the extraction of the dried and powdered plant material using a solvent of appropriate polarity, such as dichloromethane (B109758) or ethyl acetate. This is followed by a series of chromatographic techniques to separate the desired compound from the complex mixture.
Experimental Protocol: General Isolation Procedure
A representative protocol for the isolation of a chalcone from a plant source is outlined below. This can be adapted for the isolation of this compound from its natural sources.
-
Extraction:
-
Air-dried and powdered plant material (e.g., inflorescences, leaves) is subjected to extraction with a solvent such as dichloromethane at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.
-
-
Purification:
-
Fractions containing the chalcone of interest, as identified by thin-layer chromatography (TLC), are combined.
-
Further purification is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
-
Characterization:
-
The structure of the isolated chalcone is elucidated using various spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
Spectroscopic Data for a Related Chalcone
| Spectroscopic Data for 2',4-dihydroxy-4',6'-dimethoxychalcone | |
| Technique | Observations |
| ¹H NMR (300 MHz, Acetone-d₆) | Signals corresponding to aromatic protons, methoxy (B1213986) groups, and hydroxyl groups. |
| ¹³C NMR (Acetone-d₆) | 15 signals for 17 carbons, including a characteristic carbonyl carbon signal around 192.42 ppm and methoxy group signals around 55 ppm.[1] |
| Mass Spectrometry (ESI) | [M − H]⁻ ion at m/z 299.08 and [M + H]⁺ ion at m/z 301.10, confirming a molecular formula of C₁₇H₁₆O₅.[1][2] |
Synthesis of this compound
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. For the synthesis of this compound, the precursors would be 2,6-dihydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde (B44291).
Experimental Protocol: Claisen-Schmidt Condensation
The following is a detailed, adaptable protocol for the synthesis of chalcones.
-
Preparation of Reactants:
-
Dissolve 2,6-dihydroxy-4-methoxyacetophenone (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 2.5 equivalents).
-
-
Reaction Initiation:
-
Add the base solution to the ethanolic solution of the acetophenone.
-
Stir the mixture at room temperature for approximately 15 minutes to facilitate the formation of the enolate ion.
-
-
Addition of Aldehyde:
-
To the stirred solution, add 4-methoxybenzaldehyde (1 equivalent) dropwise at room temperature.
-
-
Reaction Progression:
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:n-hexane).
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding a dilute acid (e.g., 10% HCl) until the pH is acidic (pH 2-3), leading to the precipitation of the crude chalcone.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
An alternative "green" synthesis approach involves a grinding technique where the reactants and a solid base (e.g., solid NaOH) are ground together in a mortar and pestle, often leading to higher yields and shorter reaction times.[3][4]
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is ongoing, studies on closely related chalcones have revealed a range of promising pharmacological effects.
Anti-leishmanial Activity
2',6'-dihydroxy-4'-methoxychalcone has demonstrated significant in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis.[5] This activity is believed to be a direct effect on the parasite, causing mitochondrial enlargement and disorganization.[5]
| Compound | Target | Activity | IC₅₀/ED₅₀ |
| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis promastigotes | Inhibition of growth | 0.5 µg/ml |
| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis amastigotes | Inhibition of growth | 24 µg/ml |
Anti-inflammatory Effects
The dihydrochalcone (B1670589) derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been shown to possess anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that this compound can significantly reduce the levels of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor (TNF), and nitrite.[6][7] The proposed mechanism involves the modulation of macrophage inflammatory protein secretion and the blockade of CD62L cleavage in neutrophils.[6]
| Compound | Model | Effect | Dosage |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | LPS-stimulated RAW 264.7 macrophages | Reduction of IL-1β, TNF, and nitrite | - |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Carrageenan-induced inflammation in mice | Reduced neutrophil migration | 3 mg/kg (p.o.) |
Anticancer Properties
2',4-dihydroxy-4',6'-dimethoxychalcone has been found to inhibit the proliferation of breast cancer cells.[2] Its mechanism of action involves the induction of autophagy and intrinsic apoptosis, as well as causing cell cycle arrest in the G0/G1 phase.[2] This suggests that chalcones with similar substitution patterns may also possess anticancer potential.
Representative Signaling Pathway: Induction of Apoptosis in Cancer Cells
Based on the known activities of related chalcones, a plausible signaling pathway for the induction of apoptosis by this compound in cancer cells is depicted below. This is a representative pathway and would require experimental validation for this specific compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental and Logical Workflows
The discovery and development pipeline for a natural product like this compound follows a logical progression from isolation to biological testing.
Caption: General workflow for the discovery, synthesis, and evaluation of chalcones.
Conclusion and Future Directions
This compound and its related analogs represent a promising class of bioactive molecules with potential applications in the development of new therapeutic agents. The existing body of research on similar chalcones provides a strong foundation for future investigations into the specific pharmacological properties of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings. The synthetic protocols outlined in this guide offer a clear path for obtaining sufficient quantities of this compound for such research endeavors.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Dihydroxy-Dimethoxychalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a prominent class of open-chain flavonoids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among these, dihydroxy-dimethoxychalcones stand out for their therapeutic potential, demonstrating a remarkable spectrum of pharmacological effects including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive overview of their biological evaluation, underlying mechanisms of action, and the experimental protocols used to elucidate these properties.
Quantitative Analysis of Biological Activity
The biological efficacy of dihydroxy-dimethoxychalcones is intrinsically linked to the substitution pattern of hydroxyl and methoxy (B1213986) groups on their aromatic rings. The following tables summarize the quantitative data from various studies, offering a comparative view of their potency.
Table 1: Anticancer Activity of Dihydroxy-Dimethoxychalcones
| Compound | Cell Line(s) | IC50 (µM) | Key Findings & SAR Insights | Reference |
| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (leukemia), CEM/ADR5000 | 10.67, 18.60 | Inhibits the growth of leukemia cells.[1] | [1] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MCF-7, MDA-MB-231 (breast cancer) | Not specified, but demonstrates selective inhibition | Induces autophagy and mitochondrial apoptosis. Cell cycle arrest in G0/G1 phase.[2] | [2] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma and leukemia cell lines | 9.18–46.11 | Exhibits antiproliferative and proapoptotic activity.[3] | [3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A, HeLa, SiHa (cervical cancer) | 15.76, 10.05, 18.31 | Induces apoptosis and G0/G1 cell cycle arrest.[4][5] | [4][5] |
| 4'-O-caproylated-DMC | SH-SY5Y (neuroblastoma) | 5.20 | Derivatization of the 4'-OH group enhances cytotoxicity.[6] | [6] |
| 4'-O-methylated-DMC | SH-SY5Y (neuroblastoma) | 7.52 | Methylation of the 4'-OH group improves cytotoxicity.[6] | [6] |
| 4'-O-benzylated-DMC | A-549 (lung), FaDu (pharynx) | 9.99, 13.98 | Benzylation of the 4'-OH group shows potent activity.[6] | [6] |
| Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone | MKN45 (gastric cancer) | Not specified, but inhibits proliferation | Induces reactive oxygen species (ROS) accumulation and autophagy.[7] | [7] |
Table 2: Anti-inflammatory and Antioxidant Activity
| Compound | Assay/Model | Activity/IC50 | Key Findings & SAR Insights | Reference |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMCD) | LPS-stimulated macrophages | Reduces IL-1β, TNF, and nitrite (B80452) levels | Modulates macrophage inflammatory protein secretion and blocks CD62L cleavage in neutrophils.[8][9][10] | [8][9][10] |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone (B49325) | DPPH radical scavenging | Highest antioxidant activity among tested derivatives | The number and position of hydroxyl groups are critical for antioxidant activity.[11][12] | [11][12] |
| 2'-hydroxy-2,6'-dimethoxychalcone (2,6'-DMC) | LPS-stimulated RAW 264.7 macrophages | Superior inhibition of NO production vs. other isomers | Modulates NF-κB and MAPK signaling pathways.[13] | [13] |
| 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone (B1670589) (DDDC) | Free radical scavenging, anti-inflammatory assays | >100-fold higher radical scavenging and >7-fold higher anti-inflammatory activity than its precursor | Enzymatic hydroxylation significantly enhances bioactivity.[14][15] | [14][15] |
| Butein (a related 2',4'-dihydroxychalcone) | Rotating ring-disk electrode voltammetry | Higher antioxidant activity towards superoxide (B77818) radical than DHDM | Greater capacity for hydrogen bonding and intermolecular interactions enhances antioxidant potential.[16] | [16] |
Table 3: Enzyme Inhibition
| Compound | Target Enzyme | IC50/Inhibitory Activity | Key Findings & SAR Insights | Reference |
| 4'-Hydroxy-2,4-dimethoxychalcone | Tyrosinase, α-glucosidase, acetylcholinesterase | Potential inhibitor (protocols provided) | The chalcone scaffold is a privileged structure for enzyme inhibition.[17] | [17] |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | Acetylcholinesterase (AChE) | Significantly decreases AChE activity | Potent inhibitor for potential Alzheimer's disease treatment.[18] | [18] |
| 2',4'-dihydroxy-3'-methoxychalcone | Lipoxygenase (LOX) | Significant inhibitory activity | The substitution pattern influences binding to the enzyme's active site.[19] | [19] |
| 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone (DDDC) | α-glucosidase | More than twice the activity of acarbose | A promising candidate for antidiabetic applications.[14][15] | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments cited in the literature on dihydroxy-dimethoxychalcones.
Synthesis: Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[19][20][21]
Materials:
-
Substituted acetophenone (B1666503) (e.g., 2',4'-dihydroxy-6'-methoxyacetophenone)
-
Substituted benzaldehyde (B42025) (e.g., 3,4-dimethoxybenzaldehyde)
-
Solvent (e.g., ethanol, methanol)
-
Base catalyst (e.g., aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH))
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in the chosen solvent in the reaction vessel.
-
Slowly add the base catalyst to the mixture while stirring continuously.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified duration (can range from hours to days).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
The precipitated crude chalcone is then filtered, washed, and dried.
-
Purify the crude product using recrystallization or column chromatography to obtain the pure dihydroxy-dimethoxychalcone.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Dihydroxy-dimethoxychalcone dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dihydroxy-dimethoxychalcone for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[11][12][22]
Materials:
-
DPPH solution in methanol (B129727) or ethanol
-
Dihydroxy-dimethoxychalcone solutions at various concentrations
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
In a 96-well plate or cuvettes, mix a solution of the dihydroxy-dimethoxychalcone at different concentrations with a DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
The scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the chalcone compared to the control (DPPH solution alone).
Signaling Pathways and Mechanisms of Action
Dihydroxy-dimethoxychalcones exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for targeted drug development.
Anti-inflammatory Signaling
Several dihydroxy-dimethoxychalcones have been shown to attenuate inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.[13][23]
Caption: Inhibition of NF-κB and MAPK signaling pathways by dihydroxy-dimethoxychalcones.
Anticancer Signaling: Apoptosis and Autophagy
The anticancer effects of these chalcones are often mediated through the induction of apoptosis (programmed cell death) and autophagy. The mitochondrial pathway of apoptosis is a common mechanism.[2]
Caption: Induction of apoptosis and autophagy by dihydroxy-dimethoxychalcones in cancer cells.
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies on dihydroxy-dimethoxychalcones allow for the deduction of several key SAR principles:
-
Hydroxylation Pattern: The number and position of hydroxyl groups are paramount for antioxidant and anticancer activities. Dihydroxy substitution on either the A or B ring is a common feature of active compounds. The 2',6'-dihydroxy moiety appears to confer strong antioxidant potential due to the formation of intramolecular hydrogen bonds that stabilize the resulting phenoxyl radical.[24]
-
Methoxylation Pattern: Methoxy groups influence the lipophilicity and electronic properties of the molecule, thereby affecting its bioavailability and interaction with biological targets. The specific positioning of methoxy groups can fine-tune the activity and selectivity of the chalcone. For instance, methoxylation at the 2- and 6'-positions in 2'-hydroxy-2,6'-dimethoxychalcone enhanced its anti-inflammatory and anti-melanogenic effects compared to other isomers.[13]
-
Saturation of the α,β-Double Bond: Dihydrochalcones, which lack the α,β-unsaturated double bond, often retain or even exhibit enhanced biological activity, particularly in the context of anti-inflammatory and neuroprotective effects.[8][9][18] This suggests that for some activities, the Michael acceptor reactivity of the chalcone core is not essential.
-
Derivatization of Hydroxyl Groups: Modification of the hydroxyl groups through acylation, alkylation, or benzylation can significantly enhance cytotoxic activity against cancer cells.[6] This highlights the potential for developing more potent analogues through semi-synthetic modifications.
Conclusion
Dihydroxy-dimethoxychalcones represent a promising and versatile scaffold for the development of novel therapeutic agents. Their structure-activity relationships are complex, with the interplay of hydroxyl and methoxy substituents dictating their biological profiles. The insights gathered from quantitative biological data, detailed experimental protocols, and the elucidation of their mechanisms of action provide a solid foundation for future research. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds the potential to yield next-generation drugs for the treatment of cancer, inflammation, and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Relationship between the Structure and Antioxidant Activities of Chalcones -Journal of the Korean Wood Science and Technology [koreascience.kr]
- 13. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,4-Dihydroxy-3-methoxychalcone | Benchchem [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
Pharmacological Profile of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',6'-Dihydroxy-4,4'-dimethoxychalcone (DMC) and its related dihydrochalcone (B1670589) derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), are polyphenolic compounds that have demonstrated a wide range of promising pharmacological activities. Preclinical studies have highlighted their potential as anti-inflammatory, antileishmanial, and neuroprotective agents. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, detailing their mechanisms of action, quantitative efficacy data from various in vitro and in vivo models, and the experimental protocols utilized in these assessments. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Chalcones are a class of naturally occurring compounds that form the central core for a variety of important biological molecules. They are characterized by an open-chain flavonoid structure, which serves as a precursor for other flavonoids and isoflavonoids. This compound and its analogues have been the subject of increasing scientific interest due to their diverse and potent biological effects. This document synthesizes the current knowledge on the pharmacological properties of these specific chalcones, with a focus on their therapeutic potential.
Pharmacological Activities and Mechanism of Action
Anti-inflammatory Activity
DHMDC has been shown to possess significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that DHMDC can significantly reduce the production of key pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO)[1][2]. Furthermore, DHMDC modulates the innate immune response by affecting neutrophil function. It has been observed to modulate the expression of the adhesion molecule L-selectin (CD62L) on neutrophils, which is crucial for their migration to inflammatory sites[1][2]. In vivo, oral administration of DHMDC at a dose of 3 mg/kg significantly reduced neutrophil migration in a carrageenan-induced inflammation model in mice[1][2].
The anti-inflammatory effects of chalcones are often mediated through the modulation of key signaling pathways. Chalcones have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.
Antileishmanial Activity
DMC has shown potent and selective activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The compound is effective against both the promastigote (the motile, flagellated form in the insect vector) and the intracellular amastigote (the non-motile form within mammalian macrophages) stages of the parasite[3][4]. The 50% effective dose (ED50) for DMC against promastigotes is 0.5 µg/ml, and against intracellular amastigotes is 24 µg/ml[3][4].
The mechanism of its antileishmanial action appears to be a direct toxic effect on the parasite. Ultrastructural studies have revealed that DMC induces significant damage to the mitochondria of promastigotes[3][4]. Importantly, this cytotoxic effect is selective for the parasite, as DMC does not cause significant disorganization of macrophage organelles even at high concentrations. Furthermore, the antileishmanial activity of DMC is not mediated by the activation of the macrophage's oxidative metabolism, as it does not increase nitric oxide production[3][4]. The efficacy of DMC has also been demonstrated in vivo in a BALB/c mouse model of L. amazonensis infection[5].
Neuroprotective and Cognitive-Enhancing Effects
DHMDC has been investigated for its potential therapeutic role in Alzheimer's disease. Studies using a streptozotocin-induced mouse model of Alzheimer's have shown that DHMDC can improve cognitive function[6]. The proposed mechanisms for this neuroprotective effect include the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and the mitigation of oxidative stress in the brain. DHMDC treatment has been shown to decrease lipid peroxidation and increase the levels of the antioxidant glutathione (B108866) (GSH) in the brain[6]. The effective in vivo doses for cognitive improvement were found to be 15 and 30 mg/kg[6].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on DMC and DHMDC.
| Pharmacological Activity | Compound | Assay/Model | Parameter | Value | Reference |
| Antileishmanial | DMC | Leishmania amazonensis promastigotes | ED50 | 0.5 µg/ml | [3][4] |
| Antileishmanial | DMC | Leishmania amazonensis intracellular amastigotes | ED50 | 24 µg/ml | [3][4] |
| Anti-inflammatory | DHMDC | Carrageenan-induced inflammation in mice | Effective Dose | 3 mg/kg (p.o.) | [1][2] |
| Cognitive Enhancement | DHMDC | Streptozotocin-induced Alzheimer's model in mice | Effective Dose | 15 and 30 mg/kg | [6] |
Table 1: Summary of In Vitro and In Vivo Efficacy Data
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound (Claisen-Schmidt Condensation)
This compound can be synthesized via a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and benzaldehyde.
Materials:
-
2,6-Dihydroxy-4-methoxyacetophenone
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 2,6-dihydroxy-4-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH or NaOH (a strong base) in water to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
In Vitro Anti-inflammatory Assay
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DHMDC for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA:
-
Coat a 96-well plate with a capture antibody specific for mouse TNF-α or IL-1β and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Animals:
-
Male Swiss mice.
Procedure:
-
Administer DHMDC (e.g., 3 mg/kg) or vehicle orally to the mice.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw to induce inflammation.
-
Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
Antileishmanial Assay
Leishmania amazonensis Culture:
-
Culture L. amazonensis promastigotes in a suitable medium (e.g., Schneider's insect medium) supplemented with FBS at 26°C.
-
To obtain intracellular amastigotes, infect murine macrophages (e.g., peritoneal macrophages) with stationary-phase promastigotes.
In Vitro Susceptibility Assay:
-
For promastigotes, incubate the parasites with various concentrations of DMC for 48-72 hours. Determine cell viability using a resazurin-based assay or by counting motile parasites.
-
For intracellular amastigotes, treat infected macrophages with different concentrations of DMC for 48-72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage under a microscope.
-
Calculate the 50% effective dose (ED50) for both parasite forms.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound (DHMDC) at various concentrations.
-
Add the AChE enzyme to the mixture and incubate for a short period.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by chalcones and a typical experimental workflow.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound and its dihydro- derivative have emerged as promising scaffolds for the development of new therapeutic agents. Their multifaceted pharmacological profile, encompassing anti-inflammatory, antileishmanial, and neuroprotective activities, warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research aimed at elucidating the full therapeutic potential of these compounds and advancing them through the drug development pipeline. The favorable safety profile observed in preliminary toxicological studies further supports their potential for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. "A streptozotocin-induced model of Alzheimer's disease in mice with wil" by Carolyn C. Rudy [researchrepository.wvu.edu]
- 4. nuchemsciences.com [nuchemsciences.com]
- 5. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
The Modulatory Role of Chalcones on MAPK Signaling Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A critical mechanism underlying these therapeutic properties is their ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This technical guide provides an in-depth analysis of the role of chalcones in modulating the three major MAPK cascades: Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. We present a comprehensive overview of the mechanisms of action of prominent chalcones, summarize key quantitative data, provide detailed experimental protocols for assessing these effects, and include visualizations of the signaling pathways and experimental workflows.
Introduction to Chalcones and MAPK Signaling
Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The versatility of their chemical structure allows for a wide range of substitutions, leading to a diverse array of biological activities.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three most well-characterized MAPK pathways are:
-
The ERK Pathway: Primarily associated with cell proliferation, survival, and differentiation.
-
The JNK Pathway: Predominantly activated by stress stimuli, such as inflammatory cytokines and UV irradiation, and is involved in apoptosis and inflammation.
-
The p38 MAPK Pathway: Also activated by stress and inflammatory signals, playing a key role in inflammation and apoptosis.
Dysregulation of these pathways is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.
Modulation of MAPK Signaling by Chalcones
Numerous studies have demonstrated that chalcones can exert their therapeutic effects by directly or indirectly modulating the activity of the ERK, JNK, and p38 MAPK pathways. The specific effect of a chalcone (B49325) on a particular MAPK pathway can be either inhibitory or activatory, depending on the chemical structure of the chalcone, the cell type, and the stimulus.
Licochalcone A
Licochalcone A, a prominent chalcone isolated from the root of licorice (Glycyrrhiza species), has been shown to possess potent anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the modulation of MAPK signaling. In various cancer cell lines, Licochalcone A has been observed to significantly activate the ERK and p38 pathways while inhibiting the JNK pathway.[1][2] In the context of inflammation, Licochalcone A has been found to decrease the phosphorylation of p38 MAPK and ERK1/2 in a concentration-dependent manner.[3][4]
Cardamonin
Cardamonin, a chalcone found in the seeds of Alpinia katsumadai, exhibits significant anti-inflammatory and anti-cancer activities. Notably, Cardamonin has been identified as an activator of the p38 MAPK signaling pathway, which contributes to its antiviral effects.[5][6][7] Conversely, in other contexts, it has been shown to inhibit the ERK1/2 pathway.[8][9] This highlights the context-dependent nature of chalcone-mediated MAPK modulation.
Butein (B1668091)
Butein, a tetrahydroxychalcone found in various plants, is known for its anti-proliferative and pro-apoptotic effects in cancer cells. Studies have shown that butein can decrease the phosphorylation of ERK and increase the activity of p38.[10][11] This dual modulation contributes to its ability to induce apoptosis in breast cancer cells.
Isobavachalcone
Isobavachalcone, a prenylated chalcone, has demonstrated anti-proliferative and anti-inflammatory activities. Its mechanisms include the inhibition of the Akt and ERK signaling pathways.[12]
Xanthohumol
Xanthohumol, a prenylated flavonoid from hops, has been shown to upregulate the JNK pathway, contributing to its pro-apoptotic effects in cancer cells.[13]
Quantitative Data on MAPK Modulation by Chalcones
The following tables summarize the quantitative effects of selected chalcones on cell viability and MAPK pathway modulation.
| Chalcone | Cell Line | Assay | Endpoint | Result | Reference |
| Cardamonin | MRC-5 (human lung fibroblast) | Antiviral Assay | IC50 (HCoV-OC43 inhibition) | 3.62 µM | [5][6][7] |
| MRC-5 | Cytotoxicity Assay | CC50 | >50 µM | [5][6][7] | |
| BT549 (breast cancer) | Cell Viability | IC50 (24h) | 40.627 µM | [14] | |
| BT549 | Cell Viability | IC50 (48h) | 8.598 µM | [14] | |
| MCF7 (breast cancer) | Cell Viability | IC50 (24h) | 58.568 µM | [14] | |
| MCF7 | Cell Viability | IC50 (48h) | 46.803 µM | [14] | |
| Butein | A2780 (ovarian cancer) | Cell Viability | IC50 | 64.7 ± 6.27 µM | [15] |
| SKOV3 (ovarian cancer) | Cell Viability | IC50 | 175.3 ± 61.95 µM | [15] | |
| Acute Lymphoblastic Leukemia (ALL) cells | Cell Viability | IC50 | ~20 µM | [16] |
Table 1: Effects of Chalcones on Cell Viability.
| Chalcone | Pathway | Effect | Cell Line | Treatment Conditions | Quantitative Change | Reference | |---|---|---|---|---|---| | Licochalcone A | p38 MAPK | Inhibition | Primary rat microglia | LPS-stimulated | Concentration-dependent decrease in phosphorylation |[3][4] | | | ERK1/2 | Inhibition | Primary rat microglia | LPS-stimulated | Significant inhibition at 2.5 µM |[3][4] | | | JNK | No significant change | Primary rat microglia | LPS-stimulated | Non-significant concentration-dependent increase |[3][4] | | | ERK | Activation | A549 & H460 (lung cancer) | Time-dependent | Significant activation |[1][2] | | | p38 | Activation | A549 & H460 (lung cancer) | Time-dependent | Significant activation |[1][2] | | | JNK | Inhibition | A549 & H460 (lung cancer) | - | Inhibition of activity |[1][2] | | Cardamonin | p38 MAPK | Activation | MRC-5 & A549 (lung cells) | HCoV-OC43 infection | Amplified and extended phosphorylation |[5][7] | | | ERK1/2 | Inhibition | SKOV3 & A2780 (ovarian cancer) | 20 µM for 24h | Decreased phosphorylation | | | Butein | ERK | Inhibition | MDA-MB-231 (breast cancer) | - | Decreased phosphorylation |[10][11] | | | p38 | Activation | MDA-MB-231 (breast cancer) | - | Increased activity |[10][11] | | Xanthohumol | JNK | Upregulation | Nasopharyngeal carcinoma cells | - | Upregulated JNK | | | Isobavachalcone | ERK | Inhibition | Human cancer cells | - | Inhibition of signaling |[12] |
Table 2: Modulation of MAPK Pathway Activity by Chalcones.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of chalcones on MAPK signaling pathways.
Western Blot Analysis of Phosphorylated MAPK Proteins
This protocol is designed to detect the phosphorylation status of ERK, JNK, and p38 proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for ERK, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the chalcone of interest and/or stimulus. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the target MAPK protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK protein.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the chalcone for the desired time period.
-
MTT Addition: After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the chalcone to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizing Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the MAPK signaling pathways and a typical experimental workflow.
Caption: General overview of the three main MAPK signaling pathways.
Caption: Chalcone modulation of MAPK signaling pathways.
Caption: Experimental workflow for studying chalcone effects on MAPK pathways.
Conclusion
Chalcones represent a promising class of compounds for the development of novel therapeutics targeting a range of diseases. Their ability to modulate the MAPK signaling pathways is a key aspect of their mechanism of action. This guide provides a foundational understanding of the interplay between chalcones and MAPK signaling, supported by quantitative data and detailed experimental protocols. Further research into the structure-activity relationships of chalcones and their specific effects on MAPK pathway components will be crucial for the rational design of next-generation chalcone-based drugs.
References
- 1. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 2. ERK Activation-Mediated Autophagy Induction Resists Licochalcone A-Induced Anticancer Activities in Lung Cancer Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardamonin as a p38 MAPK Signaling Pathway Activator Inhibits Human Coronavirus OC43 Infection in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Cardamonin inhibits agonist-induced vascular contractility via Rho-kinase and MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butein inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardamonin inhibits breast cancer growth by repressing HIF-1α-dependent metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (Calomelanone) in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Important Note on Compound Structure: This technical guide focuses on 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone , a compound commonly referred to as Calomelanone . The available body of scientific literature primarily investigates this dihydrochalcone (B1670589) derivative for its anticancer properties. The corresponding chalcone (B49325) (possessing an α,β-unsaturated double bond) is not the subject of the detailed studies cited herein. The dihydrochalcone structure is presented below.
Introduction
Calomelanone (2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone) is a dihydrochalcone analogue that has demonstrated notable anticancer activities across a variety of human cancer cell lines.[1] Research indicates that its mechanism of action is multifaceted, involving the induction of programmed cell death through apoptosis and autophagy.[1][2] This document provides a consolidated technical overview of the quantitative data, signaling pathways, and experimental protocols associated with the investigation of calomelanone in cancer research, designed to serve as a comprehensive resource for professionals in the field.
Quantitative Cytotoxicity Data
The cytotoxic effects of calomelanone have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay, are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 24 h | Not explicitly quantified, but shown to be dose-dependent. | [1][2] |
| U937 | Monocytic Leukemia | 24 h | Not explicitly quantified, but shown to be dose-dependent. | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 48 h | Not explicitly quantified, but shown to be dose-dependent. | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h / 48 h | Not explicitly quantified, but shown to be dose-dependent. | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 24 h / 48 h | Not explicitly quantified, but shown to be dose-dependent. |
Note: While specific IC50 values were not provided in the primary available literature, the studies confirm dose-dependent toxicity in the listed cell lines.[1][2]
Mechanistic Insights and Signaling Pathways
Calomelanone exerts its anticancer effects by modulating key cellular signaling pathways that lead to regulated cell death.
Induction of Apoptosis via the Intrinsic Pathway
Calomelanone is a potent inducer of apoptosis, primarily acting through the intrinsic (mitochondrial) pathway.[2] Treatment with the compound leads to a disruption of the mitochondrial transmembrane potential (MTP), a critical early event in apoptosis.[1] This is followed by the activation of initiator caspase-9 and executioner caspase-3.[2] Furthermore, calomelanone modulates the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-xL in HepG2 cells.[2]
References
- 1. Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Methoxychalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of methoxychalcones, a class of compounds with significant potential in anticancer drug discovery. This document outlines standard methodologies, presents collated cytotoxicity data, and illustrates key signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction to Methoxychalcones and Cytotoxicity Screening
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. Methoxychalcones, chalcones bearing one or more methoxy (B1213986) (-OCH₃) substituents on their aromatic rings, have garnered substantial interest due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1] The cytotoxicity of these compounds, or their ability to kill cancer cells, is a primary focus of preliminary screening efforts.
The initial evaluation of methoxychalcones involves a series of in vitro assays designed to quantify their cytotoxic effects against various cancer cell lines. This preliminary screening is crucial for identifying promising lead compounds, understanding their structure-activity relationships (SAR), and elucidating their mechanisms of action, which often involve the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.[1][2]
Data Presentation: Cytotoxicity of Methoxychalcone Derivatives
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various methoxychalcone derivatives against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: IC₅₀ Values of Methoxychalcones in Breast Cancer Cell Lines
| Methoxychalcone Derivative | Cell Line | IC₅₀ Value (µM) | Assay Type |
| 2',5'-Dimethoxychalcone | MCF-7 | 9.2 | Not Specified |
| 3-Bromo-4-hydroxy-5-methoxy substituted benzylidene-7-hydroxy-chromanone | MDA-MB-231 | ≤ 3.86 | MTT |
| 2',3,4-Trihydroxy-4',6'-dimethoxy chalcone (B49325) | MDA-MB-231 | Not Specified (High Sensitivity) | Not Specified |
| 4-Methoxyphenyl B-ring, 3,4,5-trimethoxyphenyl A-ring (DMU-102) | MCF-7 | 0.06 | MTT |
| 4-Methoxyphenyl B-ring, 3,4,5-trimethoxyphenyl A-ring (DMU-102) | MDA-MB-468 | 0.07 | MTT |
| Prenyl, 4'-methoxy, 2-hydroxy chalcone (Compound 12) | MCF-7 | 4.19 ± 1.04 | MTT |
| Prenyl, 4'-methoxy, 3,4-dihydroxy chalcone (Compound 13) | MCF-7 | 3.30 ± 0.92 | MTT |
| Prenyl, 4'-methoxy, 2-hydroxy chalcone (Compound 12) | ZR-75-1 | 9.40 ± 1.74 | MTT |
| Prenyl, 4'-methoxy, 3,4-dihydroxy chalcone (Compound 13) | ZR-75-1 | 8.75 ± 2.01 | MTT |
| Prenyl, 4'-methoxy, 2-hydroxy chalcone (Compound 12) | MDA-MB-231 | 6.12 ± 0.84 | MTT |
| Prenyl, 4'-methoxy, 3,4-dihydroxy chalcone (Compound 13) | MDA-MB-231 | 18.10 ± 1.65 | MTT |
| para-Hydroxy meta-Methoxy Chalcone (pHmMC) | T47D | 48 | MTT |
Table 2: IC₅₀ Values of Methoxychalcones in Other Cancer Cell Lines
| Methoxychalcone Derivative | Cell Line | IC₅₀ Value (µM) | Assay Type |
| 2',5'-Dimethoxychalcone | C-33A (Cervical) | 7.7 | Not Specified |
| 2',5'-Dimethoxychalcone | A-431 (Skin) | Not Specified | Not Specified |
| 3'-Methoxychalcone | Caco-2 (Colorectal) | 18.0 | Resazurin (B115843) |
| 3',4'-(OCH₂O) substitution | MCF-7 (Breast) | 2.3 | Resazurin |
| 2',6'-dimethoxy on B-ring, varied A-ring (b22) | HepG2 (Liver) | < 10 | Not Specified |
| 2',6'-dimethoxy on B-ring, varied A-ring (b22) | SW1990 (Pancreatic) | < 10 | Not Specified |
| 2',6'-dimethoxy on B-ring, varied A-ring (b29) | A549 (Lung) | < 10 | Not Specified |
Table 3: Cytotoxicity in Non-Tumorigenic Cell Lines
| Methoxychalcone Derivative | Cell Line | IC₅₀ Value (µM) | Assay Type |
| Prenyl, 4'-methoxy, 2-hydroxy chalcone (Compound 12) | MCF-10F (non-tumorigenic breast) | 95.76 ± 1.52 | MTT |
| Prenyl, 4'-methoxy, 3,4-dihydroxy chalcone (Compound 13) | MCF-10F (non-tumorigenic breast) | 95.11 ± 1.97 | MTT |
| 3'-Methoxychalcone | Fibroblast | > 36 (approx.) | Resazurin |
| 3',4'-(OCH₂O) substitution | Fibroblast | > 20.9 (approx.) | Resazurin |
Note: The data presented is a compilation from multiple sources and assay conditions may vary.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of cytotoxicity. Below are methodologies for key experiments.
Cell Viability and IC₅₀ Determination: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methoxychalcone derivatives for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.
Resazurin Assay for Cell Viability
The resazurin assay is a fluorescent method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
IC₅₀ Calculation: Determine the IC₅₀ from the generated dose-response data.
Visualization of Apoptotic Morphology: DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the test compound.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
DAPI Staining: Incubate the cells with a DAPI staining solution.
-
Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will show brightly stained, condensed, or fragmented nuclei.
Detection of Apoptosis Markers: Western Blot
Western blotting is used to detect specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the methoxychalcone, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP), followed by secondary antibodies conjugated to an enzyme for detection.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Harvest and Fixation: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, proportional to the PI fluorescence, is measured for each cell.
-
Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of methoxychalcones.
References
- 1. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative with potential applications in medicinal chemistry and drug discovery. The protocol is based on the well-established Claisen-Schmidt condensation reaction and includes methods for both conventional solvent-based synthesis and a solvent-free grinding technique.
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These molecules have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The synthesis of novel chalcone derivatives is a key focus in the development of new therapeutic agents.
The Claisen-Schmidt condensation is a robust and widely utilized method for synthesizing chalcones. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. The versatility of this reaction allows for the incorporation of various substituents on the aromatic rings, enabling the modulation of the compound's biological activity. This protocol details the synthesis of this compound from 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291).
Reaction Principle
The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction between 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde. The reaction is catalyzed by a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent or under solvent-free conditions. The base abstracts an acidic α-proton from the acetophenone (B1666503) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-methoxybenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, this compound.
Experimental Protocols
Two alternative methods for the synthesis are presented below: a conventional solution-phase method and a solvent-free grinding method.
Method A: Conventional Synthesis in Ethanolic Solution
This method employs a conventional solvent-based approach.
Materials:
-
2,6-Dihydroxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled Water
-
Crushed Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
pH paper
-
Thin-Layer Chromatography (TLC) apparatus (silica gel plates)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 1.0 equivalent of 2,6-dihydroxyacetophenone in an appropriate volume of 95% ethanol.
-
In a separate beaker, prepare a solution of 2.5 equivalents of sodium hydroxide in water and add it to the ethanolic solution of the acetophenone.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Addition of the Aldehyde: To the stirred solution, add 1.0 equivalent of 4-methoxybenzaldehyde dropwise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3), which will cause a solid to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to obtain pure crystalline this compound.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Method B: Solvent-Free Synthesis by Grinding Technique
This eco-friendly method avoids the use of organic solvents during the reaction step.[1]
Materials:
-
2,6-Dihydroxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH), solid
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Mortar and pestle
-
Spatula
-
Beaker
-
Büchner funnel and filter flask
-
Thin-Layer Chromatography (TLC) apparatus (silica gel plates)
Procedure:
-
Grinding of Reactants: In a mortar, combine 1.0 equivalent of 2,6-dihydroxyacetophenone, 1.0 equivalent of 4-methoxybenzaldehyde, and a catalytic amount of solid sodium hydroxide.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, add cold water to the reaction mixture and stir.
-
Neutralize the mixture with a cold 10% solution of HCl.
-
Filter the resulting solid precipitate.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure chalcone.
-
Drying and Characterization: Dry the purified product and characterize it as described in Method A.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Conventional Method | Grinding Method |
| Reactants | ||
| 2,6-Dihydroxyacetophenone | 1.0 equivalent | 1.0 equivalent |
| 4-Methoxybenzaldehyde | 1.0 equivalent | 1.0 equivalent |
| Catalyst | ||
| Sodium Hydroxide (NaOH) | 2.5 equivalents (in aqueous solution) | Catalytic amount (solid) |
| Solvent | Ethanol | None |
| Reaction Time | 24 - 48 hours | 15 - 30 minutes |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Yield | 40-70%[1] | 70-84%[1] |
Visualization of Experimental Workflow and Signaling Pathway
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Claisen-Schmidt condensation.
Caption: General workflow for the synthesis of this compound.
Claisen-Schmidt Condensation Mechanism
The diagram below outlines the key steps in the base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of chalcones using the Claisen-Schmidt condensation. This powerful reaction facilitates the formation of the characteristic α,β-unsaturated ketone core of chalcones, which are valuable precursors in medicinal chemistry and drug development due to their wide range of biological activities.[1] This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and offers insights into the biological relevance of chalcones through the visualization of key signaling pathways.
Introduction to Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde and an aromatic ketone, resulting in the formation of a chalcone.[2] The reaction proceeds through an aldol (B89426) condensation followed by a dehydration step to yield the stable, conjugated enone system. The versatility of this reaction allows for the synthesis of a diverse library of chalcone derivatives by varying the substituents on both the aldehyde and ketone starting materials.
General Reaction Scheme:
Quantitative Data Presentation
The following tables summarize quantitative data from various reported protocols for the Claisen-Schmidt condensation, offering a comparative overview of different reaction conditions and their impact on product yield and reaction time.
Table 1: Comparison of Catalytic Systems and Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaOH (40%) | Ethanol | Room Temperature | 12-24 h | - | [3] |
| KOH | Ethanol | 40 | - | up to 74% | [4] |
| Solid NaOH (20 mol%) | Solvent-free (Grinding) | Room Temperature | 5 min | 96-98% | [5] |
| Pr(NO₃)₃·6H₂O | Solvent-free | 80 | 8-25 min | 85-98% | [6] |
| Nano-structured MgO | Solvent-free | 150 | - | 80-98% | [7] |
| KOH | Methanol | 80 (Ultrasound) | 8 h | - | [8] |
Table 2: Influence of Synthesis Method on Yield
| Method | Catalyst | Yield (%) | Reference |
| Conventional Heating (Reflux) | KOH | 9.2% | [9] |
| Grinding (Solvent-free) | KOH | 32.6% | [9] |
| Microwave Irradiation | NaOH | 85-92% | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments in chalcone synthesis via the Claisen-Schmidt condensation.
Protocol 1: Conventional Synthesis using Sodium Hydroxide (B78521) in Ethanol
This protocol describes a standard, widely used method for chalcone synthesis at room temperature.
Materials:
-
Substituted Acetophenone (B1666503) (1.0 eq)
-
Substituted Benzaldehyde (B42025) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40% aqueous)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Beakers
-
Buchner Funnel and Filter Paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a suitable volume of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[10]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic. This will cause the chalcone product to precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any remaining catalyst and other water-soluble impurities.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Protocol 2: Solvent-Free Synthesis using Grinding
This environmentally friendly protocol avoids the use of organic solvents and often leads to shorter reaction times and high yields.[5]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Solid Potassium Hydroxide (KOH)
-
Mortar and Pestle
-
Distilled Water
-
Buchner Funnel and Filter Paper
Procedure:
-
Reactant Grinding: In a mortar, combine the substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), and solid potassium hydroxide.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for the specified time (e.g., several minutes). A change in color and consistency of the mixture often indicates the progress of the reaction.
-
Product Isolation: After the reaction is complete, add cold distilled water to the mortar and stir to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the product with cold distilled water and dry it to obtain the crude chalcone.
-
Purification: Recrystallize the crude product from a suitable solvent if necessary.
Application Notes: Troubleshooting and Optimization
Low Yield:
-
Inactive Catalyst: Ensure the base or acid catalyst is fresh and of the appropriate concentration.[10]
-
Suboptimal Temperature: While many reactions proceed at room temperature, some substrates may require gentle heating to improve the reaction rate and yield.[10]
-
Reaction Time: For sterically hindered or less reactive substrates, extending the reaction time may be necessary. Monitor the reaction by TLC to determine the optimal time.[10]
-
Side Reactions: The formation of byproducts such as self-condensation of the ketone or Cannizzaro reaction of the aldehyde can reduce the yield.[10] To minimize these, consider slow addition of the ketone to the aldehyde-base mixture.
Formation of Multiple Products:
-
Self-Condensation: The ketone can react with itself, especially under strongly basic conditions. Using a non-enolizable aldehyde (one without α-hydrogens) is a key strategy to favor the desired cross-condensation.[11]
-
Michael Addition: The enolate of the starting ketone can add to the newly formed chalcone. This can be minimized by using a slight excess of the aldehyde or by lowering the reaction temperature.[12]
Mandatory Visualizations
The biological activity of chalcones is often attributed to their ability to modulate various cellular signaling pathways. Below are diagrams of key pathways known to be influenced by chalcones, which are implicated in processes like inflammation and oxidative stress response.
Caption: Chalcone inhibition of the NF-κB signaling pathway.
Caption: Chalcone activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a natural product belonging to the chalcone (B49325) family, a class of open-chain flavonoids. Chalcones are known for their diverse biological activities, making them subjects of interest in pharmaceutical research and drug development. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in various matrices, including plant extracts and synthesized batches. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such phenolic compounds.[1][2][3] This application note provides a detailed protocol for the HPLC analysis of this compound.
Principle of the Method
This method employs reversed-phase HPLC (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of a gradient mixture of acidified water and an organic solvent (acetonitrile or methanol), is used to elute the compound. The gradient elution allows for the effective separation of the analyte from other components in the sample matrix. The quantification is performed by monitoring the UV absorbance at a wavelength where the chalcone exhibits maximum absorption. Chalcones typically have strong absorbance in the UV region, with absorption bands generally appearing at 340-390 nm (Band I) and 220-270 nm (Band II).
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 365 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Note: This gradient is a starting point and may require optimization for specific sample matrices.
Preparation of Solutions
a. Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
c. Sample Preparation:
-
For pure compounds, dissolve an accurately weighed amount in methanol or acetonitrile to a known concentration.
-
For plant extracts, a suitable extraction method should be employed. A general procedure involves:
-
Macerating a known weight of the dried and powdered plant material with methanol.
-
Filtering the extract to remove solid particles.[1]
-
The extract may require further clean-up using Solid Phase Extraction (SPE) to remove interfering substances.
-
-
Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter.
Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines. The following parameters should be assessed:
Table 3: Quantitative Data and Method Validation Parameters
| Parameter | Specification | Result |
| Retention Time (RT) | - | Data to be determined experimentally |
| Linearity (r²) | ≥ 0.999 | Data to be determined experimentally |
| Range | e.g., 1 - 100 µg/mL | Data to be determined experimentally |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Data to be determined experimentally |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Data to be determined experimentally |
| Precision (%RSD) | Intraday and Interday < 2% | Data to be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% | Data to be determined experimentally |
| Specificity | Peak purity analysis | Data to be determined experimentally |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the reversed-phase HPLC analysis.
References
Application Notes and Protocols for X-ray Crystallography of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray crystallography of chalcone (B49325) derivatives, a class of compounds with significant pharmacological interest. This document details the experimental protocols for their synthesis, crystallization, and structural determination by X-ray diffraction. Furthermore, it presents a case study on a specific chalcone derivative, highlighting the correlation between its three-dimensional structure and its biological activity, thereby offering insights for structure-based drug design.
Introduction to Chalcone Derivatives and their Crystallographic Analysis
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of these molecules. This structural information is crucial for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and designing novel drug candidates. The planarity of the chalcone scaffold, influenced by various substituents, and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, are key structural features revealed by crystallographic studies.
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).
Materials:
-
Substituted acetophenone (e.g., 2'-hydroxyacetophenone)
-
Substituted benzaldehyde (e.g., 3-methoxybenzaldehyde)
-
Ethanol
-
Base catalyst (e.g., Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution)
-
Hydrochloric acid (HCl), dilute solution
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Protocol:
-
In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.
-
While stirring at room temperature, slowly add the base catalyst (e.g., a 10% aqueous solution of NaOH).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Crystallization of Chalcone Derivatives by Slow Evaporation
High-quality single crystals suitable for X-ray diffraction are typically grown using the slow evaporation technique.
Materials:
-
Purified chalcone derivative
-
Appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents like ethanol/water or ethanol/dimethylformamide)
-
Small beaker or vial
-
Parchment paper or a loosely fitting cap
Protocol:
-
Dissolve the purified chalcone derivative in a minimal amount of a suitable solvent in a clean beaker or vial. Gentle heating may be required to achieve complete dissolution.
-
Cover the beaker or vial with parchment paper perforated with a few small holes or a loosely fitting cap. This allows for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.
-
Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry.
X-ray Diffraction Data Collection and Structure Refinement
The following is a general workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Data Presentation: Crystallographic Data of Selected Chalcone Derivatives
The following table summarizes the crystallographic data for a selection of chalcone derivatives, providing a basis for structural comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (E)-1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁NO₃ | Monoclinic | P2₁/c | 5.4092(2) | 23.9605(8) | 9.4887(3) | 96.080(1) | [1] |
| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁NO₃ | Monoclinic | P2₁/c | 6.2139(10) | 13.159(2) | 14.450(3) | 92.106(3) | [2] |
| (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₄O₃ | Monoclinic | P2₁/c | 11.2392(3) | 6.8407(2) | 17.5140(5) | 108.00(1) | [3] |
| 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | C₁₈H₁₃NO₄ | Monoclinic | P2₁/c | 12.001(3) | 11.391(3) | 11.516(3) | 99.13(3) | [4] |
| (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one | C₃₁H₂₈O₄ | Monoclinic | P2₁/c | 15.680(3) | 5.867(1) | 27.279(6) | 104.14(3) | [5] |
Mandatory Visualizations
General Workflow for X-ray Crystallography of Chalcone Derivatives
The following diagram illustrates the general workflow from the synthesis of a chalcone derivative to its final structural elucidation.
Caption: General workflow for chalcone synthesis and X-ray crystal structure determination.
Signaling Pathway Modulation by a Chalcone Derivative
Chalcone derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. A key example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. The following diagram illustrates a simplified representation of how a chalcone derivative can inhibit this pathway.
Caption: Simplified diagram of chalcone-mediated inhibition of the NF-κB signaling pathway.
Conclusion
The application of X-ray crystallography to the study of chalcone derivatives provides invaluable atomic-level insights that are fundamental to modern drug discovery and development. The detailed structural data obtained from these studies, combined with biological assays, enables a deeper understanding of their mechanisms of action and facilitates the design of more potent and selective therapeutic agents. The protocols and data presented herein serve as a practical guide for researchers in the field, aiming to accelerate the exploration of the vast chemical space of chalcone derivatives for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2',6'-Dihydroxy-4,4'-dimethoxychalcone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (DDC) in various cell culture assays. DDC is a natural chalcone (B49325) derivative that has demonstrated significant potential in cancer research and anti-inflammatory studies. This document outlines its mechanisms of action, provides detailed protocols for key experiments, and presents quantitative data from relevant studies.
Overview of this compound
This compound is a flavonoid that has been isolated from various plant sources. It has garnered interest in the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and anti-melanogenic properties. In cell culture models, DDC has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and survival.
Key Applications in Cell Culture
-
Anticancer Activity: DDC exhibits selective cytotoxicity against various cancer cell lines, including breast and cervical cancer. Its anticancer effects are mediated through the induction of autophagy and intrinsic apoptosis.
-
Anti-inflammatory Effects: DDC has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in macrophage cell lines.
-
Modulation of Signaling Pathways: DDC influences several critical signaling pathways, including the MAPK, PI3K/AKT, and Wnt/β-catenin pathways, which are often dysregulated in cancer and inflammatory diseases.
Quantitative Data Summary
The following tables summarize the reported IC50 values and other quantitative data for this compound and related compounds in various cell lines and assays.
Table 1: Cytotoxicity of Chalcone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A (Cervical Cancer) | MTT | 15.76 ± 1.49 µM | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | MTT | 10.05 ± 0.22 µM | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa (Cervical Cancer) | MTT | 18.31 ± 3.10 µM | [1] |
| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | Not specified | 10.67 µM | [2] |
| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | Not specified | 18.60 µM | [2] |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | NCI-H187 (Lung Cancer) | Resazurin Microplate Assay | 9.7 µM | [3] |
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Cell Line | Mediator | Effect | Reference |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 (Macrophages) | IL-1β, TNF, Nitrite | Reduction in levels | [3][4] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | RAW 264.7 (Macrophages) | IL-1β, IL-6, TNF-α | Inhibition of production | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DDC on cancer cell lines.
Materials:
-
This compound (DDC)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare various concentrations of DDC in culture medium.
-
Remove the old medium from the wells and add 100 µL of the DDC-containing medium to each well.
-
Incubate the plates for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by DDC.
Materials:
-
DDC-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with DDC at the desired concentration for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is used to determine the effect of DDC on the cell cycle distribution.
Materials:
-
DDC-treated and untreated cells
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with DDC for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.[1][7]
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
Materials:
-
DDC-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-ERK, p-p38, p-JNK, β-catenin, p-GSK3β, LC3-II, Bcl-2, Bcl-XL, mTOR, Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8]
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow.
Caption: General experimental workflow for studying DDC effects.
Caption: Signaling pathways modulated by DDC.[5][8]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In Vivo Experimental Models for Testing Chalcone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vivo experimental models to assess the bioactivity of chalcones, a class of natural and synthetic compounds with diverse therapeutic potential. The protocols cover key areas of bioactivity, including anticancer, anti-inflammatory, antidiabetic, antimicrobial, and neuroprotective effects.
Anticancer Bioactivity
Chalcones have demonstrated significant potential in cancer therapy by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. In vivo xenograft models are crucial for evaluating the antitumor efficacy of chalcone (B49325) derivatives.
Experimental Models
-
Human Tumor Xenograft Mouse Model: This is the most common model to test the efficacy of anticancer compounds. It involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.
-
Cell Lines: MCF-7 (breast cancer), PC-3 (prostate cancer), A549 (lung cancer), and various triple-negative breast cancer (TNBC) cell lines like 4T1 are frequently used.[1]
-
-
Syngeneic Mouse Model: This model uses mouse cancer cells implanted into immunocompetent mice of the same strain, allowing for the study of the interaction between the compound, the tumor, and the immune system.
Featured Chalcones and Quantitative Data
| Chalcone | Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Xanthohumol | Pancreatic Cancer (BxPC-3 xenograft) | Nude Mice | Weekly intraperitoneal injections | Significant reduction in tumor volume.[2] | [2] |
| Cardamonin | Triple-Negative Breast Cancer (4T1 syngeneic) | BALB/c Mice | 5 mg/kg | Significantly inhibited tumor volume.[1] | [1] |
Experimental Protocol: Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol outlines the procedure for evaluating the anticancer activity of Cardamonin in a 4T1 TNBC syngeneic mouse model.[1]
Materials:
-
4T1 TNBC cells
-
Female BALB/c mice (6-8 weeks old)
-
Cardamonin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and resuspend the 4T1 cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomly divide the mice into treatment and control groups.
-
Administer Cardamonin (e.g., 5 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathway: Cardamonin in Triple-Negative Breast Cancer
Cardamonin has been shown to inhibit TNBC cell invasiveness by downregulating the Wnt/β-catenin signaling pathway.[1]
References
- 1. Cardamonin, a chalcone, inhibits human triple negative breast cancer cell invasiveness by downregulation of Wnt/β-catenin signaling cascades and reversal of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthohumol inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Anti-inflammatory Effects in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to various chronic diseases. The murine macrophage cell line, RAW 264.7, is a widely used and reliable in vitro model for studying inflammation and screening potential anti-inflammatory agents.[1][2][3] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6] This application note provides a detailed guide to the key experimental protocols used to measure the anti-inflammatory effects of test compounds in LPS-stimulated RAW 264.7 macrophages.
Key Inflammatory Signaling Pathways
LPS stimulation of RAW 264.7 cells primarily activates two major signaling pathways that are central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7]
2.1. NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon LPS stimulation, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5][9]
2.2. MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical pathway in the inflammatory response.[5][7] LPS stimulation leads to the phosphorylation and activation of these kinases.[5] Activated MAPKs can, in turn, activate other transcription factors (like AP-1) and also contribute to the activation of NF-κB, further amplifying the production of inflammatory mediators.[7][10]
Experimental Workflow
A typical experiment to assess the anti-inflammatory properties of a compound involves several key steps, from initial cell culture and toxicity screening to the measurement of specific inflammatory markers.
Experimental Protocols
4.1. Protocol 1: RAW 264.7 Cell Culture and Maintenance
-
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (Pen-Strep) solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 culture flasks, sterile
-
15 mL conical tubes, sterile
-
-
Procedure:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% FBS and 1% Pen-Strep.[2]
-
Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Media Change: Refresh the growth medium every 2-3 days.[2][11]
-
Subculturing (Passaging): When cells reach 80-90% confluency, passage them.[1] a. Aspirate the old medium. b. Wash the cell monolayer once with sterile PBS. c. Add 3-5 mL of fresh medium to the flask. d. Gently detach the adherent cells using a cell scraper.[2] e. Collect the cell suspension into a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[2] f. Discard the supernatant, resuspend the cell pellet in fresh medium, and split the cells into new flasks at a ratio of 1:3 to 1:6.
-
4.2. Protocol 2: Cell Viability (MTT) Assay
-
Purpose: To determine the non-toxic concentration range of the test compound.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group. Select concentrations that show >90% viability for subsequent experiments.[12]
-
4.3. Protocol 3: Nitric Oxide (NO) Production (Griess Assay)
-
Purpose: To quantify NO production by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.[13][14]
-
Procedure:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and allow them to adhere overnight.[14]
-
Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[14]
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[14]
-
Incubate at room temperature for 10 minutes.[14]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
4.4. Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Purpose: To measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[16]
-
Procedure:
-
Seed cells and treat with the test compound and LPS as described in the Griess assay protocol (incubation time with LPS may be shorter, e.g., 6-24 hours).[17][18]
-
Collect the culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[16][17][19][20]
-
The general principle involves capturing the cytokine with a specific antibody, detecting it with a biotinylated secondary antibody, and using a streptavidin-HRP conjugate for colorimetric detection.[19]
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.[17]
-
4.5. Protocol 5: Gene Expression Analysis (RT-qPCR)
-
Purpose: To quantify the mRNA expression levels of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).[3][21]
-
Procedure:
-
Seed cells in 6-well plates (e.g., 1 x 10^6 cells/well).[5]
-
Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 4-8 hours.[5][22]
-
RNA Extraction: Wash cells with cold PBS and extract total RNA using a commercial kit (e.g., RNeasy kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[22]
-
4.6. Protocol 6: Protein Expression Analysis (Western Blot)
-
Purpose: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with the test compound and LPS.[5] For phosphorylation studies, a short LPS stimulation time (15-30 minutes) is often used.[5][10] For total protein expression (iNOS, COX-2), a longer incubation (12-24 hours) is required.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.[23][24][25][26] c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Effect of Compound X on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment (µg/mL) | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (%) |
| Control (No LPS) | 2.1 ± 0.3 | 55.2 ± 8.1 | 30.5 ± 5.5 | 100 |
| LPS (1 µg/mL) | 45.8 ± 4.2 | 2850.6 ± 210.4 | 1540.2 ± 150.8 | 98.5 ± 2.1 |
| LPS + Cmpd X (10) | 30.2 ± 3.5** | 1980.4 ± 150.7 | 1120.9 ± 98.3 | 97.2 ± 3.4 |
| LPS + Cmpd X (25) | 15.6 ± 2.1 | 950.8 ± 88.2 | 650.1 ± 70.2 | 96.5 ± 2.8 |
| LPS + Cmpd X (50) | 8.9 ± 1.5 | 410.3 ± 50.1 | 280.5 ± 45.1 | 95.1 ± 3.0 |
| IC₅₀ (µg/mL) | 20.5 | 18.2 | 22.8 | >100 |
| *Data are presented as mean ± SD. Statistical significance vs. LPS-only group: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical. |
Table 2: Effect of Compound X on Pro-inflammatory Gene Expression
| Treatment | iNOS mRNA (Fold Change) | COX-2 mRNA (Fold Change) | TNF-α mRNA (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 50.2 ± 5.6 | 35.8 ± 4.1 | 80.5 ± 9.2 |
| LPS + Cmpd X (25 µg/mL) | 18.5 ± 2.4 | 12.1 ± 1.9 | 25.3 ± 3.5*** |
| *Data are presented as mean ± SD relative to the control group. Statistical significance vs. LPS-only group: **p<0.001. Data are hypothetical. |
Conclusion
The protocols and workflows outlined in this application note provide a robust framework for evaluating the anti-inflammatory potential of test compounds using the RAW 264.7 macrophage model. By measuring key inflammatory mediators and analyzing the underlying signaling pathways, researchers can effectively screen and characterize novel anti-inflammatory agents for drug development.
References
- 1. rwdstco.com [rwdstco.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propofol inhibits the release of interleukin-6, 8 and tumor necrosis factor-α correlating with high-mobility group box 1 expression in lipopolysaccharides-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring and synthetic compounds belonging to the flavonoid family.[1] They are characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The antioxidant capacity of chalcones is a critical area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases.[2] Chalcones exert their antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS), enhancement of enzymatic antioxidant defenses, and activation of the Nrf2-ARE signaling pathway.[2][4]
This document provides detailed protocols for the most common in vitro assays used to evaluate the antioxidant capacity of chalcones: DPPH, ABTS, FRAP, and ORAC assays.
Key Antioxidant Capacity Assays
A variety of assays are available to determine the antioxidant capacity of chalcones. The most commonly employed methods involve the use of stable free radicals or the reduction of metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and cost-effective method for evaluating the free radical scavenging ability of compounds.[1]
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol (B129727) or ethanol (B145695), with a strong absorbance maximum around 517 nm.[1][5] When an antioxidant, such as a chalcone (B49325), is added, it reduces the DPPH radical to the pale yellow hydrazine (B178648) (DPPH-H), causing a decrease in absorbance.[1] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[1] The activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals; a lower IC50 value indicates higher antioxidant potency.[1]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a stock solution of DPPH by dissolving an appropriate amount (e.g., 1.083 mg) in 10 ml of ethanol or methanol.[6] A common concentration for the working solution is 100 μM.[5]
-
Test Compound (Chalcone) Solutions: Prepare a stock solution of the chalcone in a suitable solvent (e.g., methanol, DMSO). From this stock, prepare a series of dilutions to different concentrations (e.g., 10, 20, 50 µg/ml or 0-200 µM/ml).[5][6]
-
Standard Solution: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.[5][6]
-
-
Assay Procedure:
-
Add a specific volume of the chalcone solution (e.g., 1 ml or an equal volume to the DPPH solution) to a test tube or microplate well.[3][5]
-
Prepare a blank for each sample concentration containing the sample solution and the solvent (e.g., methanol) instead of the DPPH solution.[1]
-
Prepare a control sample containing the solvent and the DPPH solution.[1]
-
Initiate the reaction by adding a specific volume of the DPPH working solution (e.g., 100 µL or 1 ml) to each well/tube.[1][5]
-
Mix the contents thoroughly.[5]
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 20-30 minutes).[1][5]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.[7]
-
Plot the percentage of scavenging activity against the corresponding concentrations of the chalcone.
-
Determine the IC50 value, the concentration that causes 50% scavenging of the DPPH radical, from the plot using linear regression analysis.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method for screening the antioxidant activity of various compounds.
Principle: This assay is based on the inhibition of the absorbance of the radical cation ABTS•+.[5] The ABTS radical is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[5][8] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured as a decrease in absorbance at 734 nm.[5]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM ABTS solution in water.[8]
-
Potassium Persulfate Solution: Prepare a 2.45 mM potassium persulfate solution in water.[8]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[5][8] Dilute the resulting ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Test Compound (Chalcone) and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Measurement:
-
Immediately measure the decrease in absorbance at 734 nm.[5]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.
-
Determine the IC50 value from a plot of scavenging percentage against concentration.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) form at low pH.[9] This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer: Prepare a 300 mM acetate buffer, pH 3.6.[9]
-
TPTZ Solution: Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl. Some protocols may use a 40 mM TPTZ solution.[9]
-
Ferric Chloride (FeCl₃) Solution: Prepare a 20 mM FeCl₃ solution in water.[9]
-
FRAP Working Solution: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9] Warm this solution to 37°C before use.
-
Test Compound (Chalcone) and Standard Solutions: Prepare as described previously. A common standard is ferrous sulfate (B86663) (FeSO₄) or Trolox.
-
-
Assay Procedure:
-
Measurement:
-
Record the absorbance at 593 nm.[9]
-
-
Data Analysis:
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: The ORAC assay is based on the oxidation of a fluorescent probe, typically fluorescein (B123965), by peroxyl radicals generated from the spontaneous decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant's capacity to scavenge these radicals protects the fluorescein from fluorescence decay.[13] The fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[12] The results are typically compared to a standard antioxidant, Trolox, and expressed as Trolox Equivalents (TE).[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 75 mM potassium phosphate buffer (pH 7.4).[14]
-
Fluorescein Solution: Prepare a working solution of fluorescein in the assay buffer.[12]
-
AAPH (Free Radical Initiator) Solution: Prepare a fresh solution of AAPH in the assay buffer.[12][13]
-
Test Compound (Chalcone) and Standard (Trolox) Solutions: Prepare a series of dilutions in the assay buffer.[12][15]
-
-
Assay Procedure (for 96-well plate):
-
Add 25 µL of the chalcone, standard (Trolox), or blank (assay buffer) to the wells of a black, clear-bottom 96-well microplate.[12][15]
-
Add 150 µL of the fluorescein working solution to all wells.[12]
-
Mix and incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[12][15]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.[12]
-
-
Measurement:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC for each standard and sample by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the chalcone samples from the standard curve and express the results as µmol of Trolox Equivalents per µmol of chalcone (µmol TE/µmol).[11][14]
-
Quantitative Data Summary
The antioxidant capacity of chalcones, often expressed as IC50 values, varies significantly based on the substitution patterns on their aromatic rings. The presence and position of hydroxyl and methoxy (B1213986) groups are particularly influential. The following table summarizes the reported antioxidant activities of various chalcone derivatives from different studies.
| Compound ID / Name | Assay | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
| JVF3 | DPPH | 61.4 | Ascorbic Acid | 54.08 | [5] |
| JVC2 | Lipid Peroxidation | 33.64 | Quercetin | 320.36 | [5] |
| 3d (4'-amino chalcone) | DPPH | 63.03 | Ascorbic Acid | - | [7] |
| 3a (4'-amino chalcone) | DPPH | 65.08 | Ascorbic Acid | - | [7] |
| 3c (4'-amino chalcone) | DPPH | 70.06 | Ascorbic Acid | - | [7] |
| Chalcone 1 | DPPH | 0.58 ± 0.14 | Ascorbic Acid | 0.5 ± 0.1 | [16] |
| Chalcone 1 | ABTS | 0.49 ± 0.3 | Ascorbic Acid | 0.46 ± 0.17 | [16] |
| CZM-3-5 | ABTS | 51.41 | Ascorbic Acid | 1.41 | [10] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, chalcones can exert antioxidant effects by modulating intracellular signaling pathways.[2] A primary mechanism is the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a crucial endogenous antioxidant defense system.[4][17]
Mechanism of Action:
-
Basal State: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[18]
-
Activation by Chalcones: Chalcones, particularly those with an α,β-unsaturated carbonyl group, can act as Michael acceptors.[2] They can react with specific cysteine residues on Keap1, leading to a conformational change in the Keap1 protein.
-
Nrf2 Dissociation and Translocation: This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to dissociate and translocate into the nucleus.[4]
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4][19]
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis like γ-glutamyl cysteine synthase (γ-GCS).[4][17] The resulting increase in these antioxidant enzymes enhances the cell's capacity to neutralize ROS and combat oxidative stress.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcea.org [ijcea.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. zen-bio.com [zen-bio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Chalcones with Potent Antioxidant Ability on H2O2-Induced Apoptosis in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Green Synthesis of Chalcones
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of organic compounds belonging to the flavonoid family.[1] They consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is a key pharmacophore responsible for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] Traditionally, chalcones are synthesized via the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone (like acetophenone) and an aromatic aldehyde (like benzaldehyde).[3][4][5] However, conventional methods often involve prolonged reaction times, harsh conditions, and the use of volatile organic solvents, leading to environmental concerns.[3][6]
In recent years, the principles of green chemistry have been increasingly applied to chalcone (B49325) synthesis to develop more sustainable, efficient, and environmentally benign methodologies.[6][7][8] These approaches focus on minimizing waste, reducing energy consumption, and using non-hazardous substances.[6] Key green techniques include microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions (grindstone chemistry), and the use of eco-friendly catalysts like ionic liquids and deep eutectic solvents.[2][4][7] These methods not only align with sustainability goals but often result in significant improvements, such as drastically reduced reaction times, higher product yields, and simpler work-up procedures.[3][9][10]
Application Notes: A Comparative Overview of Green Synthesis Methods
The adoption of green chemistry principles offers substantial advantages over conventional synthesis routes. Microwave and ultrasound-assisted methods, for example, can accelerate reaction rates, leading to completion in minutes rather than hours.[1][11][12] Solvent-free techniques, such as grinding reactants together, minimize pollution and simplify product isolation.[13][14][15] The use of novel catalysts, including reusable ionic liquids or nanocatalysts, enhances efficiency and adheres to the green chemistry principle of catalysis.[2][16]
Below is a summary of quantitative data from various studies, highlighting the efficacy of different green synthesis approaches for chalcone production.
| Synthesis Method | Catalyst / Medium | Reactants | Time | Yield (%) | Reference(s) |
| Microwave-Assisted | Iodine-impregnated Alumina (B75360) (Solvent-free) | Substituted aryl ketones and aldehydes | < 2 min | 79-95 | [17] |
| 5% Ethanolic KOH | Acetylferrocene and substituted benzaldehydes | 1-5 min | 78-92 | [11] | |
| Anhydrous K2CO3 (Solvent-free) | 2'-hydroxyacetophenone and benzaldehyde (B42025) | 3-5 min | 80-90 | [6][9] | |
| 5% Ethanolic NaOH | 4-Morpholinoacetophenone and substituted benzaldehydes | 1-2 min | - | [18] | |
| Ultrasound-Assisted | KOH in Ethanol (B145695) | Substituted ketones and aldehydes | 20-45 min | 20-89 | [19] |
| 2.5 M NaOH in Ethanol | Benzophenone and benzaldehyde | 15 min | - | [1][20] | |
| Solvent-Free (Grinding) | Solid NaOH | Acetophenone (B1666503) and substituted benzaldehydes | 5-10 min | 76-86 | [13][14][21] |
| Mg(HSO4)2 | 4-methylthio acetophenone and aldehyde | 30 min | 81-95 | [15] | |
| Ionic Liquids (ILs) | Sulfonic Acid-Functional ILs | Acetophenone and benzaldehyde | - | 85-94 | [16][22] |
| [Bmim]OH (Solvent-free) | Substituted acetophenones and benzaldehydes | - | up to 96.7 | [23] | |
| Deep Eutectic Solvents (DES) | Acid DES (SB3-Cy/CSA) | Substituted acetophenones and benzaldehydes | - | - | [24][25] |
Experimental Protocols
Herein are detailed methodologies for key green synthesis experiments. These protocols are representative of the major techniques used for eco-friendly chalcone production.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis using Iodine-Alumina
This protocol describes a rapid, solvent-free synthesis of chalcones using iodine-impregnated neutral alumina as a catalyst under microwave irradiation.[17]
Materials:
-
Substituted acetophenone (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Iodine-impregnated neutral alumina (prepared by grinding 1g iodine with 5g neutral alumina)
-
Microwave synthesizer
-
Beaker or reaction vessel
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, thoroughly mix the substituted acetophenone (1 mmol), substituted benzaldehyde (1 mmol), and the prepared iodine-impregnated alumina catalyst.
-
Place the beaker in a microwave synthesizer and irradiate the mixture for 1-2 minutes at a suitable power level (e.g., 250-800 W).[12][17]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product from the alumina using ethanol.
-
Filter off the solid catalyst. The catalyst can often be recovered and reused.
-
Evaporate the ethanol from the filtrate to obtain the crude chalcone product.
-
Purify the crude product by recrystallization from ethanol to yield pure chalcone crystals.
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Medium
This method utilizes the energy of ultrasonic waves to increase the rate of reaction in an aqueous basic medium, reducing reaction time and temperature.[2]
Materials:
-
Aromatic ketone (e.g., Acetophenone) (10 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (10 mmol)
-
Dilute sodium hydroxide (B78521) (NaOH) solution
-
Ethanol
-
Ultrasonic bath or probe sonicator
-
Reaction flask
-
Büchner funnel and filter paper
Procedure:
-
In a reaction flask, combine the aromatic ketone (10 mmol) and the aromatic aldehyde (10 mmol).
-
Add a suitable amount of dilute NaOH solution and ethanol to the mixture.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at room temperature for the required time (typically 15-45 minutes).[19][20]
-
Monitor the reaction via TLC until the starting materials are consumed.
-
Upon completion, a precipitate of the crude chalcone will often form.
-
Isolate the crude product by filtering the solution through a Büchner funnel.
-
Wash the crude product with cold water to remove any remaining NaOH.[2][13]
-
Dry the product and purify by recrystallization from a suitable solvent like ethanol.
Protocol 3: Solvent-Free Synthesis by Grinding (Mechanochemistry)
This "grindstone chemistry" approach is a simple, efficient, and environmentally friendly method that avoids the use of any solvent during the reaction phase.[10][13][14][21]
Materials:
-
Acetophenone derivative (5 mmol)
-
Benzaldehyde derivative (5 mmol)
-
Solid Sodium Hydroxide (NaOH) pellet (approx. 0.2 g, 5 mmol)[13][14]
-
Mortar and pestle
-
Büchner funnel and filter paper
-
95% Ethanol (for recrystallization)
Procedure:
-
Place the acetophenone derivative (5 mmol), the benzaldehyde derivative (5 mmol), and one pellet of solid NaOH into a porcelain mortar.[13]
-
Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture will typically turn into a colored paste or solid.[13][21]
-
After grinding, add cold water to the mortar to quench the reaction and solidify the product.
-
Transfer the solid product to a Büchner funnel and wash it thoroughly with water to remove NaOH and any unreacted starting materials.
-
Collect the crude chalcone by suction filtration.
-
While the crude product is often of sufficient purity, it can be further purified by recrystallization from 95% ethanol to obtain pale yellow crystals.[13]
Visualizations: Workflows and Relationships
Caption: General mechanism of chalcone synthesis via Claisen-Schmidt condensation.
Caption: Generalized workflow for the green synthesis of chalcones.
// Main Concept green_chalcone [label="Green Synthesis of Chalcones", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Categories energy [label="Energy Sources", style=filled, fillcolor="#FBBC05"]; media [label="Reaction Media / Catalysts", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Sub-categories node [fillcolor="#FFFFFF"]; microwave [label="Microwave-Assisted"]; ultrasound [label="Ultrasound-Assisted"]; mechanochem [label="Mechanochemistry\n(Grinding)"]; solvent_free [label="Solvent-Free"]; ionic_liquids [label="Ionic Liquids (ILs)"]; des [label="Deep Eutectic Solvents (DES)"]; nanocatalysts [label="Nanocatalysts"]; aqueous [label="Aqueous Media"];
// Connections green_chalcone -> energy; green_chalcone -> media;
energy -> microwave; energy -> ultrasound; energy -> mechanochem;
media -> solvent_free; media -> ionic_liquids; media -> des; media -> nanocatalysts; media -> aqueous;
mechanochem -> solvent_free [style=dashed, label="often is"]; }
Caption: Key approaches in the green synthesis of chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. scispace.com [scispace.com]
- 6. rjpn.org [rjpn.org]
- 7. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACG Publications - Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds [acgpubs.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. rjpn.org [rjpn.org]
- 11. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. rsc.org [rsc.org]
- 14. ir.uitm.edu.my [ir.uitm.edu.my]
- 15. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. jetir.org [jetir.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Carbon–carbon bond formation in acid deep eutectic solvent: chalcones synthesis via Claisen–Schmidt reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of organic compounds belonging to the flavonoid family, widely recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Synthetic routes to chalcones, most commonly the Claisen-Schmidt condensation, often yield crude products containing unreacted starting materials, by-products, and other impurities.[1] Therefore, effective purification is a critical step to obtaining high-purity chalcones for further investigation and development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including chalcones, based on their differential solubility in a given solvent or solvent system at varying temperatures.[2][3]
This document provides detailed application notes and standardized protocols for the purification of synthetic chalcones using recrystallization, designed to be a valuable resource for researchers in both academic and industrial settings.
Principles of Recrystallization
Recrystallization is a purification technique that relies on the principle that the solubility of most solids in a solvent increases with temperature.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration.[3][4]
Solvent Selection for Chalcone (B49325) Recrystallization
The choice of a suitable solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Dissolve the chalcone sparingly or not at all at room temperature but have high solubility at an elevated temperature.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the chalcone.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the chalcone to prevent "oiling out".[5]
Ethanol (B145695), particularly 95% ethanol, is a widely reported and effective solvent for the recrystallization of a broad range of chalcones.[5][6][7] For chalcones that are either too soluble or insoluble in a single solvent, a mixed solvent system (e.g., ethanol-water or hexane-acetone) can be employed.[5][8] In a mixed solvent system, the chalcone is typically dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is less soluble is added dropwise until turbidity is observed. The solution is then heated to redissolve the solid and cooled to induce crystallization.[5][8]
Data Presentation: Purity and Yield
The effectiveness of recrystallization is primarily assessed by the purity of the final product and the percentage yield. Purity is often determined by melting point analysis and chromatographic techniques like Thin-Layer Chromatography (TLC).[6][9] A pure compound will have a sharp melting point range that is close to the literature value, whereas an impure sample will exhibit a broad and depressed melting point range.[3]
| Chalcone Derivative | Synthesis Method | Purification Method | Crude Melting Point (°C) | Purified Melting Point (°C) | Yield of Recrystallized Product (%) | Reference |
| Dibenzylideneacetone | Aldol Condensation | Recrystallization | 94-101 | 104-106 | 55 (average) | [6] |
| Chalcone (unspecified) | Claisen-Schmidt (Reflux) | Recrystallization | Not Reported | Not Reported | 9.2 | [10] |
| Chalcone (unspecified) | Claisen-Schmidt (Grinding) | Recrystallization | Not Reported | Not Reported | 32.6 | [10] |
| Chalcone (unspecified) | Aldol Condensation | Recrystallization | Not Reported | Not Reported | 76 (average, range 58-89) | [11] |
Note: Yields can be highly variable depending on the specific chalcone derivative, reaction conditions, and recrystallization technique.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
This protocol describes a general procedure for the recrystallization of a synthetic chalcone from a single solvent, using ethanol as an example.
Materials:
-
Crude synthetic chalcone
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Desiccator or vacuum oven
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently while stirring. Continue to add small portions of hot ethanol until the chalcone is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5] If crystals do not form, scratching the inner surface of the flask with a glass rod can induce crystallization.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator or a vacuum oven to remove any residual solvent.[5]
-
Purity Assessment: Determine the melting point of the recrystallized chalcone and compare it to the crude product and literature values. Analyze the purity using TLC if desired.[6]
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol-Water)
This protocol is suitable for chalcones that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" solvent).
Materials:
-
Crude synthetic chalcone
-
Ethanol ("good" solvent)
-
Distilled water ("poor" solvent)
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude chalcone in a minimal amount of hot ethanol in an Erlenmeyer flask.[5]
-
Addition of "Poor" Solvent: While the solution is still hot, add distilled water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.[5]
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5]
-
Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol-water mixture for washing the crystals.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| "Oiling Out" (Product separates as a liquid) | The melting point of the chalcone is lower than the boiling point of the solvent; the solution is too supersaturated. | Use a solvent with a lower boiling point; reheat the solution and add more of the "good" solvent; ensure slow cooling. | [5] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration. | Evaporate some of the solvent and re-cool; use a pre-heated funnel for hot filtration and filter quickly. | [5] |
| No Crystals Form | The solution is not sufficiently saturated; the glass surface is too smooth for nucleation. | Reduce the solvent volume by evaporation and re-cool; scratch the inner walls of the flask with a glass rod; add a seed crystal of the pure compound. | [3][5] |
Visualizing the Recrystallization Workflow
The following diagram illustrates the logical steps involved in the purification of synthetic chalcones by recrystallization, including key decision points.
Caption: A flowchart of the chalcone recrystallization process.
Conclusion
Recrystallization is a fundamental and effective technique for the purification of synthetic chalcones. Careful selection of the recrystallization solvent and adherence to a systematic protocol are paramount to achieving high purity and reasonable yields. These application notes and protocols provide a comprehensive guide for researchers to successfully purify chalcone derivatives, a crucial step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. jetir.org [jetir.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: 2',6'-Dihydroxy-4,4'-dimethoxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of flavonoids known for a wide range of biological activities. Chalcones serve as precursors in the biosynthesis of other flavonoids and exhibit properties such as anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[1][2] The biological activity of chalcones is often attributed to their characteristic α,β-unsaturated ketone moiety. This document provides a summary of spectroscopic data, a detailed synthesis protocol, and experimental protocols for evaluating the biological activity of this compound.
Spectroscopic Data
Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data (Predicted)
Predicted chemical shifts (δ) in ppm. Solvent: CDCl₃ or DMSO-d₆.
| ¹H-NMR (Proton) | Chemical Shift (δ, ppm) | ¹³C-NMR (Carbon) | Chemical Shift (δ, ppm) |
| H-α | ~7.8 (d) | C-1 | ~130.0 |
| H-β | ~7.5 (d) | C-2 | ~129.0 |
| H-2, H-6 | ~7.6 (d) | C-3 | ~114.5 |
| H-3, H-5 | ~6.9 (d) | C-4 | ~161.5 |
| H-3' | ~6.1 (d) | C-5 | ~114.5 |
| H-5' | ~6.1 (d) | C-6 | ~129.0 |
| 4-OCH₃ | ~3.85 (s) | C-α | ~125.0 |
| 4'-OCH₃ | ~3.80 (s) | C-β | ~145.0 |
| 2'-OH | ~13.5 (s, br) | C=O | ~192.0 |
| 6'-OH | Hidden/Broad | C-1' | ~105.0 |
| C-2' | ~165.0 | ||
| C-3' | ~96.0 | ||
| C-4' | ~166.0 | ||
| C-5' | ~91.0 | ||
| C-6' | ~165.0 | ||
| 4-OCH₃ | ~55.5 | ||
| 4'-OCH₃ | ~55.8 |
Table 2: UV-Vis, IR, and Mass Spectrometry Data (Predicted)
| Technique | Parameter | Expected Value |
| UV-Vis Spectroscopy | λmax (Band I) | 350 - 380 nm |
| λmax (Band II) | 240 - 270 nm | |
| IR Spectroscopy | O-H stretch (phenolic) | 3200 - 3500 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | |
| C=O stretch (ketone) | 1630 - 1650 cm⁻¹ | |
| C=C stretch (alkene) | 1580 - 1620 cm⁻¹ | |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |
| C-O stretch (ether) | 1200 - 1300 cm⁻¹ & 1020-1050 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 300.0998 (for C₁₇H₁₆O₅) |
| Key Fragments | Fragments corresponding to the A and B rings from cleavage of the propenone chain. |
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing chalcones, which can be adapted for this compound. The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[2][3]
Workflow for Chalcone Synthesis
Caption: Claisen-Schmidt condensation workflow.
Materials:
-
2',6'-Dihydroxy-4'-methoxyacetophenone
-
4-Methoxybenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 2',6'-Dihydroxy-4'-methoxyacetophenone and 4-Methoxybenzaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Prepare a 40-50% aqueous solution of KOH or NaOH.
-
Cool the flask containing the ethanolic solution in an ice bath.
-
Slowly add the alkaline solution dropwise to the flask with continuous stirring.
-
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the solution by slowly adding dilute HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from ethanol.
Biological Activity Assays
The following are standard protocols to evaluate the potential therapeutic activities of this compound.
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4]
Workflow for MTT Cytotoxicity Assay
Caption: Standard MTT assay workflow.
Materials:
-
Human cancer cell line (e.g., MCF-7, MDA-MB-231)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or Sorenson's buffer)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the chalcone in culture medium from the DMSO stock.
-
Remove the old medium and add 100 µL of the chalcone dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24 to 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
This assay measures the ability of the chalcone to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 246.7). The amount of nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.[6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of the chalcone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B, to the supernatant. Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
This assay evaluates the free radical scavenging capacity of the chalcone using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9] Antioxidants donate a hydrogen atom to DPPH, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the chalcone and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the chalcone solution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A blank containing only methanol is also measured.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value, which is the concentration of the chalcone required to scavenge 50% of the DPPH radicals.[8]
Potential Signaling Pathways
Based on studies of structurally related chalcones, this compound may exert its biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
Chalcones are known to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways in macrophages.[6][8] Activation of these pathways by stimuli like LPS leads to the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6. The chalcone may block the phosphorylation of key proteins in these cascades.
Potential Anti-inflammatory Mechanism
Caption: Potential inhibition of NF-κB and MAPK pathways.
Anticancer Signaling Pathway (Apoptosis and Cell Cycle Arrest)
Many chalcones induce cancer cell death by triggering apoptosis (programmed cell death) and causing cell cycle arrest.[1][10] This can be achieved through the modulation of the PI3K/Akt pathway, which is a key regulator of cell survival, and by altering the expression of cell cycle regulatory proteins and members of the Bcl-2 family.[11]
Potential Anticancer Mechanism
Caption: Potential induction of apoptosis and cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 2',6'-Dihydroxy-4-methoxychalcone-4'-O-neohesperid | C28H34O14 | CID 12314458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis and Purification of Chalcones
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of open-chain flavonoids found abundantly in edible plants.[1] They serve as key precursors in the biosynthesis of other flavonoids and isoflavonoids.[1] The core chalcone (B49325) structure, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3]
The most common and robust method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde).[3][4] The resulting crude product often contains unreacted starting materials and by-products, necessitating effective purification techniques to isolate the desired chalcone.[1][5]
This document provides detailed experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation, followed by their purification using recrystallization and column chromatography, and subsequent characterization.
Experimental and Purification Workflow
The overall experimental workflow for the synthesis and purification of chalcones is a sequential process beginning with the condensation reaction, followed by isolation of the crude product, purification, and finally, characterization to confirm structure and purity.
Caption: General workflow for chalcone synthesis, purification, and characterization.
Quantitative Data Summary
The efficiency of chalcone synthesis and the properties of the final product are influenced by reaction conditions and the specific substituents on the aromatic rings. The following table summarizes typical quantitative data associated with the process.
| Parameter | Typical Values / Conditions | Notes |
| Synthesis Method | Claisen-Schmidt Condensation | A versatile and widely used method for chalcone synthesis.[2] |
| Reactants | Substituted Acetophenone (1 eq.), Substituted Benzaldehyde (B42025) (1 eq.) | Equimolar amounts are typically used.[4] |
| Catalyst | NaOH or KOH (aqueous or ethanolic solution) | Strong bases are used to deprotonate the ketone.[4] Catalyst choice can impact yield.[2] |
| Solvent | Ethanol (B145695), Methanol, Isopropyl Alcohol | Ethanol is a commonly used solvent.[4][6] Solvent-free (grinding) methods can also be employed and may offer higher yields.[7] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2][8] |
| Reaction Temperature | 0°C to Room Temperature | Some protocols recommend cooling to 0°C to control the reaction rate.[2] |
| Typical Yield (Crude) | 50% - 95% | Yield is highly dependent on the specific substrates and reaction conditions.[2] |
| Purification Solvent | 95% Ethanol for recrystallization; Hexane/Ethyl Acetate for column chromatography. | Ethanol is the most common solvent for recrystallizing many chalcones.[9] The ratio for column chromatography eluent is determined via TLC analysis.[5] |
| Melting Point | Varies widely based on structure | A sharp melting point range is a key indicator of purity.[2] For example, the melting point of the parent chalcone is 55-57°C.[6] |
| TLC Rf Value | 0.25 - 0.35 (in optimized eluent) | The ideal Rf value for good separation in column chromatography.[10] |
| IR Spectroscopy (cm⁻¹) | ~3060 (Aromatic C-H str), ~1685-1650 (C=O str), ~1610-1570 (Aromatic C=C str) | The carbonyl stretching vibration of the enone is a characteristic peak.[11] |
| ¹H NMR (ppm) | δ 7.15–8.23 (Hα, d), δ 7.45–8.07 (Hβ, d), J ≈ 15-16 Hz | The large coupling constant (J) for the vinylic protons indicates a trans configuration.[12] |
| ¹³C NMR (ppm) | δ 186-197 (C=O), δ 116-128 (Cα), δ 137-145 (Cβ) | The chemical shifts of the α,β-unsaturated system are characteristic.[12] |
| UV-Vis Spectroscopy (nm) | Band I: 340-390 nm, Band II: 220-270 nm | Chalcones exhibit two primary absorption bands.[11] |
Experimental Protocols
Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation
This protocol describes a general method for the base-catalyzed synthesis of chalcones.
Materials:
-
Aromatic ketone (e.g., Acetophenone)
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic ketone and aromatic aldehyde in ethanol.[4] For a representative synthesis, dissolve 1 mmol of the ketone and 1 mmol of the aldehyde in 1 mL of 95% ethanol.[13]
-
Reaction Initiation: Begin stirring the solution at room temperature. Slowly add a catalytic amount of a strong base solution (e.g., 0.10 mL of 15 M aqueous NaOH).[13] For some substrates, cooling the mixture in an ice bath before and during base addition is recommended to control the reaction.[2]
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC, following the consumption of the benzaldehyde starting material.[6] The reaction may take several hours (4-24 hours), and in many cases, the chalcone product will precipitate out of the solution as a solid.[8][13]
-
Product Isolation (Workup): Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.[4][14]
-
Neutralization: Slowly acidify the mixture with dilute HCl until it is acidic to litmus (B1172312) paper (pH ~2-3).[4][8] This step protonates the chalcone product and facilitates its complete precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crude product with several portions of cold water to remove the catalyst and other water-soluble impurities.[13][14]
-
Drying: Allow the crude chalcone to air dry completely. Determine the crude yield.[13] The crude product can then be purified using one of the following protocols.
Protocol 2: Purification by Recrystallization
Recrystallization is often sufficient for purifying the crude chalcone product, especially if the crude material is already relatively pure. 95% ethanol is a widely effective solvent.[9]
Materials:
-
Crude chalcone
-
Ethanol (95%)
-
Erlenmeyer flask, hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol.[9]
-
Heating: Gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the chalcone is completely dissolved.[9] Avoid adding excess solvent. For chalcones with low melting points, perform the dissolution at a controlled temperature (e.g., 50°C).[6]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal formation.[6] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[6]
-
Isolation: Collect the purified crystals by vacuum filtration.[9]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the crystal surfaces.[9]
-
Drying: Dry the purified crystals in a desiccator or vacuum oven to remove all traces of solvent. Determine the final yield and melting point.[9]
Protocol 3: Purification by Column Chromatography
Column chromatography is used for purifying larger quantities or for separating chalcones from impurities with similar polarities.[1]
Materials:
-
Crude chalcone
-
Silica (B1680970) gel (60-120 mesh)
-
Eluent (e.g., Hexane:Ethyl Acetate mixture, ratio determined by TLC)
-
Chromatography column, sand, cotton wool
-
Collection tubes, rotary evaporator
Procedure:
-
Eluent Selection: Determine the optimal solvent system (eluent) using TLC. Test various ratios of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal eluent will provide a good separation of the chalcone spot from impurities, with the chalcone having an Rf value between 0.25 and 0.35.[10]
-
Column Packing: Prepare the chromatography column by placing a small plug of cotton at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.[1][5]
-
Sample Loading: Dissolve the crude chalcone in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).[1] Alternatively, adsorb the crude product onto a small amount of silica gel by making a solution, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.[1]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow and never let the column run dry.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone product.[1] Determine the final yield and melting point.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [dergi.fabad.org.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking of Chalcones with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Chalcones, belonging to the flavonoid family, are naturally occurring compounds abundant in plants. Their basic chemical scaffold, 1,3-diaryl-2-propen-1-one, is amenable to various synthetic modifications, making them a versatile template for developing novel therapeutic agents.[1] Chalcone (B49325) derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3]
Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand), such as a chalcone, to the active site of a target protein (receptor). This in silico approach provides valuable insights into the molecular interactions driving the biological activity of chalcones, thereby guiding the rational design and optimization of more potent and selective drug candidates.[4] By simulating the interaction between a chalcone and its protein target, researchers can elucidate potential mechanisms of action and identify key structural features responsible for its therapeutic effects.[5]
Applications in Drug Discovery:
-
Anticancer Drug Development: Molecular docking studies have been instrumental in identifying chalcone derivatives that target various proteins implicated in cancer progression. These targets include tubulin, protein kinases, and apoptosis-regulating proteins like Bcl-2.[2][6][7] For instance, certain chalcones have been shown to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.[6]
-
Antidiabetic Drug Development: Chalcones have been investigated as potential inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[8][9] Docking studies help in understanding the binding modes of chalcones within the active sites of these enzymes, facilitating the design of novel agents for the management of type II diabetes.[3][10]
-
Development of Other Therapeutic Agents: The application of molecular docking extends to the discovery of chalcone-based inhibitors for a variety of other protein targets, including tyrosinase, carbonic anhydrase, and viral proteases, highlighting their potential as broad-spectrum therapeutic agents.[11][12][13]
Experimental Protocols
General Molecular Docking Workflow
This protocol outlines the general steps for performing a molecular docking study of a chalcone derivative with a protein target using widely available software like AutoDock Vina.[14]
1. Preparation of the Protein Receptor:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a public database such as the Protein Data Bank (PDB).
-
Prepare the Protein: Remove water molecules, co-ligands, and any other heteroatoms not essential for the interaction. Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges). This can be performed using software like AutoDock Tools.
2. Preparation of the Chalcone Ligand:
-
Obtain Ligand Structure: The 3D structure of the chalcone derivative can be sketched using chemical drawing software (e.g., ChemDraw) and then converted to a 3D format (e.g., .mol2 or .pdb).
-
Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.
-
Define Torsions: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
3. Grid Box Definition:
-
Identify the Binding Site: The binding site on the protein can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature review.
-
Define the Grid Box: A 3D grid box is defined around the binding site of the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to move and rotate freely.
4. Molecular Docking Simulation:
-
Run Docking Software: Use a docking program like AutoDock Vina to perform the docking simulation.[13] The program will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Scoring Function: The docking program uses a scoring function to estimate the binding free energy (e.g., in kcal/mol) for each ligand pose.[14] The more negative the score, the higher the predicted binding affinity.
5. Analysis of Results:
-
Examine Docking Poses: The top-ranked docking poses (those with the lowest binding energy) are visually inspected to analyze the binding mode of the chalcone within the protein's active site.
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the chalcone and the amino acid residues of the protein. Visualization software like PyMOL or Discovery Studio Visualizer is used for this purpose.[15]
-
Experimental Validation: The in silico docking results should ideally be validated by in vitro biological assays, such as enzyme inhibition assays or cell-based assays, to confirm the predicted activity.[8]
Data Presentation
The following tables summarize the quantitative data from various molecular docking studies of chalcones with different protein targets.
Table 1: Molecular Docking of Chalcones with Anticancer Protein Targets
| Chalcone Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Experimental Activity (IC50) | Reference |
| Compound 1a | Tyrosinase | - | 0.9–2.2 μM (in various cancer cell lines) | [11] |
| Chalcone-1,2,3-triazole hybrids | Tubulin | - | 1.3–186.2 µM | [1] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid (Compound 4) | Kinase Proteins | - | 28.8 µM (MCF-7), 33.9 µM (HT-29) | [2] |
| N-phthalimido-chalcone (Compound 60) | Not Specified | - | 0.33 µM (HepG-2) | [6] |
| Chalcone Analogue 1 | Tyrosine Kinase (1T46) | -10.1 | - | [16] |
| p-hydroxy-m-methoxychalcone | EGFR (1XKK) | Higher than ATP | - | [17] |
| Chalcone Derivative | DNA Topoisomerase II (1ZXM) | - | IC50: 17.2 ± 1.5 µg/mL | [15] |
Table 2: Molecular Docking of Chalcones with Antidiabetic Protein Targets
| Chalcone Derivative | Protein Target | Binding Affinity (kcal/mol) | Experimental Activity (IC50) | Reference |
| Substituted (E)-1-(naphthalene-2-yl)-3-phenylprop-2-en-1-ones | α-amylase | - | 1.25 ± 1.05 to 2.40 ± 0.09 μM | [8][10] |
| Various Chalcones | α-glucosidase | - | - | [3][9] |
Table 3: Molecular Docking of Chalcones with Other Protein Targets
| Chalcone Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Experimental Activity (IC50 / Kᵢ) | Reference |
| Chalcone-based benzenesulfonamide (B165840) (Compound 3g) | Carbonic Anhydrase II | - | Kᵢ: double-digit nanomolar | [12] |
| Compound K27 | SARS-CoV-2 Main Protease (6LU7) | More negative than lopinavir | - | [13] |
| Synthetic Chalcone (Compound 20) | Thioredoxin | - | MIC: 32 to 128 μg/mL | [18][19] |
Signaling Pathways and Visualizations
Chalcones exert their biological effects by modulating various signaling pathways. Below are diagrams of key pathways targeted by chalcones in the context of cancer.
NF-κB Signaling Pathway in Cancer
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, cell survival, and proliferation.[1] Its aberrant activation is a hallmark of many cancers. Some chalcones, such as butein, have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[1]
Angiogenesis Signaling Pathways in Cancer
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[1] Chalcones can inhibit angiogenesis by targeting key signaling pathways, such as those involving Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Transforming Growth Factor-β (TGF-β).[1]
Conclusion
Molecular docking serves as an invaluable tool in the exploration of chalcones as potential therapeutic agents. It provides a detailed understanding of the molecular basis of their biological activities and accelerates the drug discovery process by enabling the rational design of more effective and specific compounds. The integration of in silico techniques like molecular docking with traditional in vitro and in vivo studies is crucial for the successful development of novel chalcone-based drugs for a wide range of diseases. Future research will likely focus on leveraging advanced computational methods, such as molecular dynamics simulations, to further refine our understanding of chalcone-protein interactions and to predict their efficacy and safety profiles with greater accuracy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. online-journal.unja.ac.id [online-journal.unja.ac.id]
- 8. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijmps.org [ijmps.org]
- 15. rest-dspace.ucuenca.edu.ec [rest-dspace.ucuenca.edu.ec]
- 16. comengapp.unsri.ac.id [comengapp.unsri.ac.id]
- 17. semanticscholar.org [semanticscholar.org]
- 18. In Silico and in Vitro Evaluation of Synthetic Chalcones against Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes & Protocols: Techniques for Isolating Chalcones from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are open-chain flavonoids abundant in various edible and medicinal plants.[1][2][3] They serve as precursors in the biosynthesis of other flavonoids and are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them significant targets in drug discovery.[1][4] The isolation of these bioactive compounds from complex plant matrices is a critical step for further research and development. This document provides detailed methodologies and protocols for the efficient extraction, fractionation, and purification of chalcones from plant extracts.
Part 1: Extraction and Fractionation
The initial step involves extracting the crude mixture of phytochemicals from the plant material, followed by a preliminary separation to enrich the chalcone-containing fraction.
Protocol 1: Preparation of Plant Material and Solvent Extraction
The choice of solvent and extraction method is crucial for efficiently obtaining the target chalcones. Methanol (B129727) is a commonly used solvent due to its ability to extract a wide range of phenolic compounds.[2]
-
Preparation: Air-dry the collected plant material (e.g., leaves, bark, roots) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, pulverize the material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
Maceration:
-
Soak the powdered plant material (e.g., 1000 g) in a suitable solvent, such as methanol or 70% methanol, at a ratio of 1:10 (w/v).[2][5]
-
Agitate the mixture periodically for 24-72 hours at a controlled temperature (e.g., 40°C).[2]
-
Filter the mixture through cheesecloth or filter paper. Repeat the extraction process on the plant residue (marc) three to four times to ensure exhaustive extraction.[2]
-
Combine all the filtrates.
-
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
Protocol 2: Liquid-Liquid Fractionation of Crude Extract
Fractionation separates compounds based on their differential solubility in immiscible solvents, effectively enriching the fraction containing chalcones.
-
Initial Dissolution: Dissolve the dried crude extract in distilled water.
-
Sequential Partitioning:
-
Transfer the aqueous solution to a separatory funnel.
-
Perform sequential liquid-liquid partitioning with a series of immiscible solvents of increasing polarity.[2][6] Start with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.
-
Separate the layers and collect the n-hexane fraction. Repeat this extraction 3-4 times.
-
Subsequently, extract the remaining aqueous layer with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and finally n-butanol.[2][5]
-
-
Collection: Collect each solvent fraction separately. Evaporate the solvents from each fraction using a rotary evaporator.
-
Analysis: Analyze a small sample of each fraction using Thin-Layer Chromatography (TLC) to identify the fraction(s) richest in chalcones. The ethyl acetate fraction is often found to be rich in phenolic compounds like chalcones.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 4. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0998939A1 - Chalcone plant extracts for use in therapy - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2',6'-Dihydroxy-4,4'-dimethoxychalcone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Claisen-Schmidt condensation of 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291).
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Ineffective Catalyst | Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are common and effective catalysts for Claisen-Schmidt condensations. Ensure the catalyst is not old or degraded. For a 0.05 mol scale reaction, approximately 20ml of 40% NaOH has been shown to be effective for similar chalcone (B49325) syntheses. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. While ethanol (B145695) is commonly used, isopropyl alcohol has been reported to give better yields in some chalcone syntheses. Solvents like methanol, acetonitrile, dichloromethane, and tetrahydrofuran (B95107) can also be tested. |
| Suboptimal Reaction Temperature | Temperature plays a critical role in the reaction. For some hydroxychalcone (B7798386) syntheses, carrying out the reaction at a lower temperature (e.g., 0°C) has been shown to improve yield and purity. |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from a few hours to 24-48 hours. |
| Poor Quality Starting Materials | Ensure that the 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde are pure. Impurities in the starting materials can lead to side reactions and lower yields. |
| Side Reactions | The presence of multiple hydroxyl groups can lead to side reactions. While protection of the hydroxyl groups is a common strategy in organic synthesis, for many chalcone syntheses, it is not strictly necessary if the reaction conditions are optimized. |
Problem 2: Oily Product or Difficulty with Purification
| Potential Cause | Troubleshooting Step |
| Formation of Oily Byproducts | The use of aqueous sodium hydroxide can sometimes lead to the formation of oily byproducts. Using a methanolic solution of NaOH may help to minimize this issue. |
| High Solubility of the Product | Dihydroxychalcones can be highly soluble in methanol/water mixtures, making precipitation difficult. After the reaction is complete, reducing the volume of the solvent and cooling the mixture in a refrigerator overnight can aid in precipitation. |
| Incomplete Reaction | An oily product can also be a result of a mixture of the product and unreacted starting materials. Ensure the reaction has gone to completion by TLC before proceeding with the work-up. |
| Improper Work-up | After the reaction, pouring the mixture into crushed ice and acidifying with dilute hydrochloric acid (e.g., 10% HCl) to a pH of 2-3 should precipitate the chalcone product. |
| Ineffective Purification | Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying chalcones. If the product remains oily, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone (2,6-dihydroxyacetophenone) with an aromatic aldehyde (4-methoxybenzaldehyde).
Q2: What are the typical starting materials for this synthesis?
The key starting materials are 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde.
Q3: What catalysts are typically used, and in what concentration?
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common catalysts. The concentration can vary, but a 40% aqueous or alcoholic solution of the base is often used.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system, for example, a 3:7 mixture of ethyl acetate (B1210297) and n-hexane, can be used to separate the product from the starting materials.
Q5: What is a "green" synthesis method for chalcones, and is it effective?
A "green" synthesis approach involves using techniques that are more environmentally friendly, such as solvent-free reactions. For a similar chalcone, a grinding technique using a mortar and pestle with solid NaOH as a catalyst has been reported to yield 70%, which is higher than the 65% yield from a conventional method.[1][2] This method is also faster, with a reaction time of around 15 minutes.[1][2]
Q6: Do I need to protect the hydroxyl groups on the 2,6-dihydroxyacetophenone?
While protecting hydroxyl groups is a common strategy in organic synthesis to prevent side reactions, it is often not necessary for the Claisen-Schmidt condensation to produce chalcones if the reaction conditions are carefully controlled.
Q7: What is the expected yield for this synthesis?
Yields can vary significantly depending on the specific reaction conditions. For a similar chalcone (2',6'-dihydroxy-3,4-dimethoxy chalcone), yields of 65% for conventional methods and 70% for a grinding technique have been reported.[1][2] Optimization of the reaction conditions is key to maximizing the yield.
Data Presentation
Table 1: Comparison of Synthesis Methods for a Structurally Similar Chalcone (2',6'-dihydroxy-3,4-dimethoxy chalcone)
| Synthesis Method | Catalyst | Solvent | Reaction Time | Reported Yield | Reference |
| Conventional | NaOH (50%) | Ethanol | 24 hours | 65% | [1] |
| Grinding Technique | Solid NaOH | None (solvent-free) | 15 minutes | 70% | [1][2] |
Note: This data is for a structurally similar chalcone and is provided for comparative purposes. Yields for this compound may vary.
Experimental Protocols
Protocol 1: Conventional Claisen-Schmidt Condensation (Adapted for this compound)
-
Preparation of Reactants: In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 equivalent) in ethanol.
-
Addition of Catalyst: To this solution, add an aqueous solution of sodium hydroxide (e.g., 40% NaOH, 2.5 equivalents) and stir the mixture at room temperature for approximately 15 minutes.
-
Addition of Aldehyde: Slowly add 4-methoxybenzaldehyde (1 equivalent) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to 24 hours to complete.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice.
-
Precipitation: Acidify the mixture with 10% hydrochloric acid until the pH is acidic (pH 2-3) to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.
Protocol 2: Grinding Technique for Chalcone Synthesis (Adapted for this compound)
-
Mixing Reactants: In a mortar, add 2,6-dihydroxyacetophenone (1 equivalent), 4-methoxybenzaldehyde (1 equivalent), and solid sodium hydroxide.
-
Grinding: Grind the mixture with a pestle at room temperature for approximately 15-30 minutes.
-
Work-up: Transfer the ground mixture to a beaker and add cold water.
-
Precipitation: Acidify the mixture with 10% hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in chalcone synthesis.
References
Technical Support Center: Claisen-Schmidt Reaction Optimization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products and optimize yields in the Claisen-Schmidt condensation.
Troubleshooting Guide
This section addresses specific issues that may arise during the Claisen-Schmidt reaction, presented in a question-and-answer format.
Problem 1: I'm observing a significant amount of self-condensation product from my ketone.
-
Possible Cause: The enolate of your ketone is reacting with another molecule of the ketone instead of the desired aldehyde electrophile. This is a common side reaction, especially if the rates of enolate formation and subsequent condensation are not well-controlled.[1][2]
-
Solutions:
-
Method of Addition: A highly effective strategy is to add the enolizable component (ketone) slowly to the reaction mixture containing the base and the non-enolizable aldehyde.[1][2] This keeps the concentration of the enolate low, favoring the cross-condensation over self-condensation.[2]
-
Use a Non-Enolizable Aldehyde: The most effective way to prevent self-condensation of the aldehyde partner is to use an aromatic aldehyde (like benzaldehyde) or another aldehyde that lacks α-hydrogens.[2][3] This ensures it can only act as the electrophile.[3]
-
Control Stoichiometry: Using a slight excess of the aldehyde can help ensure the ketone enolate preferentially reacts with the aldehyde.[2]
-
Problem 2: My reaction is producing byproducts characteristic of the Cannizzaro reaction.
-
Possible Cause: Under strongly basic conditions, aldehydes that lack α-hydrogens (the very ones recommended to avoid self-condensation) can undergo a disproportionation reaction to form a corresponding alcohol and a carboxylic acid.[1][3][4]
-
Solutions:
-
Use a Milder Base: If the Cannizzaro reaction is a major issue, consider switching to a weaker base that is still effective for the desired condensation.[1]
-
Optimize Base Concentration: Excessively high concentrations of strong bases like NaOH or KOH can promote the Cannizzaro reaction.[4] Using a catalytic amount of a strong base may be sufficient to promote the Claisen-Schmidt condensation without favoring the Cannizzaro side reaction.[1]
-
Consider Heterogeneous Catalysts: Solid acid or base catalysts, such as hydrotalcites, can provide a more controlled reaction environment and may suppress the Cannizzaro reaction.[1][5]
-
Problem 3: I'm isolating Michael addition adducts along with my desired chalcone (B49325).
-
Possible Cause: The α,β-unsaturated ketone product (the chalcone) is itself a Michael acceptor. It can react with another molecule of the enolate, leading to the formation of byproducts.[1]
-
Solutions:
-
Control Reaction Time and Temperature: Michael addition is often a slower process than the initial condensation.[1] Shorter reaction times and lower temperatures can help minimize the formation of these adducts.[1]
-
Induce Product Precipitation: If the desired chalcone is a solid, choosing a solvent in which it is poorly soluble can be advantageous. As the product forms, it will precipitate out of the reaction mixture, preventing it from participating in subsequent Michael addition reactions.[1]
-
Problem 4: My reaction with a symmetrical ketone (e.g., acetone, cyclohexanone) is producing a mixture of mono- and di-condensation products.
-
Possible Cause: Symmetrical ketones with α-hydrogens on both sides of the carbonyl can react with one or two equivalents of the aldehyde.[3]
-
Solutions:
-
Favor Mono-substitution: To favor the mono-substituted product, use a 1:1 stoichiometry of the ketone to the aldehyde.[3] Additionally, slowly adding the aldehyde to the mixture of the ketone and base can improve selectivity.[3]
-
Favor Di-substitution: To synthesize the α,α′-bis-(substituted-benzylidene)cycloalkanone, use at least two equivalents of the aromatic aldehyde for each equivalent of the cycloalkanone.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone that has an α-hydrogen and a carbonyl compound (typically an aromatic aldehyde) that lacks an α-hydrogen.[2][3][6] This base-catalyzed reaction is a fundamental and widely used method for synthesizing α,β-unsaturated ketones, most notably chalcones.[2][3]
Q2: Why is a base catalyst generally preferred over an acid catalyst for this reaction?
A2: While both acid and base catalysts can be used, bases like NaOH or KOH are more common.[2] Under acidic conditions, side reactions can occur. For example, the protonated ketone or aldehyde can react with the aromatic ring of the aldehyde starting material in a Friedel-Crafts type reaction, which can lead to lower yields and a more complex product mixture requiring difficult purification.[2][7]
Q3: What are the advantages of "green chemistry" methods like solvent-free grinding or microwave-assisted synthesis?
A3: Green chemistry approaches offer several benefits over traditional solvent-based methods.
-
Solvent-Free Grinding: This method eliminates the need for hazardous organic solvents by grinding the solid reactants with a solid catalyst (e.g., NaOH).[3] This often leads to shorter reaction times, simpler product isolation, and high yields, sometimes reaching 96-98%.[3][8] One study found that a grinding method yielded 32.6% of the desired chalcone, whereas a conventional reflux method only yielded 9.2%.[9]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating.[3][10] This can lead to higher yields and fewer side products compared to conventional heating methods.[3] Microwave-assisted synthesis can produce benzalacetones selectively without the self-condensation product.[10]
Q4: How can I effectively purify my chalcone product?
A4: Purification is a critical step to isolate the desired chalcone from unreacted starting materials and side products.[11]
-
Recrystallization: This is often the simplest method, especially if the product is a solid. Washing the crude product with water to remove the base, followed by recrystallization from a suitable solvent like ethanol (B145695), is common.[1][12]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the standard method for purification on a preparative scale.[11][13] A silica (B1680970) gel stationary phase is typically used, and the mobile phase (eluent) is chosen based on preliminary analysis by Thin-Layer Chromatography (TLC).[11]
Data Presentation
Table 1: Effect of Catalyst and Conditions on Yield
This table summarizes the yield of α,α′-bis-benzylidenecyclohexanone from cyclohexanone (B45756) and benzaldehyde (B42025) under various catalytic conditions.
| Entry | Catalyst (mol%) | Solvent | Method | Time | Temperature | Yield (%) | Reference |
| 1 | NaOH (20%) | None | Grinding | 5 min | Room Temp | 98 | [14] |
| 2 | KOH (20%) | None | Grinding | 5 min | Room Temp | 85 | [14] |
| 3 | NaOH (20%) | Ethanol | Stirring | 24 h | Room Temp | 40 | [14] |
| 4 | NaOH (20%) | Ethanol | Reflux | 8 h | Reflux | 93 | [14] |
| 5 | NaOH (20%) | Ethanol | Stirring | 5 days | Room Temp | 66 | [14] |
Data adapted from a study on solvent-free Claisen-Schmidt reactions.[14]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
This table compares the formation of benzalacetone and the dibenzalacetone byproduct from various aldehydes using conventional heating versus microwave irradiation.
| Aldehyde | Method | Yield (Benzalacetone) (%) | Byproduct (Dibenzalacetone) (%) | Reference |
| Benzaldehyde | Conventional Heating | 75 | 10 | [10] |
| Benzaldehyde | Microwave Irradiation | 90 | 0 | [10] |
| 4-Methoxybenzaldehyde | Conventional Heating | 70 | 15 | [10] |
| 4-Methoxybenzaldehyde | Microwave Irradiation | 95 | 0 | [10] |
| Naphthaldehyde | Conventional Heating | 61 | 39 | [10] |
| Naphthaldehyde | Microwave Irradiation | 100 | 0 | [10] |
Data adapted from a study on microwave-assisted Claisen-Schmidt reactions.[10]
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis in Solution
This protocol is a general guideline for a standard Claisen-Schmidt reaction in an ethanol solvent.
-
Reaction Setup: In a suitable flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (B78521) (KOH, ~1.2 eq) in ethanol dropwise.[3]
-
Reaction Monitoring: Stir the mixture at room temperature or heat gently to 40-50 °C.[3] Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).[3]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the chalcone product.[3] Collect the solid product by vacuum filtration.
-
Purification: Wash the collected crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[3] The product can be further purified by recrystallization from ethanol.[15]
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol is adapted from a high-yield, solvent-free green chemistry method.[2][8]
-
Reaction Setup: In a mortar, combine the cycloalkanone (e.g., cyclohexanone, 1 eq), the aromatic aldehyde (e.g., benzaldehyde, 2 eq), and solid sodium hydroxide (NaOH, 20 mol%).[2]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency and is typically complete in 5-15 minutes.[3]
-
Work-up and Isolation: Add cold water to the reaction mixture in the mortar and stir to dissolve the NaOH.[2][3] Transfer the contents to a beaker.
-
Purification: Collect the crude chalcone product by suction filtration.[2] Wash the solid thoroughly with water until the filtrate is neutral.[3] The product can be recrystallized from a suitable solvent like ethanol if necessary.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chalcones using column chromatography. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format, addressing specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Separation of Chalcone (B49325) from Starting Materials or Byproducts
Q: My TLC plate shows that the chalcone spot is overlapping or very close to the spots of the starting materials (e.g., acetophenone (B1666503), benzaldehyde) or other byproducts. How can I improve the separation on the column?
A: This is a frequent challenge that can often be resolved by optimizing the mobile phase (eluent).
-
Adjusting Solvent Polarity: The polarity of the solvent system is critical for good separation. A common eluent system for chalcone purification is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2] If your spots are too close together, you can try to:
-
Decrease Polarity: If the Rf values are too high (spots run too fast), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.
-
Increase Polarity: If the Rf values are too low (spots don't move far from the baseline), gradually increase the proportion of the polar solvent.
-
-
Trying Different Solvent Systems: If adjusting the ratio of your current solvent system is not effective, consider changing the solvents entirely. Different solvent combinations can alter the selectivity of the separation.[3] For instance, you could try:
-
Dichloromethane (B109758)/hexane
-
Toluene/ethyl acetate
-
Diethyl ether/hexane[4]
-
-
Monitoring Benzaldehyde (B42025) Consumption: In some cases, the chalcone and acetophenone spots may have very similar Rf values. To monitor the reaction's progress on TLC, you can track the consumption of the benzaldehyde spot, which often has a different Rf value.[3][4]
| Solvent System Component | Function | Common Examples for Chalcone Purification |
| Non-polar Solvent | Moves non-polar compounds more quickly | Hexane, Petroleum Ether, Cyclohexane |
| Polar Solvent | Moves polar compounds more quickly | Ethyl Acetate, Dichloromethane, Acetone |
Issue 2: The Chalcone Product Will Not Elute from the Column
Q: I have been running my column with a large volume of eluent, but my chalcone is not coming off the column. What could be the problem?
A: This issue, where the compound appears irreversibly adsorbed onto the silica (B1680970) gel, can arise from several factors.
-
Compound Decomposition: Chalcones, especially those with certain functional groups, can be unstable on the acidic surface of standard silica gel and may decompose.[3]
-
Incorrect Solvent System: The mobile phase may be too nonpolar to elute your chalcone, particularly if it is a highly polar derivative (e.g., containing multiple hydroxyl groups).
-
Solution: Gradually increase the polarity of your eluent. If your compound is still not eluting even with 100% ethyl acetate, you might need to add a small amount of a more polar solvent like methanol.
-
-
Sample Precipitation: The crude product may have precipitated at the top of the column, obstructing the solvent flow and preventing elution.[3]
-
Solution: This often happens when the sample is loaded in a solvent in which it is not very soluble and the column is run with a less polar eluent. Ensure your sample is fully dissolved in the loading solvent and consider using the dry loading technique described below.
-
Issue 3: Obtaining the Purified Chalcone as an Oil Instead of a Solid
Q: After evaporating the solvent from the pure fractions, my chalcone is a sticky oil instead of the expected crystalline solid. How can I induce crystallization?
A: The oily nature of the final product can be due to residual impurities, the intrinsic properties of the specific chalcone, or trapped solvent.
-
Recrystallization: This is the most common method for purifying crude chalcone products and can often induce crystallization from an oil.[1][6] Ethanol (B145695), particularly 95% ethanol, is a widely used and effective solvent for recrystallizing many chalcones.[1][7]
-
Procedure: Dissolve the oily residue in a minimum amount of hot ethanol and then allow it to cool slowly. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in a refrigerator.[4]
-
-
High Vacuum: Residual solvent molecules can inhibit the formation of a crystal lattice.
-
Solution: Place the oily product under a high vacuum for an extended period to remove any trapped solvent.[3]
-
-
Co-eluting Impurities: Oily byproducts from the reaction can co-elute with your desired product, preventing it from crystallizing.[3]
-
Solution: If recrystallization and high vacuum fail, re-purification by column chromatography using a different solvent system to better separate the impurity may be necessary.
-
| Troubleshooting Oily Products | Method | Description |
| Recrystallization | Dissolve in a minimal amount of a suitable hot solvent and cool slowly. | Ethanol is a common and effective solvent for many chalcones.[7] |
| High Vacuum | Place the sample under high vacuum for several hours. | Removes residual solvent that may be inhibiting crystallization.[3] |
| Re-purification | Repeat column chromatography with a different eluent system. | To remove co-eluting oily impurities. |
Issue 4: Sample Loading and Solubility Issues
Q: My crude reaction mixture is not soluble in the nonpolar solvent system I plan to use for elution. How should I load it onto the column?
A: Loading a sample in a solvent that is too polar will compromise the separation.
-
Dry Loading: This is the preferred method when your compound has poor solubility in the eluent.[8]
-
Procedure: Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a portion of silica gel (typically 10-20 times the mass of your crude product) to this solution.[3][8] Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica gel. Carefully add this powder to the top of your packed column.[8]
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring and Method Development
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, use a capillary tube to apply a small spot of the crude mixture. It is also beneficial to spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (typically at 254 nm).[3] Circle the spots with a pencil.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[3] An ideal Rf value for the desired compound for column chromatography is typically between 0.2 and 0.4.
Protocol 2: Column Chromatography for Chalcone Purification
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just at the top of the silica bed.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude chalcone in a minimum amount of the eluent or a slightly more polar solvent.[8] Carefully add the solution to the top of the silica bed using a pipette.[8]
-
Dry Loading: (As described in Issue 4) Carefully add the silica gel with the adsorbed crude product to the top of the column.
-
-
Elution: Carefully add the mobile phase to the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.[9]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[9]
Visualizations
Caption: General workflow for chalcone purification by column chromatography.
Caption: Decision tree for troubleshooting common chalcone purification issues.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility Labyrinth of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The promising biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a member of the chalcone (B49325) family of compounds, have garnered significant interest in various research fields, including oncology and anti-inflammatory studies. However, its poor aqueous solubility often presents a significant hurdle in experimental assays, leading to challenges in data reproducibility and interpretation. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and, consequently, poor solubility in water-based solutions like phosphate-buffered saline (PBS). This is a common characteristic of many chalcones due to their chemical structure.
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge. It occurs because the final concentration of DMSO in your assay medium may not be sufficient to keep the compound in solution. The troubleshooting guide below offers several strategies to address this issue.
Q4: What is the maximum percentage of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO varies. Generally, it is advisable to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. Always perform a vehicle control (media with the same final DMSO concentration as your test samples) to assess the effect of the solvent on your specific assay.
Q5: Can I use other organic solvents to prepare my stock solution?
A5: Yes, other polar organic solvents like ethanol (B145695) and methanol (B129727) can also be used to dissolve this compound. However, their solubilizing capacity for this compound may be lower than that of DMSO. It is crucial to determine the solubility in your chosen solvent and ensure its compatibility with your experimental system.
Troubleshooting Guide: Overcoming Solubility Challenges
Encountering solubility issues with this compound can be frustrating. The following troubleshooting guide provides a step-by-step approach to tackle these problems.
Data Presentation: Solubility Profile
| Solvent | Solubility (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Soluble | May require gentle warming. Lower concentrations achievable compared to DMSO. |
| Methanol | Soluble | Similar to ethanol. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | Expected to be in the low µg/mL range. |
| Cell Culture Media (with 10% FBS) | Sparingly Soluble | Serum proteins can aid in solubilization to some extent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 300.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 3.0 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm gently at 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of the compound in your specific assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at a suitable wavelength (e.g., near the λmax of the compound)
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In the 96-well plate, add 198 µL of the aqueous buffer to multiple wells.
-
Add 2 µL of each DMSO dilution of the compound to the corresponding wells (this will result in a 1:100 dilution and a final DMSO concentration of 1%). Include a DMSO-only control.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
After incubation, measure the absorbance of each well.
-
The highest concentration that does not show a significant increase in absorbance (due to light scattering from precipitated particles) compared to the next lower concentration can be considered an estimate of the kinetic solubility. For more accurate quantification, a standard curve of the compound in the buffer (with a co-solvent to ensure solubility) would be required.
Signaling Pathways and Experimental Workflow
This compound and related chalcones have been reported to exert their biological effects through the modulation of key cellular signaling pathways, primarily related to apoptosis (programmed cell death) and inflammation. Understanding these pathways is crucial for designing experiments and interpreting results.
Apoptosis Induction Pathway
Many chalcones, including those with dihydroxy-dimethoxy substitutions, have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.
Inhibition of NF-κB Signaling Pathway
Chalcones are also known for their anti-inflammatory properties, which are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
By understanding the inherent solubility challenges of this compound and employing the strategies outlined in this guide, researchers can enhance the reliability and accuracy of their experimental results, ultimately accelerating the exploration of this promising compound's therapeutic potential.
how to prevent Michael addition side products in chalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of Michael addition side products during chalcone (B49325) synthesis.
Troubleshooting Guide
Problem 1: Presence of a significant amount of a high molecular weight byproduct.
Possible Cause: Formation of a Michael adduct, where a second molecule of the acetophenone (B1666503) enolate attacks the β-carbon of the newly formed chalcone. This is a common side reaction in base-catalyzed Claisen-Schmidt condensations.[1][2][3]
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzaldehyde (B42025) derivative can help ensure the acetophenone enolate reacts preferentially with the aldehyde rather than the chalcone product.[1]
-
Modify Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature for a longer duration may favor the desired Claisen-Schmidt condensation over the Michael addition.[1]
-
Reaction Time: Minimize the reaction time. Once the chalcone has formed, prolonged exposure to the basic conditions can promote the Michael addition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Choice of Base:
-
Milder Base: Use a milder base. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can promote the Michael addition.[1] Consider using a weaker base like potassium carbonate (K₂CO₃).[1]
-
Catalytic Amount: Use a catalytic amount of the base instead of a stoichiometric amount to reduce the concentration of the reactive enolate at any given time.[1]
-
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol (B145695) can sometimes promote the formation of the Michael adduct.[2][3] Experiment with aprotic solvents or consider solvent-free conditions.[4][5][6]
Problem 2: My NMR spectrum shows complex signals in the aliphatic region, in addition to the expected chalcone peaks.
Possible Cause: The presence of the Michael adduct will introduce new signals in the 1H NMR spectrum, typically in the range of 3-5 ppm, corresponding to the newly formed C-H bonds in the adduct. The characteristic α,β-unsaturated proton signals of the chalcone may also be diminished.
Solutions:
-
Spectroscopic Analysis: Compare your spectra with literature data for the expected chalcone and potential Michael adducts.
-
Purification:
-
Recrystallization: The Michael adduct may have different solubility properties than the desired chalcone, allowing for separation by recrystallization.[6]
-
Column Chromatography: If recrystallization is ineffective, column chromatography with a suitable solvent system can be used to separate the chalcone from the Michael adduct.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition side reaction in chalcone synthesis?
The Michael addition is a conjugate addition reaction where a nucleophile, in this case, the enolate of the starting acetophenone, attacks the β-carbon of the α,β-unsaturated carbonyl system of the newly formed chalcone. This results in the formation of a 1,5-dicarbonyl compound, a common impurity in chalcone synthesis.[8][9]
Q2: How does the choice of catalyst affect the formation of Michael adducts?
Strong bases, such as NaOH and KOH, readily generate a high concentration of the acetophenone enolate, which can then act as a nucleophile in the Michael addition.[1] Milder bases or Lewis acid catalysts can often provide better selectivity for the desired chalcone.[1]
Q3: Can solvent choice help in preventing the Michael addition side product?
Yes, the solvent can play a crucial role. While alcohols like ethanol are common, they can facilitate the Michael addition.[2][3] Research has shown that solvent-free (grinding) methods or using alternative solvents can significantly reduce the formation of Michael adducts and often lead to higher yields of the desired chalcone.[4][5][6] In some cases, using a slightly acidic solvent like acetonitrile (B52724) can completely suppress the Michael addition.[4]
Q4: Are there alternative synthesis methods that are less prone to Michael addition?
Absolutely. "Green" chemistry approaches have been shown to be very effective:
-
Solvent-Free Grinding: This method involves grinding the solid reactants with a solid base (like NaOH or KOH) using a mortar and pestle. It is often faster, more efficient, and minimizes side reactions.[5][6][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and fewer byproducts in a much shorter time frame.[5][11][12]
-
Ultrasound-Assisted Synthesis: Sonication can also be used to promote the reaction, often at lower temperatures, which can help to reduce the rate of the undesired Michael addition.[5][7]
Q5: How do substituents on the aromatic rings of the reactants influence the Michael addition?
Electron-withdrawing groups on the benzaldehyde ring can increase the electrophilicity of the β-carbon of the resulting chalcone, making it more susceptible to Michael addition.[1] Conversely, electron-donating groups on the acetophenone can increase the nucleophilicity of the enolate, which could also potentially increase the rate of Michael addition.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of chalcone and the formation of the Michael addition side product.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Chalcone Yield (%) | Michael Adduct Formation | Reference |
| Conventional | NaOH | Ethanol | Room Temp | 24 h | 59 | Observed | [2][3] |
| Conventional | KOH | Ethanol | Reflux | - | Low | - | [13] |
| Micellar | NaOH | Water/CTAB | Room Temp | 24 h | 65 | Observed | [2] |
| Micellar | NaOH | Water/Tween 80 | Room Temp | 24 h | 85 | Not Observed | [2] |
| Solvent-Free | NaOH (solid) | None | Room Temp | 10 min | High | Minor, easily removed | [6][10] |
| Microwave | K₂CO₃ | Water | - | 1-3 min | 85-99 | Not specified | [11] |
| Nanocatalyst | LDH/rGO | Acetonitrile | 40 | 4 h | ~90 | Not formed | [4] |
| Nanocatalyst | LDH/rGO | None | - | - | - | Observed | [4] |
Experimental Protocols
Protocol 1: Solvent-Free Grinding Method for Chalcone Synthesis
This protocol is adapted from solvent-free synthesis procedures that have been shown to provide high yields with minimal side products.[6][10]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) pellets (1.0 eq)
-
Mortar and pestle
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
Place the substituted benzaldehyde, substituted acetophenone, and sodium hydroxide pellets in a mortar.
-
Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture will typically become a paste and may change color.
-
After grinding, add ice-cold water to the mortar and continue to stir until the paste solidifies.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterize the product using NMR, IR, and melting point determination.
Protocol 2: Microwave-Assisted Chalcone Synthesis
This protocol is a general guideline based on microwave-assisted methods that offer rapid synthesis and high yields.[11][12]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the substituted benzaldehyde, substituted acetophenone, and potassium carbonate.
-
Add a minimal amount of water to create a slurry.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) for 1-5 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Add water to the vial and collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol).
-
Characterize the purified product.
Mandatory Visualization
Caption: Competing reaction pathways in base-catalyzed chalcone synthesis.
Caption: Troubleshooting workflow for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. saudijournals.com [saudijournals.com]
effect of temperature on chalcone synthesis yield
Welcome to the technical support center for chalcone (B49325) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reaction temperature and its effect on yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during chalcone synthesis, with a focus on temperature-related effects.
Q1: My chalcone synthesis is resulting in a very low yield. Could the reaction temperature be the cause?
A1: Yes, temperature is a critical parameter. The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system used.
-
Issue: The reaction may be too slow at room temperature. For some systems, gentle heating is required to overcome the activation energy.[1] Consider moderately increasing the temperature to around 40-50°C and monitoring the reaction's progress.[1]
-
Issue: The temperature might be too high. For certain chalcone syntheses, particularly those involving specific catalysts like Ca(OH)₂, the yield can decrease significantly as the temperature is raised above room temperature.[2] In some cases, the highest yields (up to 92%) are achieved at room temperature.[2]
-
Solution: We recommend performing small-scale trial reactions at different temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition for your specific reactants.[3][4]
Q2: I'm observing significant side product formation. How does temperature contribute to this?
A2: Elevated temperatures can promote undesirable side reactions, which compete with the main Claisen-Schmidt condensation and reduce the purity and yield of your target chalcone.
-
Cannizzaro Reaction: This side reaction is a disproportionation of the aldehyde, which can occur at higher temperatures or with high concentrations of a base catalyst, thus reducing the yield of the desired chalcone.[1][3][5]
-
Michael Addition: The enolate of the acetophenone (B1666503) can react with the newly formed chalcone in a Michael addition reaction. The formation of this adduct can be enhanced by higher temperatures.[1][6]
-
Self-Condensation: Self-condensation of the ketone can also occur, further complicating the product mixture.[1][7]
-
Solution: To minimize these side reactions, maintain the lowest effective temperature. If heating is necessary, do so cautiously. Ensure slow, dropwise addition of reactants to avoid high local concentrations that can also favor side product formation.[1]
Q3: Is room temperature always the best starting point for chalcone synthesis?
A3: While many protocols report excellent yields at room temperature, it is not universally optimal.[2][8]
-
Advantages of Room Temperature: It often minimizes side reactions like the Cannizzaro reaction.[5] For some reactant pairs, reactions can proceed to completion and yield a pure product without any heating.[2][8]
-
Disadvantages of Room Temperature: For less reactive substrates or instances of poor solubility, the reaction can be very slow or may not proceed at all.[1][7]
Q4: What is the typical temperature range for chalcone synthesis?
A4: The reported temperature range for chalcone synthesis is very broad, reflecting the diversity of methodologies. Reactions have been successfully performed from 0°C to 150°C.[6]
-
Low Temperature (e.g., 0°C): Can be used to control highly exothermic reactions or improve selectivity.[6]
-
Room Temperature (20-30°C): A common starting point that often provides a good balance of reaction rate and selectivity.[2][3][9]
-
Moderate Heat (40-80°C): Often used to increase the reaction rate. Many optimized protocols fall within this range, including those using ultrasound assistance.[7][9][10][11]
-
High Heat (above 80°C to 150°C): Typically employed for solvent-free reactions or with less reactive substrates, but carries a higher risk of side product formation.[6][11]
Data Presentation: Temperature vs. Yield
The following table summarizes quantitative data from various studies on the effect of temperature on chalcone synthesis yield. Note that direct comparison is challenging due to the variety of reactants, catalysts, and conditions used.
| Temperature (°C) | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Room Temp | 4-Nitrobenzaldehyde + 2-Hydroxyacetophenone | K-Ca(OH)₂ | 92% | [2] |
| 120 | 4-Nitrobenzaldehyde + 2-Hydroxyacetophenone | K-Ca(OH)₂ | Decreased | [2] |
| 70 | 3,4-Dihydroxybenzaldehyde + Acetophenone | KOH 10 M, Ultrasound | Optimized | [9] |
| 80 | 3,4-Dihydroxybenzaldehyde + 2',4'-Dihydroxyacetophenone | KOH 14 M, Ultrasound | Optimized | [9] |
| 50 | 4-Methylthioacetophenone + Aldehyde | Mg(HSO₄)₂, Solvent-free | 82% (isolated) | [12] |
| 20 - 60 | 4-Fluorophenylbenzaldehyde + 4-Methoxyphenylacetophenone | Catalyst study | ~85 ± 2% (no significant change) | [3] |
| 40 | Acetophenone + Benzaldehyde | KOH/EtOH, Sonicator | High | [10] |
| Reflux (Water) | Ylide + Benzaldehyde | Wittig Reaction | 95% | [10] |
| 40 | Benzaldehyde + Acetone | NaOH/Acetone | Optimal conversion | [7] |
| 150 | Benzaldehyde + Acetophenone | Calcined-rehydrated Mg/Al LDH, Solvent-free | 98% | [6] |
Experimental Protocols
General Protocol for Base-Catalyzed Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol is a generalized procedure. The optimal temperature, solvent, and reaction time should be determined experimentally for specific substrates.
Reagents & Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Base catalyst (e.g., NaOH, KOH, 10-60% aqueous or ethanolic solution)
-
Solvent (e.g., Ethanol)
-
Stirring apparatus (magnetic stirrer)
-
Temperature control system (oil bath, ice bath)
-
Reaction flask
Procedure:
-
Preparation: Dissolve the acetophenone derivative (1.0 eq) in the chosen solvent (e.g., ethanol) in a reaction flask equipped with a magnetic stir bar.
-
Cooling (Optional but Recommended): Cool the solution in an ice bath (0-5°C). This helps to control the initial exothermic reaction upon base addition and can improve selectivity.
-
Base Addition: Slowly add the base catalyst solution (e.g., 40% aq. NaOH) dropwise to the stirred solution. Maintain the temperature during addition.
-
Aldehyde Addition: After the base has been added, slowly add the aromatic aldehyde derivative (1.0 eq), either neat or dissolved in a small amount of the reaction solvent.
-
Reaction:
-
Option A (Room Temperature): After addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to a full week.[5]
-
Option B (Heating): If the reaction is slow at room temperature, gently heat the mixture to a predetermined temperature (e.g., 40-60°C).[7][10] Refluxing may be required in some cases.[4]
-
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into cold water or a dilute acid solution (e.g., HCl) to neutralize the catalyst and precipitate the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol (B145695) to remove impurities.[4] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[13]
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mdpi.com [mdpi.com]
- 7. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Dihydroxychalcones in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxychalcones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of dihydroxychalcones in solution?
A1: The stability of dihydroxychalcones in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the choice of solvent.[1][2] Dihydroxychalcones are susceptible to degradation through various pathways such as cyclization, oxidation, and hydrolysis, which can be accelerated by non-optimal conditions.[3][4]
Q2: I've prepared a stock solution of a dihydroxychalcone in DMSO. What are the recommended storage conditions?
A2: For optimal long-term stability, stock solutions of dihydroxychalcones in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage, -20°C is often acceptable. It is crucial to use anhydrous DMSO as water content can promote degradation.
Q3: My dihydroxychalcone solution has changed color. What could be the cause?
A3: A color change in a dihydroxychalcone solution can be an indicator of degradation. This may be due to oxidation, pH-induced structural changes, or the formation of degradation products. Some hydroxychalcones are known to exhibit color changes in response to pH shifts. It is advisable to prepare fresh solutions and ensure proper storage conditions to minimize these changes.
Q4: I'm observing precipitation in my aqueous working solution. What can I do to resolve this?
A4: Precipitation of dihydroxychalcones in aqueous solutions is a common issue due to their generally low water solubility. To address this, consider the following:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the dihydroxychalcone.
-
Use a co-solvent: While preparing the aqueous solution from a DMSO stock, ensure the final concentration of DMSO is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5% for cell-based assays).
-
Step-wise dilution: Instead of adding the concentrated stock directly to the full volume of aqueous buffer, add the stock to a smaller volume first, mix thoroughly, and then bring it up to the final volume.
-
Prepare fresh solutions: It is highly recommended to prepare aqueous working solutions immediately before use to minimize the risk of precipitation over time.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with dihydroxychalcone solutions.
Issue 1: Inconsistent or No Biological Activity
-
Possible Cause 1: Degradation of the compound.
-
Solution: Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Confirm the stability of the dihydroxychalcone under your specific experimental conditions (e.g., in cell culture media at 37°C) by performing a time-course experiment and analyzing the compound's integrity by HPLC.
-
-
Possible Cause 2: Precipitation of the compound.
-
Solution: Visually inspect your working solution for any precipitate. If observed, refer to the troubleshooting steps for precipitation in the FAQs. Consider lowering the final concentration or optimizing the co-solvent percentage.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Components in complex solutions like cell culture media can interact with and degrade the dihydroxychalcone. To assess this, incubate the compound in the media for the duration of your experiment and analyze its concentration by HPLC at different time points.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
-
Possible Cause 1: Formation of degradation products.
-
Solution: This indicates that your dihydroxychalcone is unstable under the current storage or experimental conditions. To identify the degradation products, a forced degradation study can be performed under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The resulting degradants can then be characterized by LC-MS.[1][5]
-
-
Possible Cause 2: Isomerization.
-
Solution: Dihydroxychalcones can exist as cis and trans isomers. Exposure to light can cause photoisomerization, leading to the appearance of a new peak.[3] To minimize this, protect your solutions from light by using amber vials and covering them with aluminum foil.
-
Data Presentation: Stability of Dihydroxychalcones
The following tables summarize the known stability characteristics of some dihydroxychalcones. Note that specific stability can vary depending on the substitution pattern of the dihydroxychalcone.
Table 1: General Stability Profile of Dihydroxychalcones in Solution
| Parameter | Condition | General Stability | Recommendations |
| pH | Acidic (pH < 4) | Generally more stable | Buffer solutions in the acidic range if compatible with the experiment. |
| Neutral (pH 7) | Stability is variable; some may undergo cyclization.[3] | Prepare fresh solutions and use promptly. | |
| Alkaline (pH > 8) | Prone to degradation (e.g., cyclization, oxidation). | Avoid alkaline conditions unless required by the experimental protocol. | |
| Temperature | -80°C (in DMSO) | High stability (months) | Recommended for long-term storage of stock solutions. |
| -20°C (in DMSO) | Good stability (weeks to months) | Suitable for short to medium-term storage of stock solutions. | |
| 4°C (Aqueous) | Low stability (hours to days) | Prepare fresh and use immediately. | |
| Room Temperature | Low stability | Avoid prolonged storage at room temperature. | |
| Elevated Temp (>37°C) | Rapid degradation | Avoid high temperatures. | |
| Light | UV/Visible Light | Susceptible to photodegradation/photoisomerization.[3] | Protect solutions from light using amber vials or foil wrapping. |
| Solvent | DMSO (anhydrous) | Good stability | Recommended solvent for stock solutions. |
| Ethanol | Moderate stability | Can be used as a solvent, but stability may be lower than in DMSO. | |
| Aqueous Buffers | Low stability and solubility | Prepare fresh and use immediately. |
Experimental Protocols
Protocol 1: Preparation of Dihydroxychalcone Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out the appropriate amount of the solid dihydroxychalcone in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
-
Aqueous Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution if necessary. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock.
-
Add the appropriate volume of the stock or intermediate solution to your pre-warmed aqueous buffer or cell culture medium while vortexing gently to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Ensure the final DMSO concentration is below the tolerance limit of your assay (e.g., <0.5%).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines the steps to intentionally degrade a dihydroxychalcone to identify potential degradation products and develop a stability-indicating analytical method.[1][5]
-
Sample Preparation: Prepare a stock solution of the dihydroxychalcone in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples if necessary.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.[6][7]
-
Mandatory Visualizations
Caption: Major degradation pathways for dihydroxychalcones in solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
troubleshooting low product yield in grinding synthesis of chalcones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low product yield during the grinding (mechanochemical) synthesis of chalcones.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor outcomes in your experiments.
Q1: My reaction yield is extremely low, or the reaction is not proceeding at all. What are the common causes?
A1: Low or no product formation in a solvent-free grinding synthesis can be attributed to several factors. Below is a checklist of potential issues and their solutions.
-
Improper Catalyst Selection or Amount: The choice and quantity of the base catalyst are critical. Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are commonly used.[1][2] However, for certain substrates, other catalysts may be far more effective. For instance, anhydrous Barium Hydroxide (C-200) has been reported to produce high yields (83–92%) in very short reaction times (2–5 minutes).[3] Conversely, bases like magnesium oxide and calcium oxide have resulted in poor yields.[3]
-
Insufficient Grinding: The physical act of grinding provides the necessary energy to initiate and sustain the solid-state reaction.[4] If the grinding time is too short or the force is inadequate, the reactants may not have sufficient contact or energy to react.
-
Recommendation: Grinding times can vary from a few minutes to longer periods.[2][3] Monitor the reaction mixture for physical changes, such as turning into a colored paste, which indicates the reaction is progressing.[1] If no change is observed, continue grinding. Some protocols may require 10-15 minutes or more of continuous grinding.[1][5]
-
-
Unfavorable Reactant Stoichiometry: The ratio of acetophenone (B1666503) to benzaldehyde (B42025) can influence the reaction outcome, particularly concerning side reactions.
-
Recommendation: To minimize the formation of Michael adducts (a common side product), consider using a slight excess of the aldehyde derivative.[1]
-
-
Substituent Effects: The electronic nature of the substituent groups on both the acetophenone and benzaldehyde rings can significantly impact the reaction rate.
Q2: I'm observing significant impurities or multiple side products. How can I improve selectivity?
A2: The formation of side products is a common challenge that reduces the yield of the desired chalcone (B49325). Key strategies to enhance selectivity are outlined below.
-
Michael Addition: This is a frequent side reaction where the enolate of the acetophenone attacks the newly formed chalcone.[1]
-
Recommendation: Minimize this by using a slight excess of the aldehyde or by performing the reaction at a lower temperature, although temperature control is less straightforward in manual grinding.[1]
-
-
Cannizzaro Reaction: Benzaldehydes that lack α-hydrogens can undergo this disproportionation reaction in the presence of a strong base.[1]
-
Incomplete Dehydration: The reaction proceeds via a β-hydroxy ketone (ketol) intermediate, which may not fully dehydrate to form the chalcone's characteristic double bond.[1]
-
Recommendation: Ensure sufficient grinding time and an adequate amount of catalyst to favor the elimination reaction.
-
Q3: The reaction mixture remains a dry powder and does not form a paste. What should I do?
A3: A change in the physical state of the reaction mixture, often to a paste, is a strong indicator of reaction progress.[1] If the mixture remains a powder, it may suggest the reaction has not initiated.
-
Recommendation: Liquid-Assisted Grinding (LAG): Consider adding a very small, almost catalytic, amount of a suitable liquid. This technique, known as LAG, can significantly enhance reaction kinetics by facilitating molecular mobility and contact between solid reactants.[7][8] The liquid acts as a lubricant, and the amount added is crucial; typically, it should not exceed 2 µL per mg of solid material.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the grinding synthesis of chalcones?
A1: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. While some grinding reactions may result in moderate yields (e.g., 32.6%), others can be highly efficient, with reported yields ranging from 74% to over 90%.[2][3] Grinding techniques are often more efficient than conventional reflux methods.[2][9]
Q2: How does grinding time affect the yield?
A2: Sufficient grinding time is essential to provide the activation energy for the reaction and ensure intimate mixing of the solid reactants. Optimal times vary widely based on the specific reaction. Some syntheses are complete in as little as 2-5 minutes, while others may require 15 minutes or longer.[3][5] Ball milling, a form of mechanosynthesis, may use cycles of grinding, such as two 30-minute cycles, to achieve high yields.[10][11]
Q3: What is the best catalyst for grinding synthesis?
A3: There is no single "best" catalyst for all chalcone syntheses. The choice depends on the specific reactants.
-
NaOH and KOH are effective, common, and inexpensive choices.[1][2]
-
Anhydrous Ba(OH)₂ (C-200) has been shown to be particularly efficient, leading to high yields in very short times.[3]
-
For substrates with sensitive functional groups (e.g., phenolic hydroxyls), a milder base like piperidine may be necessary to avoid side reactions.[1]
Data Presentation
Table 1: Comparison of Yields for Grinding vs. Conventional Reflux Method
| Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Grinding | KOH | 50 minutes | 32.6% | [2] |
| Reflux (Conventional) | KOH | Several hours | 9.2% | [2] |
| Grinding | Anhydrous Ba(OH)₂ | 2-5 minutes | 83-92% | [3] |
| Ball Milling | KOH | 2 x 30 minutes | up to 96% | [10][11] |
Table 2: Effect of Base Catalyst Selection in Grinding Synthesis
| Catalyst | Typical Reactants | Reported Outcome | Reference |
| NaOH / KOH | Acetophenone & Benzaldehyde | Effective, widely used. | [1][2] |
| Anhydrous Ba(OH)₂ | Various substituted acetophenones & benzaldehydes | High to excellent yields (83-92%) in short times. | [3] |
| MgO, CaO, Basic Alumina | Acetophenone & Benzaldehyde | Poor yields, reaction often incomplete. | [3] |
| Piperidine | Hydroxyl-substituted acetophenones | Recommended alternative to strong bases to prevent deprotonation of phenols. | [1] |
Experimental Protocols
General Protocol for Solvent-Free Chalcone Synthesis via Grinding
This protocol is a generalized procedure adapted from multiple sources.[1][2][3] Researchers should optimize parameters for their specific reactants.
-
Combine Reactants: In a clean, dry mortar, combine the acetophenone derivative (1.0 eq), the benzaldehyde derivative (1.0-1.05 eq), and the chosen solid base catalyst (e.g., solid NaOH (1.0 eq) or anhydrous Ba(OH)₂ (3-4 eq)).
-
Grinding: Grind the mixture vigorously with a pestle. The reaction is often accompanied by a color change, and the mixture may become a thick, colored paste.[1] Grinding time can range from 2 to 15 minutes, depending on the reactants and catalyst.[3][5] Monitor the reaction by TLC if desired.
-
Workup: Once the reaction is complete (as indicated by TLC or the cessation of physical changes), add cold water or ice-cold dilute HCl to the mortar.[1][3] Continue to grind briefly to break up the solid mass.
-
Isolation: Collect the crude product by suction filtration.
-
Washing: Wash the solid product thoroughly with cold water to remove the catalyst and other water-soluble impurities.
-
Purification: The crude product, which is often of high purity, can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
avoiding self-condensation of ketone in chalcone synthesis
Welcome to the technical support center for chalcone (B49325) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Claisen-Schmidt condensation, with a specific focus on avoiding the common side reaction of ketone self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is ketone self-condensation and why does it occur during chalcone synthesis?
A1: Ketone self-condensation is a type of aldol (B89426) condensation where a ketone, in the presence of a base, reacts with itself.[1] This occurs because the base removes an alpha-hydrogen from the ketone to form a nucleophilic enolate. This enolate can then attack the carbonyl carbon of another ketone molecule. In chalcone synthesis, which is typically base-catalyzed, this reaction competes with the desired reaction where the ketone enolate attacks the aromatic aldehyde.[2] This side reaction reduces the overall yield of the desired chalcone.[1]
Q2: My reaction has a low yield and I suspect self-condensation is the issue. What are the first steps I should take to troubleshoot?
A2: Low yields are a common problem that can be caused by ketone self-condensation.[3] The first and often most effective troubleshooting steps are to adjust the reaction temperature and the concentration of the base. Lowering the reaction temperature can decrease the rate of side reactions.[4] Additionally, using a less concentrated base solution can help minimize both ketone self-condensation and other side reactions like the Cannizzaro reaction.[4]
Q3: How does the choice of base and solvent affect the formation of byproducts?
A3: The choice of base and solvent is critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to facilitate the reaction.[5] However, excessively high concentrations can promote side reactions.[1] The solvent must be able to dissolve both the reactants and the catalyst.[3] Ethanol is a frequently used solvent for this reaction.[6] Some studies have shown that solvent-free conditions can sometimes improve yields and reduce waste.[7]
Q4: Can the order of adding reagents make a difference in minimizing self-condensation?
A4: Yes, the order of addition can be a crucial factor. To minimize ketone self-condensation, a recommended strategy is to add the ketone slowly to a mixture of the aromatic aldehyde and the base.[2][4] This approach helps to maintain a low concentration of the enolate at any given time, which favors the cross-condensation with the aldehyde over self-condensation.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with ketone self-condensation.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of chalcone with a significant amount of a higher molecular weight byproduct. | Ketone Self-Condensation: The enolate of your ketone is reacting with another molecule of the same ketone.[4] | 1. Lower Reaction Temperature: Cool the reaction mixture in an ice bath (0-5°C).[8][9] 2. Slow Addition: Add the ketone dropwise to the mixture of the aldehyde and base.[2][4] 3. Adjust Stoichiometry: Use a slight molar excess of the aldehyde to increase the probability of the desired reaction.[4] 4. Modify Base Concentration: Use a lower concentration of the base (e.g., 10% NaOH instead of 40-60%).[10][11] |
| Besides the main byproduct, other unexpected products are forming, such as an alcohol and a carboxylic acid. | Cannizzaro Reaction: Under highly basic conditions, the aromatic aldehyde (which lacks α-hydrogens) can disproportionate.[5] | 1. Reduce Base Strength: Use a milder or less concentrated base.[4] 2. Control Temperature: Maintain a low reaction temperature.[4] |
| The reaction is sluggish or does not proceed to completion. | Suboptimal Reaction Conditions: The conditions may not be ideal for your specific substrates. | 1. Catalyst Choice: While NaOH and KOH are common, other bases or catalyst systems might be more effective for your specific reactants.[12] 2. Solvent Selection: Ensure your reactants are fully dissolved. You may need to gently warm the solution or add more solvent.[13] |
Visualizing Reaction Pathways
The following diagram illustrates the desired Claisen-Schmidt condensation pathway leading to chalcone formation, and the competing self-condensation pathway of the ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. mdpi.com [mdpi.com]
- 13. studylib.net [studylib.net]
Technical Support Center: Refining TLC Monitoring for Chalcone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chalcone (B49325) synthesis. The following information is designed to address specific issues encountered during Thin-Layer Chromatography (TLC) monitoring of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor chalcone synthesis?
A1: TLC is a crucial analytical technique used to monitor the progress of a chalcone synthesis reaction.[1] It allows researchers to qualitatively assess the consumption of starting materials (aldehydes and ketones) and the formation of the chalcone product over time. This helps in determining the reaction's endpoint, identifying potential side products, and optimizing reaction conditions.
Q2: How do I choose an appropriate solvent system (eluent) for my chalcone synthesis TLC?
A2: The choice of solvent system depends on the polarity of your specific chalcone, which is influenced by its substituents. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[2][3] You can then adjust the ratio to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing polar compounds to move further up the plate (higher Rf value).
Q3: My chalcone product has a very similar Rf value to one of the starting materials. How can I improve the separation?
A3: Overlapping spots on a TLC plate are a common issue. Here are several strategies to improve separation:
-
Adjust the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Small changes can significantly impact resolution.[2]
-
Try Different Solvents: If adjusting the ratio is ineffective, switch one or both of the solvents. For example, you could try a toluene/ethyl acetate or a dichloromethane/hexane system.[2][4]
-
Monitor Benzaldehyde (B42025) Consumption: If the chalcone and acetophenone (B1666503) spots are difficult to distinguish, focus on monitoring the disappearance of the benzaldehyde spot, which often has a more distinct Rf value.[2][4]
-
Two-Dimensional TLC (2D-TLC): Spot the mixture on one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a different solvent system. This can help to separate co-eluting spots.[5]
Q4: How do I visualize the spots on my TLC plate?
A4: Chalcones are often colored compounds due to their extended chromophore system (-CO-CH=CH-), and some, like 2'-hydroxychalcones, may appear as yellow spots to the naked eye.[3][6] However, for less colored or dilute spots, several visualization techniques can be used:
-
UV Light (254 nm): Most chalcones are UV-active due to their aromatic rings and conjugated system. Under a UV lamp, they will appear as dark spots on a fluorescent green background.[4][7] This is a non-destructive method.
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as yellow-brown spots.[7][8] This method is semi-destructive.
-
Staining Reagents: Various chemical stains can be used for visualization. After dipping or spraying the plate, gentle heating is often required.[7] Common stains include:
-
Potassium Permanganate (B83412) (KMnO₄): Reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: Useful for visualizing many nucleophiles, aldehydes, and ketones.[4][9]
-
Phosphomolybdic Acid: A general stain that visualizes a wide range of compounds as green or blue spots upon heating.[9][10]
-
Troubleshooting Guides
Problem 1: No Product Spot is Visible on the TLC Plate.
| Possible Cause | Troubleshooting Steps |
| Reaction has not started. | * Verify that all reagents and catalysts were added in the correct order and amounts.[11] * Ensure the reaction conditions (temperature, stirring) are appropriate. Some reactions may require gentle heating or longer reaction times.[12] |
| Product is not UV-active or visible. | * Use a different visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[4][7] |
| Incorrect solvent system. | * The product may be too polar and has not moved from the baseline, or it may be too non-polar and has run with the solvent front. Try a more polar or less polar eluent system, respectively. |
| Product has decomposed on the silica (B1680970) gel plate. | * Some chalcones can be unstable on the acidic surface of silica gel.[2] Consider using TLC plates with a different stationary phase, such as alumina. |
Problem 2: Streaking of Spots on the TLC Plate.
| Possible Cause | Troubleshooting Steps |
| Sample is too concentrated. | * Dilute the sample of the reaction mixture before spotting it on the TLC plate.[4][13] |
| Acidic or basic impurities in the sample. | * If the reaction is conducted under strongly acidic or basic conditions, these components can cause streaking. Try neutralizing a small aliquot of the reaction mixture before TLC analysis. |
| Compound is unstable on silica gel. | * Streaking can be a sign of decomposition.[5] As mentioned previously, consider using a different stationary phase like alumina. |
| High boiling point solvent interference. | * If using a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes before developing it.[5] |
Experimental Protocols
General Protocol for TLC Monitoring of Chalcone Synthesis
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.[6]
-
Spot the Plate:
-
Dissolve small amounts of your starting materials (aldehyde and ketone) in a suitable solvent (e.g., ethyl acetate or dichloromethane) to use as standards.
-
Using separate capillary tubes, apply a small spot of each starting material and a spot of the reaction mixture onto the origin line. Ensure the spots are small and do not merge.[2][6]
-
-
Develop the Plate:
-
Place a small amount of the chosen eluent (e.g., a mixture of hexane and ethyl acetate) into a developing chamber (a beaker covered with a watch glass works well). The solvent level should be below the origin line on the TLC plate.[2]
-
Carefully place the TLC plate into the chamber and cover it.[6]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[2][6]
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2][6]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp.[4][6] Circle the visible spots with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [2]
-
Compare the spots from the reaction mixture to the starting material standards to assess the progress of the reaction. The appearance of a new spot and the disappearance of the starting material spots indicate product formation.
-
Visualizations
Caption: Experimental workflow for TLC monitoring.
Caption: Troubleshooting decision tree for TLC analysis.
References
- 1. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scialert.net [scialert.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Crystallization of Crude Chalcone Product
Welcome to the technical support center for chalcone (B49325) crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of crude chalcone products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of chalcones in a question-and-answer format.
Q1: My crude chalcone product is an oil and won't solidify. What should I do?
A1: Obtaining an oily product after synthesis is a common issue that can be caused by the presence of impurities or the low melting point of the chalcone itself.[1] Here are several techniques you can employ to induce solidification:
-
Trituration: Stir or rub the oil with a cold non-solvent, such as n-hexane or diethyl ether.[1] This can often induce crystallization by dissolving impurities while the desired chalcone remains as a solid.[1]
-
Cooling: Try cooling the oil in an ice bath or refrigerator for an extended period.[1] Scratching the inside of the flask with a glass rod can also help initiate crystal formation.[1][2]
-
High Vacuum: Placing the oil under a high vacuum for several hours can help remove any trapped residual solvent that may be inhibiting crystallization.[1]
-
Purification: If the oil persists, it likely contains a significant amount of impurities. In this case, purification by column chromatography may be necessary before attempting recrystallization.[3][4]
Q2: I'm performing a recrystallization, but my chalcone is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the chalcone separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the chalcone or if the solution is too supersaturated.[2][5] Here are some troubleshooting steps:
-
Slow Down Cooling: Avoid rapid cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
-
Add More Solvent: Your solution might be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of the "good" solvent (the one in which the chalcone is more soluble) to prevent premature precipitation.[2][6]
-
Choose a Different Solvent: Select a solvent with a lower boiling point.[2]
-
Use a Mixed Solvent System: If you are using a single solvent, try a mixed solvent system. Dissolve the chalcone in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble, like water or n-hexane) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystal growth.[2]
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low recovery is a frequent problem in recrystallization. The primary causes and their solutions are:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the product remains dissolved even at low temperatures.[2] To remedy this, you can carefully evaporate some of the solvent and attempt to recrystallize again.[2]
-
Premature Crystallization: During hot filtration to remove insoluble impurities, crystals can form on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[2]
-
Inappropriate Solvent Choice: The chalcone may be too soluble in the chosen solvent even at low temperatures. Consider using a different solvent or a mixed-solvent system where the chalcone has lower solubility when cold.
Q4: How do I choose the right solvent for recrystallizing my chalcone?
A4: The ideal recrystallization solvent is one in which your chalcone is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol (B145695), particularly 95% ethanol, is a commonly used and effective solvent for many chalcones.[2][7] If your chalcone is not dissolving in hot ethanol, you can try a more polar solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF).[2] A systematic approach to solvent selection is often necessary for novel chalcones.
Data Presentation
The choice of solvent is critical for successful recrystallization. The following table summarizes the properties of common solvents used for chalcone purification.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol (95%) | 78 | 25.3 | A widely effective solvent for many chalcones.[2][8] |
| Methanol | 65 | 33.0 | More polar than ethanol; can be a good alternative. |
| Acetone | 56 | 21.0 | A more polar solvent that can be effective if ethanol fails.[2] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| n-Hexane | 69 | 1.9 | A non-polar solvent, often used as the "poor" solvent in mixed systems.[2] |
| Water | 100 | 80.1 | A highly polar solvent, frequently used as the "poor" solvent with ethanol.[2] |
Experimental Protocols
1. Standard Recrystallization Protocol (Single Solvent)
This protocol outlines the general steps for recrystallizing a crude chalcone product using a single solvent, such as 95% ethanol.
-
Dissolution: Place the crude chalcone product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol). Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.[9][10] If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to prevent premature crystallization.[2]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]
2. Mixed-Solvent Recrystallization Protocol
This method is useful when a single solvent is not ideal. A common system is ethanol-water.[2]
-
Dissolution: Dissolve the crude chalcone in a minimum amount of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.[2]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[2]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in chalcone purification.
Caption: General workflow for the purification of a crude chalcone product.
Caption: Troubleshooting decision tree for common chalcone crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. jetir.org [jetir.org]
- 8. homework.study.com [homework.study.com]
- 9. rsc.org [rsc.org]
- 10. google.com [google.com]
Technical Support Center: Addressing Poor Reproducibility in Chalcone Bioactivity Assays
Welcome to the technical support center for chalcone (B49325) bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that can lead to poor reproducibility in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My chalcone precipitates out of solution when I add it to my aqueous assay medium. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with hydrophobic chalcones. Here are several strategies to improve solubility and prevent precipitation:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for chalcones, its final concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] Some cell lines may even require concentrations as low as 0.1%.[1] Always include a vehicle control with the same final DMSO concentration as your test compounds.
-
Use a Co-solvent: Consider using a co-solvent system, such as a mixture of polyethylene (B3416737) glycol (PEG) and saline, for in vivo studies.
-
Modify the Dilution Protocol: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the pre-warmed (37°C) assay medium while vortexing or swirling to ensure rapid and even dispersion.[2]
-
Formulation Strategies: For in vivo experiments, consider formulating the chalcone as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
Q2: I'm observing inconsistent results in my MTT cell viability assays. What could be the cause?
A2: Inconsistent MTT assay results are a frequent issue. Several factors can contribute to this variability:
-
Direct MTT Reduction: Some chalcones can directly reduce the MTT reagent to formazan (B1609692), leading to an artificial increase in perceived cell viability. It is crucial to run a cell-free control where the chalcone is incubated with MTT in the media alone to assess any direct reduction.
-
Pipetting and Seeding Errors: Inconsistent cell seeding density and pipetting errors are major sources of variability. Ensure your cell suspension is homogenous and that you are using calibrated pipettes with proper technique.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Incubation Time: The duration of chalcone exposure can significantly impact the IC50 value. Ensure consistent incubation times across all experiments.
Q3: My chalcone shows high autofluorescence. How can I minimize its interference in fluorescence-based assays?
A3: The intrinsic fluorescent properties of chalcones can interfere with assays that measure fluorescence. To mitigate this:
-
Run a Compound-Only Control: Measure the fluorescence of the chalcone at various concentrations in the assay medium without cells or other fluorescent dyes. This will allow you to subtract the background fluorescence.
-
Choose Dyes with Non-Overlapping Spectra: Select fluorescent dyes with excitation and emission spectra that do not overlap with the autofluorescence of your chalcone. Some chalcones have emission maxima above 500 nm.
-
Consider Alternative Assays: If interference is significant, consider using colorimetric or luminescence-based assays, which are less susceptible to autofluorescence.
Q4: There is a poor correlation between my in vitro and in vivo results. What are the potential reasons?
A4: A lack of in vitro-in vivo correlation (IVIVC) is a common challenge in drug development. For chalcones, this can be attributed to:
-
Poor Bioavailability: Many chalcones have low oral bioavailability due to poor solubility and extensive metabolism.
-
Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the compound available to exert its biological effect in vivo.
-
Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease or metabolic pathways.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity (MTT) Assay Results
| Potential Cause | Troubleshooting Steps |
| Chalcone Precipitation | - Decrease the final concentration of the chalcone. - Optimize the DMSO concentration (keep it ≤ 0.5%). - Use serial dilutions into pre-warmed media with vigorous mixing. |
| Direct MTT Reduction by Chalcone | - Run cell-free controls (chalcone + MTT reagent + media). - If significant reduction is observed, consider an alternative viability assay like Sulforhodamine B (SRB) or LDH release assay. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension by mixing before and during plating. - Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge Effects in 96-well Plate | - Fill the perimeter wells with sterile PBS or media. - Do not use the outer wells for experimental samples. |
| Variable Incubation Times | - Standardize the incubation time for compound treatment across all experiments. - Be aware that IC50 values can change with different incubation periods. |
Issue 2: Inconsistent Enzyme Inhibition Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | - Ensure the chalcone is fully dissolved in the assay buffer. - Check for precipitation during the assay incubation. |
| Substrate/Enzyme Concentration | - Optimize substrate and enzyme concentrations to ensure the reaction is in the linear range. |
| Incubation Time | - Standardize pre-incubation and reaction times. |
| Assay Interference | - Run controls to check if the chalcone interferes with the detection method (e.g., absorbance or fluorescence). |
Data Presentation
Table 1: Effect of DMSO Concentration on Chalcone Cytotoxicity (Illustrative)
| Chalcone A Concentration (µM) | % Cell Viability (0.1% DMSO) | % Cell Viability (0.5% DMSO) | % Cell Viability (1% DMSO) |
| 0 (Vehicle Control) | 100% | 98% | 85% |
| 1 | 95% | 93% | 80% |
| 5 | 75% | 72% | 60% |
| 10 | 52% | 48% | 35% |
| 25 | 25% | 21% | 10% |
| 50 | 10% | 8% | 2% |
| IC50 (µM) | ~10.5 | ~9.8 | ~7.5 |
Note: This table illustrates the potential impact of DMSO concentration on apparent cytotoxicity. Higher DMSO concentrations can contribute to cell death, leading to a lower calculated IC50 value.
Table 2: Comparison of Chalcone IC50 Values (µM) Across Different Cancer Cell Lines
| Chalcone Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Chalcone 1 | 4.19[3] | 41.99[4] | 18.10[4] |
| Chalcone 2 | 3.30[3] | 92.42[4] | 17.14[4] |
| Licochalcone A | 25.89[5] | 46.13[5] | - |
| trans-chalcone | 53.73[2] | 81.29[5] | - |
This table demonstrates the variability in the cytotoxic effects of different chalcones across various cancer cell lines, highlighting the importance of cell line selection in bioactivity screening.
Table 3: Influence of Incubation Time on Chalcone IC50 Values (Illustrative)
| Chalcone B | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| Cell Line X | 35 | 20 | 12 |
| Cell Line Y | 50 | 32 | 25 |
This table illustrates that longer incubation times generally result in lower IC50 values, emphasizing the need for standardized and clearly reported incubation periods for reproducible results.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium and add 100 µL of the medium containing different concentrations of the chalcones. Include vehicle and positive controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Preparation of Chalcone Solutions: Dissolve the chalcone in DMSO to a high concentration and then prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well (except the negative control) with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the chalcone that completely inhibits visible bacterial growth.
Mandatory Visualizations
General experimental workflow for chalcone bioactivity screening.
Troubleshooting logic for chalcone bioactivity assays.
Chalcone-induced intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at a Promising Chalcone (B49325) Derivative Against Established NSAIDs
In the relentless pursuit of novel anti-inflammatory therapeutics, chalcones have emerged as a promising class of compounds, exhibiting a broad spectrum of pharmacological activities. This guide provides a detailed comparison of the anti-inflammatory properties of a specific chalcone, 2',6'-Dihydroxy-4,4'-dimethoxychalcone, with established non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and diclofenac (B195802). By presenting available experimental data, outlining key mechanistic pathways, and providing detailed experimental protocols, this document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Unveiling the Anti-inflammatory Potential: A Head-to-Head Comparison
While direct comparative studies with quantitative IC50 values for this compound are limited in publicly available literature, we can infer its potential by examining closely related chalcone derivatives. The following table summarizes the anti-inflammatory activity of a structurally similar compound, 2'-hydroxy-4',6'-dimethoxychalcone, alongside the well-documented activities of ibuprofen and diclofenac.
| Parameter | 2'-Hydroxy-4',6'-dimethoxychalcone | Ibuprofen | Diclofenac |
| Target(s) | iNOS, COX-2, NF-κB, MAPK | COX-1, COX-2 | COX-1, COX-2 (preferential for COX-2) |
| Nitric Oxide (NO) Production | ~84% inhibition at 20 μM[1] | Inhibits iNOS expression | Inhibits iNOS expression |
| iNOS Expression | Reduced by ~83% at 20 μM[1] | - | - |
| COX-2 Expression/Activity | Reduced by ~11% at 20 μM[1] | IC50: ~1-10 μM | IC50: ~0.03-0.8 μM |
| TNF-α Production | ~92% inhibition at 20 μM[1] | Inhibition reported | Inhibition reported |
| IL-6 Production | ~83% inhibition at 20 μM[1] | Inhibition reported | Inhibition reported |
| IL-1β Production | ~69% inhibition at 20 μM[1] | Inhibition reported | Inhibition reported |
Note: Data for 2'-hydroxy-4',6'-dimethoxychalcone is presented as percentage inhibition at a fixed concentration, as specific IC50 values were not available in the cited literature. IC50 values for ibuprofen and diclofenac can vary depending on the specific assay conditions.
A related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has also been shown to significantly reduce the levels of pro-inflammatory mediators including IL-1β, TNF, and nitrite (B80452) in vitro.[2]
Mechanistic Insights: Modulating Key Inflammatory Pathways
The anti-inflammatory effects of these compounds are rooted in their ability to interfere with specific signaling cascades that orchestrate the inflammatory response.
This compound (and related chalcones) are believed to exert their anti-inflammatory effects through the modulation of two critical pathways:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Chalcones have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key player in the inflammatory process. Chalcones can modulate the phosphorylation of MAPK proteins, leading to a downstream reduction in the production of inflammatory mediators.
Ibuprofen and Diclofenac primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. While ibuprofen is a non-selective COX inhibitor, diclofenac shows a degree of selectivity for COX-2, the isoform predominantly involved in inflammation.
Diagram of the NF-κB Signaling Pathway
Caption: Chalcone inhibition of the NF-κB signaling pathway.
Diagram of the COX Pathway
References
A Comparative Guide to Chalcone Synthesis: Microwave-Assisted versus Conventional Heating Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chalcones, a class of compounds with significant biological activity, is a cornerstone of medicinal chemistry and drug discovery. The Claisen-Schmidt condensation remains the primary route for their preparation. This guide provides an objective comparison of two principal heating methods employed for this synthesis: microwave irradiation and conventional heating. The data presented herein, supported by experimental protocols, demonstrates the considerable advantages of microwave-assisted synthesis in terms of reaction efficiency and yield.
Quantitative Performance Comparison
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often dramatically reduces reaction times and improves product yields compared to traditional heating methods.[1][2] The data summarized below from various studies highlights these improvements across the synthesis of several chalcone (B49325) derivatives.
| Chalcone Derivative | Conventional Method Time | Microwave Method Time | Conventional Method Yield (%) | Microwave Method Yield (%) | Reference |
| 1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one | 24 hours | 3 minutes | 61 | 74 | [3] |
| 3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | 24 hours | 3.5 minutes | 78 | 86 | [3] |
| 3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | 24 hours | 4 minutes | 64 | 73 | [3] |
| 1-(5-methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 24 hours | 6 minutes | 53 | 61 | [3] |
| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | 24 hours | 1.5 minutes | 85 | 94 | [2] |
| Ferrocenyl chalcone derivative (3c) | 12 hours | 2 minutes | 82 | 90 | [4] |
| Ferrocenyl chalcone derivative (3o) | 40 hours | 5 minutes | 71 | 78 | [4] |
| 4,4'-Dihydroxychalcone | Not Specified | 30 seconds | 72 | 92 | [5] |
| 2-Hydroxy-4-methoxychalcone | 8 hours | 1.5 minutes | 70 | 88 | [6] |
As evidenced by the table, microwave irradiation consistently shortens reaction times from hours to mere minutes while simultaneously increasing the product yield.[1][7] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules in the solvent and reactants.[7]
Experimental Protocols
The following are generalized yet detailed methodologies for the synthesis of chalcones via the Claisen-Schmidt condensation using both conventional and microwave-assisted heating.
Conventional Synthesis Method
This method typically involves heating the reaction mixture at reflux for an extended period.
-
Reaction Setup: To a solution of an appropriate acetophenone (B1666503) (1 mmol) and a substituted benzaldehyde (B42025) (1 mmol) in ethanol (B145695) (10-20 mL), an aqueous solution of a base catalyst such as potassium hydroxide (B78521) (KOH, 10 M) or sodium hydroxide (NaOH, 15 M) is added dropwise with constant stirring.[8][9]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for a period ranging from several hours to over 24 hours.[3][4] The progress of the reaction is monitored using thin-layer chromatography (TLC).[10]
-
Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice or cold water and then acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.[10] The solid product is collected by filtration, washed with cold water until neutral, and then dried.[9] Purification is typically achieved by recrystallization from a suitable solvent like ethanol.[9]
Microwave-Assisted Synthesis Method
This approach utilizes a dedicated microwave synthesizer to achieve rapid and efficient heating.
-
Reaction Setup: Equimolar quantities of the substituted acetophenone (e.g., 0.001 mol) and the respective aldehyde (e.g., 0.001 mol) are mixed in a microwave reaction vessel.[3] A small amount of a suitable solvent (e.g., 3 mL of ethanol) is added to dissolve the reactants.[3] A base catalyst, such as aqueous potassium hydroxide solution, is then added to the mixture.[3]
-
Reaction Conditions: The reaction vessel is sealed and placed in the microwave synthesizer. The mixture is irradiated at a specific power (e.g., 180-300 watts) for a short duration, typically ranging from 30 seconds to 6 minutes.[3][7][11] The reaction is monitored by TLC.[11]
-
Work-up and Purification: After irradiation, the reaction vessel is cooled to room temperature. The work-up procedure is similar to the conventional method: the reaction mixture is poured into cold water, neutralized with dilute acid, and the resulting precipitate is filtered, washed, and dried.[11] The crude product is then purified by recrystallization.[11]
Visualizing the Synthesis Workflow
The following diagram illustrates the comparative workflows of the conventional and microwave-assisted synthesis of chalcones.
Caption: Comparative workflow of chalcone synthesis.
Conclusion
The evidence strongly supports the superiority of microwave-assisted synthesis over conventional heating for the preparation of chalcones. The significant reduction in reaction time, coupled with higher product yields, makes it an attractive and efficient method for researchers in drug development and medicinal chemistry.[1][12] This "green chemistry" approach not only accelerates the discovery process but also often leads to cleaner reactions with fewer by-products, simplifying purification.[5] For laboratories equipped with microwave synthesizers, this method offers a clear advantage in the rapid and efficient production of chalcone libraries for biological screening.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jetir.org [jetir.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Direct quantitative in vitro antioxidant data for this specific chalcone (B49325) is limited in publicly available literature. Therefore, this document synthesizes data from structurally related chalcones and established antioxidant standards to provide a scientifically grounded comparison. The guide covers quantitative data from common antioxidant assays, detailed experimental protocols, and an overview of a key signaling pathway involved in the antioxidant effects of chalcones.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of chalcones is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on their aromatic rings. These structural features dictate their ability to scavenge free radicals and to activate endogenous antioxidant pathways.
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several standard antioxidants and structurally related chalcone derivatives from various in vitro antioxidant assays. A lower IC₅₀ value indicates a higher antioxidant activity.
Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀ Values)
| Compound/Standard | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) | FRAP Assay (µM Fe(II)/µg) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | 7.34[1] | Not Available | Not Available |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | 1402.9[1] | Not Available | Not Available |
| Ascorbic Acid (Standard) | 8.4[2] | ~2.34 (as Trolox)[3] | Not Directly Comparable |
| Quercetin (Standard) | 0.55[1] | 1.17[1] | Not Directly Comparable |
Note on this compound: While direct IC₅₀ values are not available, structure-activity relationship studies of chalcones suggest that the presence of hydroxyl groups at the 2' and 6' positions can contribute to antioxidant activity. The related dihydrochalcone, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been shown to increase glutathione (B108866) (GSH) activity and decrease lipid peroxidation in brain tissue, indicating in vivo antioxidant effects.[2] However, further in vitro studies are necessary to quantify its direct radical scavenging capabilities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for three of the most common in vitro antioxidant assays used to evaluate chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]
-
Reagents: DPPH solution (typically in methanol (B129727) or ethanol), test compound, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial dilutions of the test compound are prepared.
-
A fixed volume of DPPH solution is added to each dilution of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
-
Reagents: ABTS solution, potassium persulfate, test compound, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Stock solutions and serial dilutions of the test compound are prepared.
-
A small volume of each compound dilution is added to a specific volume of the diluted ABTS•⁺ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of inhibition of the ABTS•⁺ radical is calculated using the same formula as in the DPPH assay, and the IC₅₀ value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[3]
-
Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution in HCl, and FeCl₃ solution), test compound, and a standard (e.g., FeSO₄·7H₂O).
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
A small volume of the test compound solution is added to a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
-
Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as Fe²⁺ equivalents (e.g., in µM).
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for In Vitro Antioxidant Capacity Assessment.
Nrf2-ARE Signaling Pathway Activation by Chalcones
Beyond direct radical scavenging, many chalcones exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Caption: Chalcone-mediated activation of the Nrf2-ARE antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Bot Verification [rasayanjournal.co.in]
A Structural and Functional Comparison of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs in Drug Discovery
This guide provides a detailed comparative analysis of 2',6'-dihydroxy-4,4'-dimethoxychalcone and its structurally related analogs. Chalcones, a subclass of flavonoids, are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] This document focuses on the structure-activity relationships of these compounds, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid researchers and drug development professionals.
Structural Overview of Chalcone (B49325) Analogs
Chalcones consist of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[2] The biological activity of chalcone derivatives is highly dependent on the substitution pattern on these aromatic rings. This guide examines analogs of this compound, focusing on variations in hydroxyl, methoxy, and other functional groups.
A key synthetic route for these compounds is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde.[3][4] Dihydrochalcones, which lack the α,β-double bond, are also discussed and have shown significant biological potential.[5][6]
Comparative Analysis of Biological Activity
The following tables summarize the quantitative biological data for this compound and its selected analogs, highlighting their potential in anticancer, anti-inflammatory, and neuroprotective applications.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Target Cell Line | Activity Metric (IC₅₀) | Key Findings |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone (DDC) | Breast Cancer (MDA-MB-231, MCF-7) | Not specified | Induces autophagy and mitochondrial apoptosis; modulates mTOR, Beclin-1, and p62 pathways.[7] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa, MCF-7 | 3.204 µM, 3.849 µM | Exhibited potent anticancer activity with low toxicity to normal cells.[8] |
| 2'-Hydroxy-2,3,4'-trimethoxychalcone | Human Hepatoma (HepG2) | Not specified | Prompts accumulation of reactive oxygen species.[1] |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Not specified | Not specified | Exhibited good cytotoxic properties. |
Table 2: Anti-inflammatory, Antioxidant, and Neuroprotective Activity
| Compound | Assay / Model | Activity Metric | Key Findings |
| 2',6'-Dihydroxy-4'-methoxy dihydrochalcone (B1670589) (DHMDC) | Streptozotocin-induced Alzheimer's model | 15 and 30 mg/kg (in vivo) | Attenuated cognitive decline, decreased acetylcholinesterase (AChE) activity, and reduced oxidative stress.[6] |
| 2',6'-Dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | LPS-activated macrophages | Not specified | Significantly reduced IL-1β, TNF, and nitrite (B80452) levels.[9] |
| 2'-Hydroxy-4-methoxychalcone | DPPH radical scavenging | Not specified | Shows antioxidant and anti-inflammatory effects.[1] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging | IC₅₀ = 190 µg/mL | Demonstrated high antioxidant activity.[1] |
Spectroscopic Data Summary
The structural identity of these analogs is confirmed through various spectroscopic techniques. Below is a summary of key spectral data for a representative compound.
Table 3: Spectroscopic Data for 2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC)
| Technique | Key Signals / Wavelengths |
| UV (nm) | Not specified in abstract[7] |
| ¹H NMR (300 MHz, Acetone-d₆) | Signals for methoxyl groups and aromatic protons confirming the substitution pattern.[7] |
| ¹³C NMR (Acetone-d₆) | Carbonyl carbon signal at δ = 192.42 ppm; methoxyl group signals at δ = 55.62 ppm and 55.17 ppm.[7] |
| Mass Spectrometry (ESI) | [M − H]⁻ ion at 299.08 and [M + H]⁺ ion at 301.10, confirming the molecular formula C₁₇H₁₆O₅.[7] |
Experimental Protocols
This section details the methodologies used for the synthesis and biological evaluation of the discussed chalcone analogs.
Synthesis: Grinding-Assisted Claisen-Schmidt Condensation
A solvent-free and efficient method for synthesizing chalcones involves grinding the reactants together.[3][4]
-
Reactants : An appropriate 2,6-dihydroxyacetophenone derivative, a 3,4-dimethoxybenzaldehyde (B141060) derivative, and solid sodium hydroxide (B78521) (NaOH) are used.
-
Procedure : The reactants are placed in a mortar and ground with a pestle for approximately 15 minutes.
-
Work-up : The reaction mixture is typically treated with dilute acid to neutralize the base, and the resulting solid product is collected by filtration.
-
Purification : The crude chalcone is purified by recrystallization from a suitable solvent like ethanol.
-
Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.[4]
Biological Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]
-
Cell Plating : Cancer cell lines (e.g., MCF-7 or MDA-MB-231) are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment : Cells are treated with various concentrations of the chalcone analog and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Biological Assay: In Vitro Anti-inflammatory Assay
This assay evaluates the ability of a compound to reduce inflammatory mediators produced by immune cells.[9]
-
Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured and treated with the chalcone analog.
-
Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection : After incubation, the cell culture supernatant is collected.
-
Mediator Measurement : The levels of inflammatory mediators such as nitric oxide (measured as nitrite), IL-1β, and TNF-α in the supernatant are quantified using appropriate methods (e.g., Griess reagent for nitrite, ELISA kits for cytokines).
-
Analysis : The reduction in the levels of these mediators in treated cells compared to untreated, LPS-stimulated cells indicates anti-inflammatory activity.
Visualizations: Pathways and Workflows
The following diagrams illustrate the synthetic pathway, a key signaling mechanism, and an experimental workflow relevant to the study of these chalcone analogs.
Caption: General synthesis of chalcones via Claisen-Schmidt condensation.
Caption: Proposed anticancer mechanism of DDC in breast cancer cells.[7]
Caption: Workflow for in vitro anti-inflammatory activity screening.[9]
References
- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, serve as pivotal precursors in the biosynthesis of flavonoids and are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. The choice of catalyst in this reaction is crucial as it significantly influences the reaction's efficiency, yield, and purity of the final product. This guide provides a detailed comparative study of two commonly used catalysts, sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), in chalcone (B49325) synthesis, supported by experimental data and protocols.
Performance Comparison: NaOH vs. KOH
The selection of a base catalyst in the Claisen-Schmidt condensation for chalcone synthesis is a critical parameter that can dictate the success of the reaction. Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases frequently employed for this purpose. However, empirical evidence from various studies suggests that KOH often emerges as the more effective catalyst, leading to superior yields and higher purity of the resulting chalcone products.[1][2]
Several factors may contribute to the enhanced performance of KOH. The larger size of the potassium ion (K+) compared to the sodium ion (Na+) can influence the solubility and reactivity of the intermediate enolate ions in the alcoholic solvents typically used in these reactions. This can lead to more favorable reaction kinetics and a cleaner reaction profile.
The following table summarizes the quantitative data extracted from various studies, highlighting the comparative performance of NaOH and KOH under different reaction conditions.
| Chalcone Derivative | Aldehyde | Ketone | Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Chalcone | Benzaldehyde (B42025) | Acetophenone (B1666503) | NaOH | Ethanolic solution, room temperature | 24 hours | 62-72 | [3] |
| Chalcone | Benzaldehyde | Acetophenone | Solid NaOH | Solvent-free, grinding | 5 minutes | 76-86 | [3][4] |
| Substituted Chalcones | Substituted Benzaldehydes | Substituted Acetophenones | NaOH | Methanol, room temperature | 3 hours | >80 | [5] |
| Substituted Chalcones | Substituted Benzaldehydes | Substituted Acetophenones | KOH | Ethanolic solution, room temperature | Not specified | Generally higher than NaOH | [1][6] |
| (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | Isovanillin | 3-fluoro-4-methoxy acetophenone | KOH | Methanol | Not specified | Higher than other bases | [7] |
| Chalcone | Benzaldehyde | Acetophenone | KOH | Microwave-assisted | Not specified | Better yields than NaOH | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for chalcone synthesis using both NaOH and KOH as catalysts.
Protocol 1: Conventional Synthesis of Chalcone using NaOH in Ethanol (B145695)
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Dissolve an equimolar amount of benzaldehyde and acetophenone in a suitable volume of ethanol in a flask with constant stirring.[8]
-
Slowly add an aqueous solution of NaOH (typically 10-60% concentration) to the mixture.[8]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9] Reaction times can vary from a few hours to a week.[8]
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.[9]
-
Filter the solid product, wash it with cold water until the washings are neutral, and then dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]
Protocol 2: Synthesis of Chalcone using KOH
Materials:
-
Appropriate aromatic aldehyde
-
Appropriate acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve the aromatic aldehyde and acetophenone in ethanol.
-
Prepare an aqueous solution of potassium hydroxide and add it to the ethanolic solution of the reactants at room temperature with continuous stirring.[6]
-
The reaction mixture is typically stirred for a period of time until the reaction is complete, as indicated by TLC.
-
Upon completion, the mixture is worked up in a similar manner to the NaOH-catalyzed reaction, involving precipitation in cold water, neutralization, filtration, and purification by recrystallization.
Visualizing the Process
To better understand the experimental and mechanistic aspects of chalcone synthesis, the following diagrams are provided.
References
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. benchchem.com [benchchem.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Staff View: Solvent-free synthesis of chalcone by aldol condensation catalyzed by solid sodium hydroxyde (NaOH) / Muhamad Faridz Osman :: Library Catalog [neuaxis.mod.gov.my]
- 5. iiste.org [iiste.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. jetir.org [jetir.org]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
A Comparative Guide to the Efficacy of Chalcone Isomers for Drug Development Professionals
Introduction: Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are open-chain flavonoids that serve as crucial precursors in the biosynthesis of a wide array of flavonoid compounds.[1][2] These molecules exist as two primary geometric isomers, cis (Z) and trans (E), with the trans isomer being thermodynamically more stable and thus more prevalent.[3][4][5] The versatile structure of chalcones allows for extensive chemical modification, leading to a vast library of natural and synthetic derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4][6][7] Their ability to modulate key signaling pathways, such as the NF-κB cascade, makes them a subject of intense research for therapeutic applications.[8][9] This guide provides a comparative analysis of the efficacy of different chalcone (B49325) isomers and derivatives, supported by quantitative data and detailed experimental protocols to aid researchers in drug discovery and development.
Comparative Efficacy of Chalcone Derivatives
The biological activity of chalcones is significantly influenced by their isomeric form and the nature and position of substituents on their aromatic rings.[4] While direct comparative studies between the cis and trans isomers of the same chalcone are limited, available evidence suggests that isomeric configuration can profoundly impact efficacy. For instance, the cis isomer of 3'-Hydroxy-3'-methylchalcone has demonstrated more potent antitumorigenic activity than its corresponding trans form.[10] The following table summarizes quantitative data from various studies, showcasing the diverse bioactivities of several chalcone derivatives.
Table 1: Comparative Biological Activity of Chalcone Isomers and Derivatives
| Compound/Derivative | Isomer/Derivative Type | Biological Activity | Cell Line / Assay | IC50 / Result |
| 3'-Hydroxy-3'-methylchalcone | cis-isomer | Antitumorigenic | N/A | More potent than trans form[10] |
| Panduratin A (PA) | Natural Chalcone | Anticancer (Cytotoxicity) | MCF-7 Breast Cancer | 15 µM (24h)[6] |
| Panduratin A (PA) | Natural Chalcone | Anticancer (Cytotoxicity) | T47D Breast Cancer | 17.5 µM (24h)[6] |
| 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone (6e) | Furan-fused Chalcone | Anticancer (Antiproliferative) | HL60 Leukemia | 12.3 µM[1] |
| Chalcone-tetrazole hybrid (32) | Heterocyclic Hybrid | Anticancer (Cytotoxicity) | HCT116 Colon Cancer | 0.6–3.7 µg/mL[8] |
| 3-benzylidenechroman-4-one (4a) | Rigid Analogue | Anticancer (Cytotoxicity) | K562 Leukemia | ≤ 3.86 µg/mL[11] |
| 4-Chlorochalcone Dibromide | Dibromide Derivative | Antibacterial | Bacillus subtilis | 12.5 µg/mL (MIC)[12] |
| Chalcone Derivative (1) | Bromo-dimethoxy Chalcone | Anti-inflammatory (NO Inhibition) | LPS-stimulated Macrophages | ≈ 0.58 µM[2] |
| Chalcone Derivative (JVC2) | Synthetic Chalcone | Antioxidant | Lipid Peroxidation Assay | 33.64 µM[13] |
Key Signaling Pathway Inhibition: The NF-κB Cascade
A primary mechanism underlying the anti-inflammatory and anticancer effects of many chalcone derivatives is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8][9] In normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This process liberates NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation, cell proliferation, and survival.[14] Several chalcones exert their inhibitory effect by preventing the degradation of IκBα, thereby blocking the activation and nuclear translocation of NF-κB.[8][14]
Detailed Experimental Protocols
Objective evaluation of chalcone efficacy relies on standardized in vitro assays. The following sections detail the methodologies for assessing their anticancer, antioxidant, and anti-inflammatory properties.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of approximately 1.5 × 10³ to 4 × 10³ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the chalcone isomers in the culture medium. Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compounds (e.g., ranging from 1.563 to 200 µg/mL).[15][16] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., etoposide, cisplatin).[11][17]
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours, at 37°C with 5% CO₂.[15][16]
-
MTT Addition: After incubation, add 20 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.[15][16] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.[11]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron to the stable DPPH radical.[18]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).[18][19] This solution has a deep violet color and a strong absorbance maximum around 517 nm.[18]
-
Sample Preparation: Prepare various concentrations of the chalcone derivatives in methanol. Ascorbic acid is typically used as a standard positive control.[13][20]
-
Reaction Initiation: In a 96-well plate or test tubes, add a specific volume of the chalcone sample solution to a specific volume of the DPPH working solution.[18] A control sample containing only methanol and the DPPH solution is also prepared.
-
Incubation: Mix the contents thoroughly and incubate the reaction mixtures in the dark at room temperature for 20-30 minutes.[13][18]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a UV-Vis spectrophotometer or a microplate reader.[19] The reduction of the DPPH radical to the pale yellow DPPH-H results in a decrease in absorbance.[18]
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, representing the concentration of the chalcone required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration. A lower IC50 value indicates higher antioxidant potency.[18]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells with untreated cells serves as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
NO Measurement (Griess Assay): After incubation, collect the cell culture supernatant. The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves adding sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at approximately 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production for each chalcone concentration compared to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve.
Chalcone isomers and their derivatives represent a promising and structurally versatile class of compounds for drug development. The evidence indicates that both the geometric configuration (cis vs. trans) and the substitution patterns on the aromatic rings are critical determinants of biological efficacy.[10] The trans isomer is generally more stable, but specific instances show the cis isomer can possess superior activity.[10] Functional modifications, such as the addition of hydroxyl, methoxy, or heterocyclic groups, have been shown to enhance anticancer, anti-inflammatory, and antioxidant properties.[6][8] The modulation of critical inflammatory pathways like NF-κB is a recurring mechanism of action, highlighting a clear target for rational drug design.[21] The standardized protocols provided herein offer a robust framework for the continued evaluation and comparison of novel chalcone-based therapeutic agents.
References
- 1. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijcea.org [ijcea.org]
- 14. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anjs.edu.iq [anjs.edu.iq]
- 16. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 17. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. iglobaljournal.com [iglobaljournal.com]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chalcone Synthesis: Grinding Technique vs. Reflux Method
For Researchers, Scientists, and Drug Development Professionals
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as vital precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their versatile chemical structure imparts a wide range of biological activities, making them a significant focus in medicinal chemistry for the development of novel therapeutic agents. The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation of an aldehyde and a ketone.[1] This guide provides a detailed comparison of two primary methods for this synthesis: the conventional solvent-based reflux method and the modern solvent-free grinding (mechanochemical) technique.
The landscape of chemical synthesis is increasingly shifting towards greener, more efficient methodologies. Traditionally, chalcone (B49325) synthesis involved refluxing a mixture of reactants in an organic solvent for extended periods.[1] While effective, this method often entails the use of volatile and potentially hazardous solvents, longer reaction times, and can result in lower yields.[1] In contrast, the grinding method has emerged as a powerful, environmentally benign alternative that is solvent-free, rapid, and frequently produces higher yields.[1][2][3]
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative differences between the reflux and grinding methods for chalcone synthesis based on reported experimental data.
| Parameter | Reflux Method | Grinding Method |
| Reaction Time | Several hours (e.g., 2-24 hours)[1][4] | A few minutes (e.g., 2-15 minutes)[1][5][6] |
| Typical Yield | Lower to moderate (e.g., 9.2% - 89%)[1][2][3] | High to excellent (e.g., 32.6% - 95%)[1][2][3] |
| Solvent Requirement | Requires organic solvents (e.g., Ethanol)[1][2][3] | Solvent-free (except for recrystallization)[6] |
| Energy Consumption | Higher (requires sustained heating) | Lower (manual or mechanical grinding at room temp) |
| Environmental Impact | Higher (due to solvent use and energy consumption) | Lower (minimal waste, solvent-free)[6] |
Experimental Protocols
Below are detailed, generalized methodologies for the synthesis of chalcones using both the reflux and grinding methods, based on common laboratory practices.
Conventional Reflux Method
This method involves the reaction of an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base catalyst and a solvent, heated under reflux.
-
Materials:
-
Procedure:
-
Dissolve the aromatic aldehyde and acetophenone in ethanol (B145695) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Slowly add an aqueous solution of the base catalyst (e.g., potassium hydroxide) to the mixture.[7][8]
-
Attach the reflux condenser and heat the mixture to reflux using a heating mantle, stirring continuously.
-
Maintain the reaction at reflux for several hours (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4][7][8]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude chalcone.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the solid with cold water to remove any remaining base.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]
-
Solvent-Free Grinding Method
This eco-friendly method involves the mechanochemical reaction of the reactants in the absence of a solvent.
-
Materials:
-
Procedure:
-
Place the aromatic aldehyde, acetophenone, and solid base catalyst into a mortar.[1]
-
Grind the mixture thoroughly with a pestle at room temperature.[5] The mixture may initially become a paste or syrupy before solidifying.[5][9]
-
Continue grinding for the specified time (typically 2-15 minutes). The reaction can be monitored by TLC if necessary.[1][5]
-
After the reaction is complete, add cold water to the mortar to quench the reaction and solidify the product.[5][9]
-
Wash the product with cold water to remove the catalyst and any unreacted starting materials.[5]
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[9][10]
-
Workflow Comparison
The following diagram illustrates the comparative workflows of the grinding and reflux methods for chalcone synthesis.
Caption: Comparative workflow of chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rjpn.org [rjpn.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. rsc.org [rsc.org]
- 10. jetir.org [jetir.org]
Unlocking Neurotherapeutics: A Comparative Docking Analysis of Chalcone Derivatives as Acetylcholinesterase Inhibitors
A deep dive into the molecular interactions between various chalcone (B49325) derivatives and acetylcholinesterase (AChE) reveals their potential as potent inhibitors for the management of Alzheimer's disease. This guide synthesizes recent in silico and in vitro findings, offering a comparative analysis of their binding affinities and inhibitory activities, supported by detailed experimental data and methodologies.
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] Their flexible scaffold allows for various structural modifications, making them promising candidates for targeting enzymes implicated in neurological disorders, most notably acetylcholinesterase (AChE).[1][2] Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[3] This guide provides a comparative overview of recent molecular docking studies that predict the binding interactions and affinities of novel chalcone derivatives with AChE, correlated with their experimentally determined inhibitory activities.
Comparative Analysis of AChE Inhibition and Binding Affinity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC₅₀) and the in silico binding energies of various chalcone derivatives from recent studies. A lower IC₅₀ value indicates higher inhibitory potency, while a more negative binding energy suggests a stronger and more stable interaction between the chalcone derivative and the AChE active site.
| Study Reference | Chalcone Derivative | In Vitro AChE IC₅₀ | Docking Software | PDB ID | Binding Energy (kcal/mol) | Standard Reference | Standard Binding Energy (kcal/mol) |
| Al-Rashida et al. (2022)[1] | Compound C1 | 22 ± 2.8 µM | AutoDock, Surflex-Dock | Not Specified | -8.55 to -8.14 | - | - |
| Nguyen et al. (2021)[3] | Compound AC12 | 1.10 ± 0.24 µM | Not Specified | Not Specified | Not Specified | Galantamine | Not Specified |
| Al-Hussain et al. (2021)[4] | Chalcone 15 | 0.11 nM | Not Specified | 1EVE | -13.06 to -10.43 | Donepezil | -10.52 |
| Mohammed et al. (2015) | Compound 3a-d | 51.10-56.89% inhibition at 4.5 mM | AutoDock 4.2 | 1B41 | -8.26 to -8.06 | Rivastigmine | -8.98 |
| Gedif et al. (2021)[5] | Compound 6 | Not Specified | Not Specified | 4M0E | -11.91 | Dihydrotanshinone | -9.23 |
| Malik et al. (2019)[6] | Compound 2d | 21.5 µg/mL | Not Specified | Not Specified | -10.2 | - | - |
Note: Direct comparison of binding energies across different studies should be approached with caution due to variations in docking software and protocols.
The data consistently demonstrates a strong correlation between the in silico predictions and in vitro inhibitory activities. For instance, the naphthalene-based chalcones synthesized by Al-Hussain et al. exhibited remarkably low IC₅₀ values in the nanomolar range, which was supported by their very low binding energies, indicating high affinity for the AChE enzyme.[4] Similarly, the work by Al-Rashida and colleagues showed good correlation between the moderate to good enzyme inhibition (IC₅₀ values of 22 to 37.6 µM) and the calculated binding energies (-8.55 to -8.14 Kcal/mol).[1][7] These findings underscore the predictive power of molecular docking in identifying promising AChE inhibitors.
Key Structural Insights from Docking Studies
Molecular docking simulations have elucidated the critical interactions between chalcone derivatives and the AChE active site. The chalcone scaffold typically binds within the gorge of the AChE enzyme, interacting with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS).[2][8]
Commonly observed interactions include:
-
Hydrogen Bonding: The carbonyl group of the chalcone scaffold frequently forms hydrogen bonds with residues such as Histidine and Serine within the active site.[1]
-
π-Interactions: The aromatic rings (A and B) of the chalcone are involved in various π-interactions, including π-π stacking with aromatic residues like Phenylalanine, Tryptophan, and Tyrosine, as well as π-cation interactions.[1]
These interactions are crucial for the stable binding and effective inhibition of the AChE enzyme. The flexibility of the chalcone structure allows for modifications to its aryl rings, enabling the optimization of these interactions to enhance inhibitory potency and selectivity.[1]
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies for both in silico molecular docking and in vitro acetylcholinesterase inhibition assays.
Molecular Docking Protocol
A typical molecular docking workflow involves the preparation of the target protein (AChE) and the ligand (chalcone derivative), followed by the docking simulation and analysis of the results.
-
Protein Preparation: The three-dimensional crystal structure of the acetylcholinesterase enzyme is obtained from the Protein Data Bank (PDB). Commonly used PDB entries include 1EVE and 1B41 from Torpedo californica AChE (TcAChE).[4] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then treated as a rigid molecule in most docking protocols.
-
Ligand Preparation: The 2D structures of the chalcone derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed to obtain the most stable conformation.
-
Docking Simulation: Software such as AutoDock or Surflex-Dock is used to perform the docking calculations.[1] A grid box is defined around the active site of the AChE to specify the search space for the ligand. The docking algorithm then explores various possible conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity (binding energy) for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best-ranked pose based on the binding energy. The interactions between the ligand and the protein residues are visualized and analyzed to understand the molecular basis of the inhibition.[1]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized chalcone derivatives against AChE is commonly determined using a modified version of Ellman's spectrophotometric method.[8]
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well microplate. The reaction mixture contains a buffer solution (e.g., Tris-HCl), the acetylcholinesterase enzyme, and the test compound (chalcone derivative) at various concentrations.
-
Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI), and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Calculation of Inhibition: The percentage of inhibition of AChE activity by the chalcone derivative is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in its absence (control). The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from the dose-response curve.
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a typical comparative docking study and the signaling pathway of AChE inhibition.
Caption: Workflow of a comparative docking study of chalcone derivatives.
Caption: Mechanism of AChE inhibition by chalcone derivatives.
References
- 1. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Dimethoxychalcones as Potent Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dimethoxychalcone derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for therapeutic intervention. Chalcones, a class of natural and synthetic compounds, have demonstrated promising tyrosinase inhibitory activity. This guide focuses on dimethoxychalcone analogs, presenting experimental data on their inhibitory potency and detailing the methodologies used for their evaluation.
Comparative Analysis of Tyrosinase Inhibition by Methoxy-Substituted Chalcones
The inhibitory activity of various methoxy-substituted chalcones against mushroom tyrosinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor. The data presented is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Substitution Pattern | IC50 Value | Reference Standard | Reference IC50 | Source |
| Sulfonamide Chalcone (B49325) Derivative | 4-methoxy | 0.43 ± 0.07 mM | Kojic Acid | 0.60 ± 0.20 mM | [1][2] |
| Sulfonamide Chalcone Derivative | 3-methoxy | 0.80 ± 0.06 mM | Kojic Acid | 0.60 ± 0.20 mM | [1][2] |
| Sulfonamide Chalcone Derivative | 2,3-dimethoxy | 4.41 ± 0.11 mM | Kojic Acid | 0.60 ± 0.20 mM | [1] |
| Sulfonamide Chalcone Derivative | 3,4-dimethoxy | 1.39 ± 0.11 mM | Kojic Acid | 0.60 ± 0.20 mM | [1] |
| 3',4',5'-Trimethoxychalcone Derivative 1 | 3',4',5'-trimethoxy | 1.7 µM | Kojic Acid | 36.1 µM | [3] |
| 3',4',5'-Trimethoxychalcone Derivative 2 | 3',4',5'-trimethoxy | 1.9 µM | Kojic Acid | 36.1 µM | [3] |
| 2',4',6'-trihydroxy-3,4-dimethoxychalcone | 2',4',6'-trihydroxy, 3,4-dimethoxy | High Inhibition* | Kojic Acid | 12 µM | [4] |
Note: A specific IC50 value was not provided in the source, but the compound was noted to have high inhibitory effects.
The data suggests that the position and number of methoxy (B1213986) groups on the chalcone scaffold significantly influence the tyrosinase inhibitory activity. For instance, a single methoxy group at the 4-position of a sulfonamide chalcone derivative resulted in greater potency than a methoxy group at the 3-position.[1][2] Interestingly, the introduction of a second methoxy group in the sulfonamide chalcone series at the 2,3- and 3,4-positions led to a decrease in activity compared to the 4-methoxy derivative.[1] In contrast, certain 3',4',5'-trimethoxychalcone derivatives exhibited potent inhibition in the micromolar range, significantly more effective than the reference standard, kojic acid.[3] Furthermore, a 3,4-dimethoxy substituted chalcone also showed notable inhibitory action.[4]
Experimental Protocols
The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay using L-DOPA as a substrate. This protocol is a synthesis of commonly reported methods in the cited literature.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethoxychalcone test compounds
-
Kojic Acid (as a positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 20-30 U/mL.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer. The final concentration in the assay will typically be around 2.5 mM.
-
Test Compound and Control Solutions: Dissolve the dimethoxychalcone derivatives and kojic acid in DMSO to prepare stock solutions. Further dilute these with phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Phosphate buffer
-
Test compound solution (or DMSO for the control)
-
Tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-490 nm) using a microplate reader.
-
Continue to monitor the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to determine the rate of dopachrome (B613829) formation.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of tyrosinase inhibition by chalcones and a typical experimental workflow.
Caption: Mechanism of Tyrosinase Inhibition by Dimethoxychalcones.
Caption: Tyrosinase Inhibition Assay Workflow.
References
Unveiling the Potency of Chalcones Across Diverse Cancer Landscapes: A Comparative Guide
A comprehensive analysis of the anti-cancer activity of various chalcone (B49325) derivatives reveals their broad-spectrum efficacy against a multitude of cancer cell lines. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of this promising class of compounds.
Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in oncology research due to their diverse biological activities.[1][2] Their core chemical structure, 1,3-diphenyl-2-propen-1-one, serves as a versatile scaffold for modifications, leading to a wide array of derivatives with potent anti-cancer properties.[3][4] This guide synthesizes data from multiple studies to offer a cross-validated perspective on the activity of selected chalcone derivatives across various cancer cell lines, shedding light on their mechanisms of action and experimental validation.
Comparative Anticancer Activity of Chalcone Derivatives
The cytotoxic effects of chalcone derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the chemical substitutions on the chalcone backbone and the specific cancer cell type. The following table summarizes the IC50 values for several chalcone derivatives, providing a snapshot of their activity spectrum.
| Chalcone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 25 (Diaryl ether moiety) | MCF-7 | Breast | 3.44 ± 0.19 | [5] |
| HepG2 | Liver | 4.64 ± 0.23 | [5] | |
| HCT116 | Colon | 6.31 ± 0.27 | [5] | |
| Chalcone-coumarin hybrid 40 | HEPG2 | Liver | 0.65–2.02 | [6] |
| K562 | Leukemia | 0.65–2.02 | [6] | |
| Chalcone-indole hybrid 42 | HepG2 | Liver | 0.23–1.8 | [6] |
| SMMC-7221 | Liver | 0.23–1.8 | [6] | |
| PC-3 | Prostate | 0.23–1.8 | [6] | |
| A549 | Lung | 0.23–1.8 | [6] | |
| K562 | Leukemia | 0.23–1.8 | [6] | |
| HCT116 | Colon | 0.23–1.8 | [6] | |
| SKOV3 | Ovarian | 0.23–1.8 | [6] | |
| MCF-7 | Breast | 0.23–1.8 | [6] | |
| Licochalcone A (LicoA) | U87 | Glioma | Not specified | [3] |
| Nasopharyngeal cancer cells | Nasopharyngeal | Not specified | [3] | |
| Epithelial ovarian carcinoma cells | Ovarian | Not specified | [3] | |
| Bladder cancer cells | Bladder | Not specified | [2] | |
| Panduratin A (PA) | MCF-7 | Breast | 15 (24h), 11.5 (48h) | [3] |
| T47D | Breast | 17.5 (24h), 14.5 (48h) | [3] | |
| Xanthohumol (XN) | Pancreatic cancer cells | Pancreatic | < 5 (inhibits NF-ĸB) | [3] |
| Flavokawain B | A549 | Lung | 11 µg/mL | [5] |
| H1299 | Lung | 5.1 µg/mL | [5] | |
| Vanillin-based chalcone analogue 9 | HCT-116 | Colon | 6.85 ± 0.71 µg/mL | [5] |
| Vanillin-based chalcone analogue 10 | HCT-116 | Colon | 7.9 ± 1.37 µg/mL | [5] |
| α-phthalimido-chalcone 61 | HepG2 | Liver | 1.62 | [5] |
| MCF-7 | Breast | 1.88 | [5] | |
| Chalcone derivative 5 | AGS | Gastric Adenocarcinoma | < 1.0 µg/mL | [7] |
| HL-60 | Promyelocytic Leukemia | < 1.57 µg/mL | [7] | |
| HeLa | Cervical | 5.67 ± 0.35 µg/mL | [7] |
Key Signaling Pathways Targeted by Chalcones
Chalcones exert their anticancer effects by modulating a variety of cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] Understanding these mechanisms is vital for the rational design of novel chalcone-based therapies.
One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death.[2] Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. For instance, some chalcones have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2]
Furthermore, many chalcones interfere with the cell cycle, often causing an arrest at the G2/M phase.[8] This disruption of cell division is frequently linked to their ability to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle.[5][6]
The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is another important target of chalcones.[1] By inhibiting the activation of NF-κB, these compounds can suppress the expression of genes involved in cancer progression and chemoresistance.[1] Additionally, chalcones have been reported to modulate the p53 tumor suppressor pathway and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]
Figure 1: Signaling pathways modulated by chalcones in cancer cells.
Experimental Protocols for Assessing Chalcone Activity
The evaluation of the anticancer properties of chalcones involves a series of well-established in vitro assays. These protocols are essential for determining the efficacy and mechanism of action of novel derivatives.
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
-
2. Cell Cycle Analysis (Flow Cytometry):
This technique is used to determine the effect of a compound on the cell cycle distribution of a cell population.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Cancer cells are treated with the chalcone derivative at its IC50 concentration for a defined time.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with PI.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
-
3. Apoptosis Assay (Annexin V/PI Staining):
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Methodology:
-
Cells are treated with the chalcone derivative.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Figure 2: Experimental workflow for assessing chalcone activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcones and Gastrointestinal Cancers: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Melanogenic Effects of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in dermatological and cosmetic research for their potential as skin-lightening agents. Their mechanism of action primarily revolves around the inhibition of melanogenesis, the complex process of melanin (B1238610) production. This guide provides a comparative analysis of the anti-melanogenic effects of various chalcone (B49325) derivatives, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Anti-Melanogenic Activity
The efficacy of different chalcone derivatives in inhibiting melanin production is typically quantified by their half-maximal inhibitory concentration (IC50) values against tyrosinase, the key enzyme in melanogenesis, and cellular melanin content. The following table summarizes the IC50 values for a selection of chalcones from various studies. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the source of tyrosinase and the cell lines used.
| Chalcone Derivative | Target | IC50 Value (µM) | Reference Standard (IC50 µM) | Source |
| Sulfonamide Chalcones | ||||
| Compound 5c | Mushroom Tyrosinase | 0.43 ± 0.07 | Kojic Acid (0.60 ± 0.20) | [1] |
| Compound 5b | Mushroom Tyrosinase | 0.80 ± 0.06 | Kojic Acid (0.60 ± 0.20) | [1] |
| Compound 5f | Mushroom Tyrosinase | 0.75 ± 0.03 | Kojic Acid (0.60 ± 0.20) | [1] |
| Compound 5g | Mushroom Tyrosinase | 0.59 ± 0.07 | Kojic Acid (0.60 ± 0.20) | [1] |
| Compound 5h | Mushroom Tyrosinase | 0.78 ± 0.03 | Kojic Acid (0.60 ± 0.20) | [1] |
| Hydroxychalcones | ||||
| 2,4,2',4'-Tetrahydroxychalcone | Mushroom Tyrosinase | 0.02 | - | [2] |
| 2,4,3',4'-Tetrahydroxychalcone | Mushroom Tyrosinase | 0.2 | - | [2] |
| Thiophene Chalcones | ||||
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | Mushroom Tyrosinase (L-tyrosine) | 0.013 ± 0.64 | Kojic Acid (22.84 ± 0.09) | [3] |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | Mushroom Tyrosinase (L-DOPA) | 0.93 ± 0.22 | Kojic Acid (24.57 ± 0.23) | [3] |
| Chalcone Oximes | ||||
| Compound 40 | Mushroom Tyrosinase | 4.77 | Kojic Acid (22.25) | [4][5] |
| Compound 41 | Mushroom Tyrosinase | 7.89 | Kojic Acid (22.25) | [4][5] |
| Oxindole-Based Chalcones | ||||
| Chalcone 7 (4-hydroxy-3-methoxybenzylidene moiety) | Mushroom Tyrosinase (monophenolase) | 63.37 | - | [6][7] |
| Chalcone 7 (4-hydroxy-3-methoxybenzylidene moiety) | Mushroom Tyrosinase (diphenolase) | 59.71 | - | [6][7] |
| Other Chalcone Derivatives | ||||
| Chalcone 21-21 | Melanin Production (B16F10 cells) | 0.54 | Kojic Acid (38.5), Arbutin (148.4) | [8][9] |
| 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC) | Melanin Production (B16F10 cells) | approx. 32.58% inhibition at 5 µM | - | [10] |
| 4-hydroxyderricin | Melanin Production (B16 cells) | 17.1 | - | [11] |
| Xanthoangelol | Melanin Production (B16 cells) | 17.6 | - | [11] |
Experimental Protocols
Accurate and reproducible assessment of the anti-melanogenic properties of chalcones relies on standardized experimental protocols. Below are detailed methodologies for two key assays.
Mushroom Tyrosinase Inhibition Assay
This assay is a widely used in vitro method to screen for potential tyrosinase inhibitors.
Principle: This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopachrome (B613829) by mushroom tyrosinase. The formation of dopachrome results in a colored product that can be quantified by measuring the absorbance at a specific wavelength.
Methodology:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 100-500 units/mL in phosphate buffer).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid solution).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution (or buffer for control).
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Melanin Content Assay
This cell-based assay evaluates the effect of a compound on melanin production in a relevant cell line, typically B16F10 melanoma cells.
Principle: B16F10 melanoma cells are stimulated to produce melanin, and the effect of the test compound on this production is quantified by measuring the amount of melanin extracted from the cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound in the presence of a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH) (e.g., 100 nM).
-
Incubate the cells for a specific period (e.g., 72 hours).
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 1 N NaOH with 10% DMSO).
-
Heat the cell lysates (e.g., at 80°C for 1 hour) to solubilize the melanin.
-
Measure the absorbance of the solubilized melanin at a specific wavelength (e.g., 405-470 nm) using a microplate reader.
-
-
Data Analysis:
-
The melanin content is often normalized to the total protein content of the cells to account for any cytotoxic effects of the compound. Protein content can be determined using a standard protein assay (e.g., Bradford assay).
-
The percentage of melanin inhibition is calculated by comparing the melanin content in treated cells to that in untreated (control) cells.
-
The IC50 value for melanin production inhibition is determined from the dose-response curve.
-
Signaling Pathways in Melanogenesis and Chalcone Intervention
Chalcones exert their anti-melanogenic effects by modulating key signaling pathways that regulate the expression and activity of melanogenic enzymes. The following diagrams illustrate these pathways and the points of intervention by chalcones.
References
- 1. ukm.my [ukm.my]
- 2. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Chalcone Oximes as Inhibitors of Tyrosinase and Melanin Formation in B16 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Oxindole-Based Chalcones as Small-Molecule Inhibitors of Melanogenic Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation and Optimization of the Anti-Melanogenic Activity of 1-(2-Cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Molecular Insights: A Comparative Guide to Chalcone Bioactivity Predictions
For researchers, scientists, and drug development professionals, the journey from a promising in-silico model to a validated bioactive compound is paved with rigorous experimental verification. This guide provides an objective comparison of molecular modeling predictions with experimental data for the bioactivity of chalcones, a class of compounds renowned for their therapeutic potential.
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a focal point in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molecular modeling techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the bioactivity of novel chalcone (B49325) derivatives, thereby streamlining the drug discovery process.[4][5] However, the predictive power of these computational models must be substantiated by empirical evidence. This guide delves into the validation of these in-silico predictions through in-vitro experimental data.
Comparative Analysis of Predicted and Experimental Bioactivity
The following table summarizes the comparison between predicted bioactivity (from molecular docking studies) and experimentally determined bioactivity (IC50 values from in-vitro assays) for a selection of chalcone derivatives against various cancer cell lines. This direct comparison is crucial for assessing the accuracy of the computational models.
| Chalcone Derivative | Target/Cell Line | Predicted Bioactivity (Binding Energy, kcal/mol) | Experimental Bioactivity (IC50, µM) | Reference |
| Compound 13e | MGC-803 (Gastric Cancer) | Not explicitly stated, but mechanism explored via Western blotting | 1.52 | [1] |
| Compound 13e | HCT-116 (Colon Cancer) | Not explicitly stated, but mechanism explored via Western blotting | 1.83 | [1] |
| Compound 13e | MCF-7 (Breast Cancer) | Not explicitly stated, but mechanism explored via Western blotting | 2.54 | [1] |
| Imidazole-chalcone 9j' | A549 (Lung Cancer) | Not explicitly stated, but shown to inhibit tubulin polymerization | 7.05 - 63.43 (range across cell lines) | [6] |
| Imidazole-chalcone 9g | A549 (Lung Cancer) | Not explicitly stated, but shown to inhibit tubulin polymerization | 7.05 - 63.43 (range across cell lines) | [6] |
| Chalcone-Coumarin Hybrid | Anticancer/Antimalarial | Molecular docking performed | Data in referenced article | [7] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | HT-29 (Colorectal Carcinoma) | Docking performed on kinases | pIC50 = 4.73 | [8] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | MCF-7 (Breast Adenocarcinoma) | Docking performed on kinases | pIC50 = 4.66 | [8] |
| Chalcone 3b | Helicobacter pylori / AGS cells | Docking on iNOS enzyme | MIC = 8 µg/mL | [9] |
| Chalcone 3h | Helicobacter pylori / AGS cells | Docking on iNOS enzyme | MIC = 8 µg/mL | [9] |
Experimental and Computational Workflow
The validation of molecular modeling predictions for chalcone bioactivity follows a structured workflow. This process begins with the computational design and prediction of activity, followed by chemical synthesis and subsequent in-vitro biological evaluation to confirm the predicted effects.
Experimental Protocols
Detailed methodologies are paramount for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the evaluation of chalcone bioactivity.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized chalcone derivatives and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).[1]
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[8]
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Ligand and Receptor Preparation: The 3D structures of the chalcone derivatives (ligands) are generated and energy-minimized. The crystal structure of the target protein (receptor) is obtained from a protein data bank (e.g., PDB ID: 1EVE for AChE). Water molecules and co-crystallized ligands are removed, and hydrogens are added.[10]
-
Grid Box Generation: A grid box is defined around the active site of the receptor.[10]
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking simulations, generating multiple binding poses for each ligand.[10]
-
Pose Analysis and Scoring: The resulting poses are analyzed, and the binding affinity (e.g., in kcal/mol) is calculated to predict the binding strength.[10]
Western Blotting
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action, such as the induction of apoptosis.
-
Protein Extraction: Cells are treated with the chalcone derivative, and total protein is extracted.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., proteins involved in apoptosis pathways), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a detection reagent that reacts with the enzyme on the secondary antibody. This can indicate changes in protein expression levels, confirming the compound's effect on specific cellular pathways.[1]
Conclusion
The validation of molecular modeling predictions through robust experimental data is a cornerstone of modern drug discovery. For chalcone derivatives, a strong correlation between predicted binding affinities and experimentally determined IC50 values lends confidence to the in-silico models, enabling more efficient design and screening of potent therapeutic agents. The methodologies and comparative data presented in this guide underscore the synergistic relationship between computational and experimental approaches in the quest for novel chalcone-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Docking Studies and Evaluation of Chalcones as Anti-Helicobacter pylori and antitumoral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Cytotoxicity of Semi-Synthetic Chalcone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various semi-synthetic chalcone (B49325) derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and visual representations of implicated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of various semi-synthetic chalcone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following table summarizes the IC50 values for several chalcone derivatives, providing a comparative overview of their anti-cancer activity.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a (3-bromo-4-hydroxy-5-methoxy-benzylidene) | K562 (human erythroleukemia) | ≤ 3.86 µg/ml | [1] |
| MDA-MB-231 (human breast cancer) | ≤ 3.86 µg/ml | [1] | |
| SK-N-MC (human neuroblastoma) | ≤ 3.86 µg/ml | [1] | |
| Imidazole-chalcone derivative 9j' | A549 (human lung adenocarcinoma) | 7.05 | [2] |
| Imidazole-chalcone derivative 9g | A549 (human lung adenocarcinoma) | - | [2] |
| Bis-chalcone derivative 5a | MCF-7 (human breast cancer) | 7.87 ± 2.54 | [3] |
| HCT116 (human colon cancer) | 18.10 ± 2.51 | [3] | |
| A549 (human lung cancer) | 41.99 ± 7.64 | [3][4] | |
| Bis-chalcone derivative 5b | MCF-7 (human breast cancer) | 4.05 ± 0.96 | [3] |
| Bis-chalcone derivative 9a | HCT116 (human colon cancer) | 17.14 ± 0.66 | [3] |
| Bis-chalcone derivative 9b | A549 (human lung cancer) | 92.42 ± 30.91 | [3][4] |
| Chalcone-1,2,3-triazole hybrids (36) | A549, HeLa, DU145, HepG2 | GI50: 1.3–186.2 | [5] |
| 1,2,4-triazole/chalcone hybrids (37) | A549 (human lung adenocarcinoma) | 4.4–16.04 | [5] |
| Chalcone–coumarin hybrids (40) | HepG2 (human liver cancer), K562 | 0.65–2.02 | [5] |
| Chalcone–indole hybrids (42) | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | 0.23–1.8 | [5] |
| Chalcone-pyrazole hybrids (31) | HCC (hepatocellular carcinoma) | 0.5–4.8 | [5] |
| Chalcone a14 | HepG2 (human liver cancer) | 38.33 | [6][7] |
| WI-38 (normal human lung fibroblast) | 121.29 | [6][7] | |
| Licochalcone A | B-16 (mouse melanoma) | 25.89 | [8] |
| 3T3 (mouse fibroblast) | 33.42 | [8] | |
| trans-chalcone | B-16 (mouse melanoma) | 45.42 | [8] |
| 3T3 (mouse fibroblast) | 48.40 | [8] | |
| 4-Methoxychalcone | B-16 (mouse melanoma) | 50.15 | [8] |
| 3T3 (mouse fibroblast) | 64.34 | [8] | |
| 3'-(trifluoromethyl)chalcone | B-16 (mouse melanoma) | 61.54 | [8] |
| 3T3 (mouse fibroblast) | 43.44 | [8] | |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 (human breast cancer) | 6.70 ± 1.02 | [9] |
| A549 (human lung adenocarcinoma) | 20.49 ± 2.7 | [9] | |
| Naphthalene chalcone 3f | MCF-7 (human breast cancer) | 222.72 µg/mL | [10] |
| Pyrazolinone chalcone 6b | Caco (human colon adenocarcinoma) | 23.34 ± 0.14 | [11] |
Experimental Protocols
The evaluation of the cytotoxic activity of semi-synthetic chalcone derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding:
-
Cancer cells are grown in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells in the log phase of growth are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100-200 µL of culture medium.[1][12]
-
The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Stock solutions of the chalcone derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[13]
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the chalcone derivatives. Control wells containing cells treated with the vehicle (DMSO) and blank wells with medium only are also included.
-
The plates are incubated for a specific period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[10][14]
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Following this incubation, the medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[1][14]
-
The plate is gently shaken for about 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[1]
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many semi-synthetic chalcone derivatives are mediated through the induction of apoptosis. Two key signaling pathways often implicated are the intrinsic (mitochondrial) pathway and the PI3K/Akt/mTOR pathway.
General Experimental Workflow for Cytotoxicity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Synthesis of Chalcones: Solvent-Free vs. Solvent-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This versatile scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The synthesis of these valuable compounds is predominantly achieved through the Claisen-Schmidt condensation, a reaction that has been adapted to both traditional solvent-based methods and modern, environmentally conscious solvent-free techniques.[3]
This guide provides a detailed comparison of solvent-free and solvent-based methods for chalcone (B49325) synthesis, supported by experimental data to inform methodological choices in research and development.
Performance Comparison: A Quantitative Overview
The primary advantages of solvent-free synthesis are a significant reduction in reaction time, simplified work-up procedures, and adherence to the principles of green chemistry by minimizing hazardous waste.[4] The following tables summarize the quantitative data from various studies, comparing the efficacy of different synthetic approaches.
Table 1: Comparison of Solvent-Free (Grinding) and Solvent-Based (Conventional) Synthesis for a Selection of Chalcones
| Chalcone Derivative (Substituents on Aldehyde & Acetophenone) | Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |
| 4-Methoxybenzaldehyde + 4-Methoxyacetophenone | Solvent-Free (Grinding) | Solid NaOH | 5 min | 86 | [5] |
| Solvent-Based (Ethanol) | Aq. NaOH | 75 min | 72 | [5] | |
| 3-Nitrobenzaldehyde + 4-Methoxyacetophenone | Solvent-Free (Grinding) | Solid NaOH | 5 min | 76 | [5] |
| Solvent-Based (Ethanol) | Aq. NaOH | 62 min | 62 | [5] | |
| 4-Chlorobenzaldehyde + 4-Methoxyacetophenone | Solvent-Free (Grinding) | Solid NaOH | 5 min | 82 | [5] |
| Solvent-Based (Ethanol) | Aq. NaOH | 68 min | 65 | [5] | |
| Benzaldehyde + Acetophenone (B1666503) | Solvent-Free (Grinding) | Anhydrous Ba(OH)₂ | 2-5 min | 92 | [6] |
| Benzaldehyde + 2'-Hydroxyacetophenone | Solvent-Free (Grinding) | Anhydrous Ba(OH)₂ | 2-5 min | 90 | [6] |
| 4-Chlorobenzaldehyde + Acetophenone | Solvent-Free (Grinding) | Anhydrous Ba(OH)₂ | 2-5 min | 88 | [6] |
| 4-Methoxybenzaldehyde + Acetophenone | Solvent-Free (Grinding) | Anhydrous Ba(OH)₂ | 2-5 min | 85 | [6] |
Table 2: Microwave-Assisted vs. Conventional Synthesis of Furan Chalcones
| Chalcone Derivative (Substituents on Furan-2-carbaldehyde) | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde + Acetophenone | Microwave-Assisted | 1.5-2.5 min | 92 | [7] |
| Conventional | 5-7 h | 78 | [7] | |
| 5-(4-Chlorophenyl)furan-2-carbaldehyde + Acetophenone | Microwave-Assisted | 1.5-2.5 min | 90 | [7] |
| Conventional | 5-7 h | 75 | [7] | |
| 5-(4-Methylphenyl)furan-2-carbaldehyde + Acetophenone | Microwave-Assisted | 1.5-2.5 min | 88 | [7] |
| Conventional | 5-7 h | 72 | [7] |
Experimental Protocols
Detailed methodologies for both solvent-free and solvent-based chalcone synthesis are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Solvent-Free Chalcone Synthesis by Grinding
This method utilizes mechanical energy to initiate the reaction between solid reactants.
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Acetophenone derivative (1 equivalent)
-
Solid base catalyst (e.g., NaOH pellets, anhydrous Ba(OH)₂) (1 equivalent)
-
Mortar and pestle
Procedure:
-
Place the aromatic aldehyde, acetophenone, and solid base catalyst into a mortar.[8]
-
Grind the mixture vigorously with a pestle for 2-15 minutes. The mixture will typically turn into a thick paste and may solidify.[6][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if necessary.[9]
-
Upon completion, add cold water to the mortar and triturate the solid.[8]
-
Collect the crude product by vacuum filtration and wash with cold water to remove the catalyst and other water-soluble impurities.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]
Protocol 2: Solvent-Based Chalcone Synthesis via Conventional Reflux
This traditional method employs a solvent to dissolve the reactants and facilitate the reaction at an elevated temperature.
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Acetophenone derivative (1 equivalent)
-
Base catalyst (e.g., NaOH, KOH)
-
Solvent (e.g., Ethanol, Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating source (e.g., heating mantle)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the aromatic aldehyde and acetophenone derivative in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Slowly add an aqueous or alcoholic solution of the base catalyst to the stirring mixture.[3]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone.[3]
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
Collect the solid product by vacuum filtration and wash with cold water.[3]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflows and a key signaling pathway modulated by chalcones.
Chalcones exert their anti-inflammatory and anticancer effects by modulating various cellular signaling pathways. One of the most significant is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in regulating the immune response to infection and cellular stress. Dysregulation of NF-κB is implicated in inflammatory diseases and cancer.[1][10]
Conclusion
The selection of a synthetic method for chalcones depends on the specific goals of the research. Solvent-free methods, particularly grinding and microwave-assisted synthesis, offer significant advantages in terms of speed, yield, and environmental impact, making them ideal for rapid screening of derivatives and for laboratories adopting green chemistry principles.[11] Conventional solvent-based methods, while more time and resource-intensive, remain robust and are well-established in the literature, providing a reliable option for large-scale synthesis where procedural familiarity is a priority. The data presented in this guide demonstrates that for many applications, solvent-free approaches represent a superior alternative, delivering high yields in a fraction of the time required by traditional methods.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. studylib.net [studylib.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Safety Operating Guide
Proper Disposal of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative often used in research.
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] However, proper disposal protocols must still be followed to ensure safety and environmental responsibility. Non-hazardous waste, if not managed correctly, can still pose risks and may be subject to specific disposal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Wear tightly fitting safety goggles. |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | For dusty conditions, use a dust mask or respirator. |
Key Safe Handling Practices:
-
Avoid creating dust when handling the solid compound.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
II. Step-by-Step Disposal Protocol
The primary principle for chemical disposal is to adhere to local and institutional regulations. The following steps provide a general framework for the proper disposal of non-hazardous chemical waste like this compound.
Step 1: Waste Identification and Profiling
Correctly identifying and profiling your waste is the first and most crucial step. This information will be required by your institution's Environmental Health and Safety (EHS) department and the waste disposal vendor.
-
Create a Non-Hazardous Waste Profile: This document details the chemical and physical properties of the waste.[2] It informs the disposal facility about the material they are receiving.[2]
-
Key Information for the Waste Profile:
-
Generator Information: Your lab's name and address.
-
Waste Description: Solid chemical waste: this compound.
-
Physical and Chemical Characteristics:
-
Appearance: Solid
-
pH: Not applicable (solid)
-
Flashpoint: Not applicable (non-flammable)
-
-
Composition: List all chemical components and their approximate percentages. For pure this compound, this will be straightforward. If it is a mixture, all components must be listed.
-
Hazardous Classification: State that the waste is non-hazardous according to relevant regulations (e.g., RCRA in the United States).
-
Safety and Handling Information: Include required PPE and any known incompatibilities.
-
Step 2: Preparing the Waste for Disposal
Proper containment and labeling are essential to prevent accidental exposure and ensure the waste is handled correctly.
-
Containment:
-
Place the solid this compound waste in a clean, dry, and chemically compatible container with a secure lid.
-
Whenever possible, use the original container. If this is not feasible, ensure the new container is appropriate for solid chemical waste.
-
-
Labeling:
-
Clearly label the container with the words "Non-Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Add the name of the principal investigator or lab contact and the date.
-
Step 3: Selecting the Appropriate Disposal Route
The disposal route for non-hazardous chemical waste can vary. Always consult with your institution's EHS department to determine the approved method.
-
Option A: Non-Hazardous Waste Pickup
-
This is the most common and recommended method. Your EHS department will have a designated procedure for collecting non-hazardous chemical waste.
-
Store the labeled container in a designated waste accumulation area until it is collected by trained personnel.
-
-
Option B: Landfill Disposal (with approval)
-
Some institutions may permit certain non-hazardous solids to be disposed of in the regular trash that goes to a sanitary landfill.[3]
-
Crucially, do not place chemical waste in laboratory trash cans that are handled by custodial staff. [3] If this route is approved, you will likely be instructed to place the sealed and labeled container directly into a designated dumpster.[3]
-
-
Option C: Sewer Disposal (Not Recommended for Solids)
-
Disposing of chemicals down the drain is generally not recommended for solids and is strictly regulated. While some non-hazardous liquid waste may be approved for sewer disposal after neutralization or dilution, this is not an appropriate method for a solid powder like this compound.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion, particularly when handling the compound in its solid or powdered form.[1]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1] |
| Hand | Chemically resistant gloves. | Materials such as polychloroprene, nitrile rubber, butyl rubber, or PVC are suitable.[2] Inspect gloves for degradation or wear before use.[1][2] |
| Body | Standard laboratory coat. An apron may be necessary for larger quantities.[1][2] | Provides a barrier against accidental spills and contact with clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1][3] | A NIOSH-approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[1][3] |
Operational Plan: Handling and Storage
Strict adherence to proper handling and storage procedures is vital to maintain the integrity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and the safety of laboratory personnel.[1]
Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent all personal contact, including inhalation.[2] Avoid direct contact with skin, eyes, and clothing.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1][4] Use non-sparking tools.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1] Contaminated gloves should be replaced, and hands should be washed and dried thoroughly after glove use.[2]
Storage Procedures:
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
Disposal Plan
All waste containing this compound must be managed in accordance with local, state, and federal regulations.[2]
Waste Disposal Steps:
-
Collection: Collect waste material in a suitable, labeled container.[2]
-
Segregation: Keep chemical waste separate from other types of waste.[1]
-
Disposal Method: The recommended disposal method for similar chalcone (B49325) compounds is incineration.[5] This should be performed by a licensed waste disposal company.[5] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Precautions: Do not allow the chemical to enter drains.[1][2] Collect all wash water from cleaning equipment for treatment before disposal.[2]
Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
